Product packaging for 5'-O-DMT-N2-DMF-dG(Cat. No.:CAS No. 17331-13-4)

5'-O-DMT-N2-DMF-dG

Numéro de catalogue: B1144115
Numéro CAS: 17331-13-4
Poids moléculaire: 322.32 g/mol
Clé InChI: ZXECVVVXPHBGGX-DJLDLDEBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5'-O-DMT-N2-DMF-dG is a useful research compound. Its molecular formula is C13H18N6O4 and its molecular weight is 322.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N6O4 B1144115 5'-O-DMT-N2-DMF-dG CAS No. 17331-13-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECVVVXPHBGGX-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654674
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-13-4
Record name 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and the burgeoning field of nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is of paramount importance. The ability to construct custom sequences of DNA and RNA with high fidelity is the bedrock of applications ranging from PCR primers and diagnostic probes to sophisticated antisense therapies and CRISPR-based gene editing. At the heart of this synthetic capability lies the phosphoramidite method, a robust and automated process for which specialized building blocks are essential. This technical guide delves into the core utility of one such critical component: 5'-O-DMT-N2-DMF-dG .

This modified deoxyguanosine phosphoramidite is a cornerstone for the efficient and reliable synthesis of guanine-containing oligonucleotides. Its chemical design, featuring key protecting groups, addresses fundamental challenges in the controlled, stepwise assembly of DNA chains. This document will elucidate the roles of its constituent parts, provide comparative data on its performance, detail experimental protocols for its use, and present logical workflows illustrating its advantages in modern oligonucleotide synthesis.

The Chemical Anatomy of a Workhorse Molecule

This compound is a chemically modified version of the natural nucleoside deoxyguanosine, engineered for optimal performance in solid-phase oligonucleotide synthesis. Its structure can be dissected into three key components, each serving a distinct and vital purpose:

  • The 5'-O-Dimethoxytrityl (DMT) Group : This bulky protecting group is attached to the 5'-hydroxyl position of the deoxyribose sugar.[1][2] Its primary function is to prevent unwanted polymerization and side reactions at this position during the coupling of a new phosphoramidite to the growing oligonucleotide chain.[1] The DMT group is stable under the basic and neutral conditions of the synthesis cycle but is readily cleaved by a mild acid, a property that is fundamental to the stepwise nature of oligonucleotide synthesis.[1] This acid lability allows for its controlled removal, exposing the 5'-hydroxyl for the next coupling reaction.[2] A significant advantage of the DMT group is that its cleavage releases a brightly colored orange carbocation, which can be quantified spectrophotometrically to monitor the coupling efficiency of each step in real-time.[2][3]

  • The N2-Dimethylformamidine (DMF) Group : The exocyclic amino group of the guanine base is nucleophilic and requires protection to prevent it from participating in undesirable side reactions during the synthesis process. The DMF group serves as this essential shield. The choice of DMF as a protecting group is particularly advantageous for its lability under basic conditions, which allows for faster and milder deprotection of the final oligonucleotide compared to more traditional protecting groups like isobutyryl (iBu).[4][5] This is especially crucial for the synthesis of oligonucleotides containing base-labile modifications.[6]

  • The 3'-O-(N,N-diisopropyl) phosphoramidite and Cyanoethyl Group : This moiety at the 3'-hydroxyl position is the reactive component that enables the formation of the phosphodiester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino group is an excellent leaving group in the presence of an acidic activator, such as tetrazole. The phosphorus atom is further protected by a cyanoethyl group, which is stable throughout the synthesis cycles and is easily removed during the final deprotection step under basic conditions.

Quantitative Performance Metrics

The selection of this compound in oligonucleotide synthesis is driven by its efficiency and compatibility with various deprotection strategies, particularly those requiring milder conditions or faster turnaround times.

Deprotection Efficiency: DMF vs. Isobutyryl (iBu)

The rate of removal of the N2-protecting group from guanine is a critical factor in the overall synthesis workflow. The use of DMF offers a significant advantage in this regard, as illustrated in the comparative deprotection times below.

Protecting GroupDeprotection ConditionsTime to Complete DeprotectionReference(s)
N2-Dimethylformamidine (DMF) Concentrated Ammonium Hydroxide (NH4OH) at 55°C1-4 hours[2][7]
Concentrated Ammonium Hydroxide (NH4OH) at 65°C1-2 hours[7]
Concentrated Ammonium Hydroxide (NH4OH) at Room Temperature16 hours[7]
Ammonium Hydroxide/Methylamine (AMA) at 65°C5-10 minutes[7][8]
N2-Isobutyryl (iBu) Concentrated Ammonium Hydroxide (NH4OH) at 55°C16 hours[7]
Concentrated Ammonium Hydroxide (NH4OH) at 65°C8 hours[7]
Concentrated Ammonium Hydroxide (NH4OH) at Room Temperature36 hours[7]
Coupling Efficiency

High coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides. While influenced by various factors including the synthesizer, reagents, and protocols, phosphoramidites like this compound are designed to achieve high coupling yields.

ParameterTypical ValueFactors Influencing EfficiencyReference(s)
Stepwise Coupling Efficiency >99%Purity of phosphoramidite, activator, and solvents; coupling time; temperature; solid support characteristics.[9][10]
Overall Yield of a 50-mer Oligonucleotide ~78% (with 99.5% average coupling efficiency)Exponentially dependent on the average stepwise coupling efficiency.[9]
~52% (with 98.5% average coupling efficiency)[9]

Experimental Protocols

The use of this compound is integrated into the standard automated solid-phase oligonucleotide synthesis cycle. Below is a detailed methodology for a single synthesis cycle.

Protocol: Single Cycle of Solid-Phase Oligonucleotide Synthesis

1. Detritylation (Deblocking)

  • Objective : To remove the 5'-DMT group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent : 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[11]

  • Procedure :

    • The solid support column is washed with anhydrous acetonitrile.

    • The detritylation reagent is passed through the column.

    • The reaction is typically complete within 1-3 minutes.

    • The orange-colored DMT cation is washed away with acetonitrile. The absorbance of this solution can be measured at approximately 495 nm to determine the coupling efficiency of the previous cycle.[3][4]

    • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

2. Coupling

  • Objective : To form a phosphite triester linkage between the free 5'-hydroxyl group on the solid support and the incoming this compound phosphoramidite.

  • Reagents :

    • This compound phosphoramidite dissolved in anhydrous acetonitrile.

    • An activator solution, such as 0.45 M Tetrazole in anhydrous acetonitrile.

  • Procedure :

    • The phosphoramidite and activator solutions are simultaneously delivered to the column.

    • The coupling reaction is rapid, typically requiring 30-60 seconds.[11]

    • The column is then washed with anhydrous acetonitrile.

3. Capping

  • Objective : To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Reagents :

    • Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran/Lutidine).

    • Capping Reagent B (e.g., N-Methylimidazole in Tetrahydrofuran).

  • Procedure :

    • The two capping reagents are delivered to the column.

    • The acetylation of the unreacted 5'-hydroxyls is typically complete in 1-2 minutes.

    • The column is washed with anhydrous acetonitrile.

4. Oxidation

  • Objective : To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

  • Reagent : 0.02-0.1 M Iodine in Tetrahydrofuran/Water/Pyridine.

  • Procedure :

    • The oxidizing solution is passed through the column.

    • The oxidation is typically complete within 1-2 minutes.

    • The column is washed with anhydrous acetonitrile, completing the cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Visualizing the Workflow and Rationale

The following diagrams illustrate the standard oligonucleotide synthesis workflow and the logical advantages of using DMF as a protecting group for deoxyguanosine.

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Deblocking 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Expose 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Form new bond Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevent deletion Oxidation->Deblocking Prepare for next cycle End Final Oligonucleotide (Cleavage & Deprotection) Oxidation->End After final cycle Start Start: Solid Support with first Nucleoside Start->Deblocking DMF_Advantage cluster_synthesis Oligonucleotide Synthesis Goal cluster_deprotection Post-Synthesis Deprotection Goal Synthesize High-Purity Oligonucleotide DMF_dG Use dG(DMF) Phosphoramidite Goal->DMF_dG Requires efficient and versatile chemistry Standard_Oligo Standard Oligonucleotide Standard_Oligo->Goal Achieves Sensitive_Oligo Oligo with Base-Labile Modifications (e.g., dyes) Sensitive_Oligo->Goal Achieves Mild_Conditions Milder Deprotection Conditions (e.g., lower temp, shorter time) DMF_dG->Mild_Conditions Enables Fast_Conditions Faster Deprotection (e.g., AMA) DMF_dG->Fast_Conditions Enables Mild_Conditions->Sensitive_Oligo Preserves modifications Fast_Conditions->Standard_Oligo Increases throughput

References

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: A Core Component in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. This document delves into its physicochemical properties, its role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is a protected derivative of 2'-deoxyguanosine. The key protecting groups are:

  • 5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group that protects the 5'-hydroxyl function of the deoxyribose sugar. This group is crucial for the stepwise, 3'-to-5' direction of oligonucleotide synthesis and allows for the spectrophotometric monitoring of coupling efficiency.[1] The DMT cation released upon acid treatment has a characteristic orange color, which can be quantified to assess the yield of each coupling step.[1]

  • N2-Dimethylformamidine (DMF): A base-labile protecting group for the exocyclic amine of the guanine base. The DMF group is favored for its rapid removal under milder basic conditions compared to the traditional isobutyryl (iBu) group, which is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications.[2]

The structure of the commonly used phosphoramidite derivative, 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is tailored for efficient solid-phase synthesis.

Table 1: Physicochemical Properties of this compound and its Phosphoramidite Derivative

PropertyThis compoundThis compound CE Phosphoramidite
Synonyms 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosineDMT-dG(dmf) Phosphoramidite, DMF-dG CEP
CAS Number 40094-22-2[3]330628-04-1[4]
Molecular Formula C34H36N6O6[3]C43H53N8O7P[4]
Molecular Weight 624.7 g/mol [3]824.92 g/mol [4]
Appearance White to off-white powderWhite to off-white powder[5]
Purity ≥98.5% (HPLC)≥98% (HPLC)
Storage Conditions 2-8°C-20°C, under inert gas (e.g., Nitrogen)[6]
Solubility Soluble in organic solvents like acetonitrile and dichloromethane.Soluble in anhydrous acetonitrile.

Role in Solid-Phase Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a cornerstone of modern automated solid-phase oligonucleotide synthesis. This process involves the sequential addition of nucleotide monomers to a growing DNA or RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).

The synthesis cycle consists of four main steps:

  • Detritylation: The acid-labile 5'-DMT group of the support-bound nucleoside is removed, usually with trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[1]

  • Coupling: The this compound phosphoramidite, activated by a catalyst such as 1H-tetrazole or a derivative, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] This reaction is highly efficient, typically exceeding 98%.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Stabilizes backbone, ready for next cycle

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a this compound phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

  • This compound CE Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Detritylation solution (3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Solid support with the initial nucleoside (e.g., dG-CPG)

Protocol:

  • Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the initial nucleoside. The column is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (coupling time).

  • Capping: The solid support is treated with the capping solutions to block any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.

  • Oxidation: The oxidizer solution is delivered to the column to convert the phosphite triester linkage to a phosphate triester. The column is then washed with anhydrous acetonitrile.

  • This cycle is repeated for each subsequent nucleotide addition.

Cleavage and Deprotection

The DMF protecting group on the guanine base is significantly more labile than the traditional iBu group, allowing for faster deprotection schedules.

Table 2: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide

Protecting GroupTemperatureTime
iBu-dG55°C16 hours
65°C8 hours
dmf-dG 55°C 4 hours [8]
65°C 2 hours [8]

Ultra-Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine):

A mixture of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v), known as AMA, provides a rapid and efficient method for cleavage and deprotection.

Protocol:

  • Cleavage from Support: The solid support is treated with the AMA solution for 10-25 minutes at room temperature.[8][9]

  • Deprotection of Bases and Phosphate Backbone: The oligonucleotide solution is heated at 65°C for 10 minutes.[10]

  • The solution is then cooled, and the ammonia and methylamine are removed by evaporation.

Note: When using AMA, it is recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to avoid a side reaction that results in the formation of N4-methyl-dC.[10]

Deprotection_Workflow cluster_deprotection Oligonucleotide Cleavage and Deprotection Start Synthesized Oligonucleotide on Solid Support Cleavage Cleavage from Support (e.g., AMA at RT) Start->Cleavage Deprotection Base and Phosphate Deprotection (e.g., AMA at 65°C) Cleavage->Deprotection Oligonucleotide in solution Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Crude Oligonucleotide Final_Product Purified Oligonucleotide Purification->Final_Product

Figure 2: General workflow for the cleavage and deprotection of synthetic oligonucleotides.

Stability and Handling

The stability of phosphoramidite solutions is critical for achieving high coupling efficiencies. The stability of deoxyribonucleoside phosphoramidites in acetonitrile decreases in the order T > dC > dA > dG.[11] The dG phosphoramidite is the least stable, and its degradation can be accelerated by the presence of water.[11][12]

Table 3: Stability of Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
T, dC2%
dA6%
dG(iBu)39%

Data from a study on the stability of standard phosphoramidites in acetonitrile under an inert gas atmosphere.[11]

While specific data for the N2-DMF protected dG was not available in this direct comparison, it is known to be as stable in solution as the standard dA(bz) and dC(bz) phosphoramidites.[2] To minimize degradation, it is recommended to:

  • Store phosphoramidites at -20°C under an inert atmosphere.[6]

  • Use anhydrous acetonitrile for dissolving the phosphoramidites.

  • Prepare fresh solutions for each synthesis run if possible.

Conclusion

This compound is an essential reagent for the efficient and high-quality synthesis of oligonucleotides. Its key features, particularly the labile N2-DMF protecting group, facilitate rapid deprotection protocols that are compatible with a wide range of modified oligonucleotides. A thorough understanding of its properties, handling requirements, and the nuances of the synthetic and deprotection procedures is paramount for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic drug development. The use of this building block continues to be a cornerstone in the production of synthetic DNA and RNA for a myriad of applications.

References

An In-depth Technical Guide to the Function of DMT and DMF Protecting Groups in Deoxyguanosine for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles of the 4,4'-dimethoxytrityl (DMT) and N2-dimethylformamidine (DMF) protecting groups in the chemical synthesis of deoxyguanosine phosphoramidites and their application in solid-phase oligonucleotide synthesis. This document details the functions of these protective groups, their impact on synthesis efficiency and product purity, and provides relevant experimental protocols and comparative data.

Introduction to Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology and therapeutic drug development, relies on the precise and sequential addition of nucleoside phosphoramidites to a growing nucleic acid chain. To ensure the regioselectivity and efficiency of this process, transient protecting groups are employed to block reactive functional groups on the nucleoside monomers. This guide focuses on two key protecting groups used for deoxyguanosine: the 5'-hydroxyl protecting group, DMT, and the exocyclic amine protecting group, DMF.

The Role and Function of the DMT Group

The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group widely used for the protection of the 5'-hydroxyl group of nucleosides.[1] Its primary functions are:

  • Preventing Polymerization: The DMT group blocks the 5'-hydroxyl, preventing unwanted polymerization during the initial functionalization of the solid support and in subsequent phosphitylation reactions.[2]

  • Facilitating Purification: The lipophilic nature of the DMT group allows for efficient purification of the final oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) in a "DMT-on" strategy.[3]

  • Monitoring Coupling Efficiency: The DMT cation, released upon deprotection with an acid, has a characteristic orange color and a strong absorbance at 495 nm. This allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[2]

The detritylation step, which removes the DMT group to free the 5'-hydroxyl for the next coupling reaction, is typically carried out using a mild acid such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[3]

The Role and Function of the DMF Group

The exocyclic N2 amino group of guanine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The dimethylformamidine (DMF) group is a base-labile protecting group that offers several advantages over traditional acyl protecting groups like isobutyryl (ibu).[4][5]

  • Prevention of Side Reactions: The DMF group effectively prevents the N2 amino group from participating in unwanted reactions during the phosphitylation and coupling steps.

  • Reduced Depurination: Acyl protecting groups are electron-withdrawing and can destabilize the N-glycosidic bond, making the purine base more susceptible to cleavage (depurination) under the acidic conditions of the detritylation step. In contrast, the electron-donating nature of the formamidine group stabilizes the glycosidic bond, thus reducing the incidence of depurination and improving the yield of full-length oligonucleotides.[1][5]

  • Rapid Deprotection: The DMF group is significantly more labile to basic conditions than the isobutyryl group, allowing for faster deprotection of the final oligonucleotide. This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing base-sensitive modifications.[4]

Quantitative Data on Deprotection Kinetics

The choice of the guanine protecting group has a significant impact on the final deprotection conditions. The following tables summarize the deprotection times for DMF-protected deoxyguanosine compared to the more traditional isobutyryl-protected deoxyguanosine under various standard deprotection conditions.

Table 1: Deprotection Times with Ammonium Hydroxide

Protecting GroupTemperatureTime for Complete Deprotection
dG(ibu)Room Temp.36 hours
55°C16 hours[6]
65°C8 hours[6]
dG(dmf)Room Temp.16 hours
55°C2 hours[4]
65°C1 hour[4]

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Aqueous Methylamine 1:1 v/v)

Protecting GroupTemperatureTime for Complete Deprotection
dG(ibu)Room Temp.120 minutes
37°C30 minutes
55°C10 minutes[6]
65°C5 minutes[7]
dG(dmf)Room Temp.120 minutes
37°C30 minutes
55°C10 minutes[6]
65°C5 minutes[7]

Note: The use of AMA requires acetyl-protected deoxycytidine (dC(Ac)) to prevent transamination of the cytosine base.[7]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine 3'-CE phosphoramidite

This protocol describes a representative synthesis of the DMT-dG(dmf) phosphoramidite, which involves three main steps: protection of the 5'-hydroxyl group with DMT, protection of the N2-amino group with DMF, and phosphitylation of the 3'-hydroxyl group.

Step 1: 5'-O-DMT Protection

  • Dry 2'-deoxyguanosine by co-evaporation with anhydrous pyridine.

  • Dissolve the dried deoxyguanosine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Purify the crude product by silica gel chromatography to yield 5'-O-DMT-2'-deoxyguanosine.

Step 2: N2-DMF Protection

  • Dissolve the 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol.

  • Add N,N-dimethylformamide dimethyl acetal.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Evaporate the solvent under reduced pressure to obtain the crude N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine. This is often used in the next step without further purification.

Step 3: 3'-Phosphitylation

  • Dry the N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA).

  • Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).

  • Quench the reaction with methanol.

  • Purify the crude product by silica gel chromatography, eluting with a solvent system containing a small percentage of triethylamine to neutralize the silica gel.

  • Precipitate the purified product from a concentrated solution into cold n-hexane to obtain the final DMT-dG(dmf) phosphoramidite as a white powder.

Solid-Phase Oligonucleotide Synthesis Cycle

The following is a typical cycle for the addition of one nucleoside monomer in automated solid-phase oligonucleotide synthesis.

  • Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with 3% trichloroacetic acid in dichloromethane for 60-120 seconds. The support is then washed with anhydrous acetonitrile.

  • Coupling: The DMT-dG(dmf) phosphoramidite (or other desired phosphoramidite) is activated with an activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for 30-60 seconds.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations. This is achieved by treating the support with a capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in THF) for 30 seconds. The support is then washed with acetonitrile.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 30 seconds. The support is then washed with acetonitrile, and the cycle is repeated for the next nucleotide addition.

Cleavage and Deprotection of the Oligonucleotide

Using Concentrated Ammonium Hydroxide:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Heat the vial at 55°C for 2 hours or 65°C for 1 hour.

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Wash the support with water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Using AMA (Ammonium Hydroxide/40% Aqueous Methylamine 1:1 v/v):

  • Transfer the solid support to a sealed vial.

  • Add the AMA solution to the vial.

  • Heat the vial at 65°C for 10 minutes.[8]

  • Cool the vial and process the oligonucleotide solution as described above.

Visualizations

Protected_Deoxyguanosine cluster_dG Deoxyguanosine cluster_protected_dG DMT- and DMF-Protected Deoxyguanosine dG protected_dG dG->protected_dG Protection

Caption: Chemical structures of deoxyguanosine and its protected form.

Oligo_Synthesis_Workflow start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle (n-1 times) oxidation->repeat Next Nucleotide cleavage 5. Cleavage from Support oxidation->cleavage Final Cycle repeat->detritylation deprotection 6. Base Deprotection (DMF Removal) cleavage->deprotection end Purified Oligonucleotide deprotection->end

Caption: Solid-phase oligonucleotide synthesis cycle workflow.

Deprotection_Mechanism DMF Deprotection Mechanism with Ammonia cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products dG_DMF N2-DMF-Guanine tetrahedral_intermediate Tetrahedral Intermediate dG_DMF->tetrahedral_intermediate Nucleophilic attack by NH3 NH3 Ammonia (NH3) NH3->tetrahedral_intermediate guanine Deprotected Guanine tetrahedral_intermediate->guanine Collapse of intermediate formamidine Formamidine tetrahedral_intermediate->formamidine Elimination

Caption: Simplified mechanism of DMF deprotection from guanine.

Conclusion

The selection of appropriate protecting groups is paramount for the successful chemical synthesis of high-quality oligonucleotides. The DMT group provides robust protection for the 5'-hydroxyl group while allowing for straightforward monitoring of synthesis efficiency. The DMF group offers significant advantages for the protection of the guanine base, most notably by reducing the risk of depurination and allowing for significantly faster deprotection protocols compared to traditional acyl protecting groups. This makes the DMT-dG(dmf) phosphoramidite an excellent choice for modern, high-throughput oligonucleotide synthesis, particularly for the production of therapeutic oligonucleotides and other sensitive nucleic acid sequences. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and nucleic acid chemistry.

References

5'-O-DMT-N2-DMF-dG CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5'-O-DMT-N2-DMF-dG and its Phosphoramidite Derivative in Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of this compound, with a primary focus on its 3'-CE phosphoramidite derivative, a critical building block in solid-phase oligonucleotide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering detailed information on its properties, synthesis applications, and experimental protocols.

Compound Identification and Properties

The N2-dimethylformamidine (DMF) protecting group on deoxyguanosine offers significant advantages in oligonucleotide synthesis, primarily related to its lability under basic conditions, allowing for faster and milder deprotection protocols. This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.

Below is a summary of the key chemical data for the protected nucleoside and its corresponding phosphoramidite.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound40094-22-2C₃₄H₃₆N₆O₆624.70
5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite330628-04-1C₄₃H₅₃N₈O₇P824.92

Role in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite of this compound is a monomer used for the incorporation of deoxyguanosine residues into a growing oligonucleotide chain.[1] The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four chemical reactions. The use of the DMF protecting group on the exocyclic amine of guanine is advantageous as it is more labile than the traditional isobutyryl (ibu) group, allowing for more rapid deprotection.[2] This is especially important for G-rich sequences and for the synthesis of oligonucleotides containing base-labile modifications.[3]

The standard oligonucleotide synthesis cycle is a well-established automated process. The workflow for the incorporation of a single DMT-dG(dmf)-CE-Phosphoramidite monomer is depicted below.

Oligonucleotide_Synthesis_Cycle cluster_0 Oligonucleotide Synthesis Workflow Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of dG(dmf) Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following protocol outlines the key steps and reagents for the incorporation of DMT-dG(dmf)-CE-Phosphoramidite in an automated DNA synthesizer.

1. Detritylation:

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
  • Procedure: The support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group for the next coupling step.[4][5] The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[4][5]
  • Wash Step: Acetonitrile.

2. Coupling:

  • Reagents:
  • DMT-dG(dmf)-CE-Phosphoramidite solution in anhydrous acetonitrile.
  • Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile).
  • Procedure: The phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] High coupling efficiency is crucial for the synthesis of long, high-quality oligonucleotides.[7][8]
  • Wash Step: Acetonitrile.

3. Capping:

  • Reagents:
  • Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.
  • Cap B: 16% N-Methylimidazole in THF.
  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in n-1 shortmer impurities.[4]
  • Wash Step: Acetonitrile.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.
  • Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[5]
  • Wash Step: Acetonitrile.

This cycle is repeated for each monomer to be added to the sequence.

Deprotection and Cleavage

A key advantage of the DMF protecting group is the reduced time required for deprotection compared to the traditional isobutyryl (ibu) group.

Deprotection_Comparison cluster_1 Deprotection Conditions cluster_conditions dmf_dG dG(dmf) Deprotection Concentrated Ammonia dmf_conditions 1 hr @ 65°C or 2 hrs @ 55°C dmf_dG->dmf_conditions ibu_dG dG(ibu) Deprotection Concentrated Ammonia ibu_conditions ~8 hrs @ 55°C ibu_dG->ibu_conditions

Figure 2: Comparison of deprotection times for dG(dmf) vs. dG(ibu).

Protocol for Deprotection with Concentrated Ammonia:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • Heat the vial at 55°C for 2 hours or 65°C for 1 hour for oligonucleotides synthesized with dG(dmf).[3][7] For comparison, dG(ibu) typically requires longer deprotection times.

  • After cooling, the ammonia solution containing the cleaved and deprotected oligonucleotide is removed from the support.

  • The solution is then dried down, and the resulting oligonucleotide is purified, typically by HPLC or cartridge purification.

Note on Mild Deprotection: The lability of the DMF group also makes it suitable for milder deprotection conditions when base-sensitive reporters or modified bases are present in the oligonucleotide.[9]

Quantitative Data Summary

ParameterdG(dmf)dG(ibu) (Conventional)Reference
Deprotection Time 1 hour at 65°C or 2 hours at 55°C in conc. NH₃~8 hours at 55°C in conc. NH₃[3][7]
Deprotection with NaOH Resistant; requires >72 hours at room temperatureCleanly deprotected in 17 hours at room temperature[10]
Advantages Faster deprotection, suitable for G-rich sequences, reduces incomplete deprotectionStandard, well-characterized[3][7]
Considerations A lower concentration of iodine oxidizer (0.02M) is recommendedStandard protocols are widely established[3][7]

Conclusion

The use of this compound-3'-CE-phosphoramidite in oligonucleotide synthesis provides a significant advantage in terms of efficiency, particularly during the deprotection step. Its faster cleavage under standard ammoniacal conditions reduces overall synthesis time and is gentler on sensitive modified oligonucleotides. This makes it an excellent choice for high-throughput synthesis and the production of complex nucleic acid-based therapeutics and diagnostics. Researchers and drug developers can leverage the properties of this reagent to improve the quality and yield of their synthesized oligonucleotides.

References

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to 5'-O-DMT-N2-DMF-dG in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and therapeutic development, the precise and efficient synthesis of oligonucleotides is paramount. The phosphoramidite method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. At the heart of this chemistry lies the use of protected nucleoside phosphoramidites, among which 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE-phosphoramidite plays a critical role. This technical guide provides an in-depth exploration of this essential building block, detailing its structure, function, and application in the synthesis of oligonucleotides.

The Anatomy of 5'-O-DMT-N2-DMF-dG Phosphoramidite: A Multi-functional Building Block

The chemical structure of this compound phosphoramidite is meticulously designed with specific protecting groups that are crucial for the controlled, stepwise addition of nucleotides during solid-phase synthesis. Each component serves a distinct and vital purpose.

  • 5'-O-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, exposing the hydroxyl group for the subsequent coupling reaction.[2] The DMT group's removal also provides a convenient method for monitoring the efficiency of each coupling step, as the released DMT cation has a characteristic orange color that can be quantified spectrophotometrically.[3]

  • N2-Dimethylformamidine (DMF) Group: The exocyclic amino group of the guanine base is protected by the DMF group. This protection is essential to prevent unwanted side reactions during the synthesis cycle.[1] The DMF group is favored for its rapid removal under mild basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications.[4][5] This allows for faster overall deprotection times compared to more traditional protecting groups like isobutyryl (iBu).[6][7]

  • 3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite Group: This moiety at the 3'-position is the reactive component that participates in the formation of the internucleotide phosphodiester bond. The diisopropylamino group is an excellent leaving group upon activation, and the β-cyanoethyl group protects the phosphate backbone during synthesis.[2] This protecting group is readily removed at the end of the synthesis.

cluster_dG This compound Phosphoramidite cluster_DMT 5'-O-DMT Group cluster_DMF N2-DMF Group cluster_Phosphoramidite 3'-CE Phosphoramidite dG_structure DMT_node Protects 5'-OH Acid-labile Enables monitoring dG_structure->DMT_node DMF_node Protects N2 of Guanine Base-labile (fast removal) dG_structure->DMF_node Phosphoramidite_node Reactive moiety for coupling β-cyanoethyl protection dG_structure->Phosphoramidite_node

Caption: Functional components of the this compound phosphoramidite.

The Phosphoramidite Synthesis Cycle: A Stepwise Elongation

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support.[8] this compound phosphoramidite is introduced during the coupling step when a guanine base is required in the sequence. The four key steps of the cycle are:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9] This exposes a free 5'-hydroxyl group, ready for the next coupling reaction.[2]

  • Coupling: The this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), and then delivered to the solid support.[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2] This reaction is highly efficient, typically achieving over 99% coupling.[8]

  • Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.[9] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[3] This ensures that only the full-length oligonucleotides are produced.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[3] This completes the addition of one nucleotide, and the cycle can be repeated for the next base in the sequence.

Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Amidite Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Failure Sequence Blocking) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Linkage Stabilization) Capping->Oxidation Blocks Unreacted Sites Oxidation->Detritylation Stabilizes Backbone Ready for next cycle

References

The Critical Divide: A Technical Guide to 5'-O-DMT-N2-DMF-dG and its Unprotected Counterpart, dG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of oligonucleotide synthesis, the precision of each molecular component is paramount. This technical guide delves into the fundamental differences between the protected nucleoside phosphoramidite, 5'-O-DMT-N2-DMF-dG, and its foundational building block, unprotected 2'-deoxyguanosine (dG). Understanding these differences is crucial for researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides for therapeutic and diagnostic applications.

The Core Distinction: Protecting Groups

The primary difference between this compound and unprotected dG lies in the presence of two key protecting groups in the former: the 5'-O-Dimethoxytrityl (DMT) group and the N2-dimethylformamidine (DMF) group. These groups are strategically employed during solid-phase oligonucleotide synthesis to prevent unwanted side reactions and ensure the specific, sequential addition of nucleosides to the growing oligonucleotide chain. Unprotected dG, in contrast, possesses reactive hydroxyl and amino groups that would interfere with the controlled synthesis process.

5'-O-DMT (Dimethoxytrityl) Group: This bulky group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its principal role is to protect this hydroxyl group, preventing it from reacting during the phosphoramidite coupling step. The DMT group is acid-labile, allowing for its controlled removal (detritylation) to expose the 5'-hydroxyl for the next coupling reaction in the synthesis cycle. The release of the DMT cation is also used to quantify the efficiency of each coupling step spectrophotometrically.

N2-DMF (Dimethylformamidine) Group: This group protects the exocyclic amine on the guanine base. Without this protection, the amine group could react with the activated phosphoramidite, leading to undesired branching of the oligonucleotide chain. The DMF group is favored for its rapid removal under basic conditions during the final deprotection step, a significant advantage over other protecting groups like isobutyryl (iBu).

Physicochemical Properties: A Tale of Two Solubilities

The presence of the bulky, non-polar DMT group and the DMF group dramatically alters the physicochemical properties of the guanosine nucleoside, most notably its solubility.

PropertyThis compoundUnprotected dG (2'-deoxyguanosine)
Molecular Formula C34H36N6O6C10H13N5O4
Molecular Weight 624.7 g/mol 267.24 g/mol
Solubility in Water InsolubleSlightly soluble to soluble (approx. 25 mg/mL in water)[1]
Solubility in Organic Solvents Soluble in acetonitrile, dichloromethane, DMSOInsoluble in most organic solvents like alcohol and ether[1]
UV Absorbance (λmax) Not directly measured on the protected nucleoside; the released DMT cation is measured around 495-500 nm.~253-255 nm[2][3]
Molar Extinction Coefficient (ε) Not applicable in its protected form for quantification of the nucleoside itself.~13,700 L·mol⁻¹·cm⁻¹ at pH 7.0[2]

The high solubility of this compound in organic solvents is essential for its use in the anhydrous conditions of solid-phase oligonucleotide synthesis. Conversely, the water solubility of unprotected dG is a key characteristic of the final, biologically active oligonucleotide.

The Role in Oligonucleotide Synthesis: A Workflow Perspective

The journey from a protected monomer to an integral part of a functional oligonucleotide is a multi-step process.

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation 1. Detritylation (Removal of 5'-DMT group) Reagent: Trichloroacetic Acid (TCA) in Dichloromethane (DCM) Coupling 2. Coupling (Addition of this compound phosphoramidite) Activator: Tetrazole or derivative Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Reagents: Acetic Anhydride, N-Methylimidazole Coupling->Capping Forms new phosphite triester linkage Oxidation 4. Oxidation (Stabilization of the phosphite triester) Reagent: Iodine solution Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Forms stable phosphate triester; Ready for next cycle End Full-length, protected oligonucleotide on solid support Oxidation->End Start Solid Support with first nucleoside (DMT-on) Start->Detritylation

Figure 1. The four main steps of the solid-phase oligonucleotide synthesis cycle.
Experimental Protocol: Solid-Phase Synthesis

Objective: To synthesize a custom DNA oligonucleotide using this compound phosphoramidite and other standard phosphoramidites on an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • 5'-O-DMT-N-protected deoxynucleoside phosphoramidites (dA, dC(Ac), dG(DMF), T) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Deblocking solution (3% Trichloroacetic Acid in dichloromethane).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/Water/Pyridine).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Initialization: The DNA synthesizer is primed with all necessary reagents. The synthesis column containing the CPG solid support is installed.

  • Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the immobilized nucleoside. The column is then washed with acetonitrile. The orange-colored DMT cation effluent can be collected for spectrophotometric quantification of coupling efficiency.

  • Coupling: The this compound phosphoramidite and activator solution are simultaneously delivered to the column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). The column is then washed with acetonitrile.

  • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants (n-1 sequences). The column is washed with acetonitrile.

  • Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a more stable phosphate triester. The column is washed with acetonitrile.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

  • Final Detritylation (Optional): If a "DMT-off" product is desired, a final detritylation step is performed. For "DMT-on" purification, this step is skipped.

The Transformation: Deprotection to Unprotected dG

After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed to yield the final, biologically active molecule containing unprotected dG.

Deprotection Signaling Pathway

The choice of deprotection conditions is critical and depends on the lability of any modifications on the oligonucleotide. The use of the DMF protecting group on guanosine allows for significantly faster deprotection compared to the traditional iBu group.

Deprotection_Pathway cluster_cleavage_deprotection Cleavage and Deprotection Cleavage Cleavage from Solid Support Reagent: Concentrated Ammonium Hydroxide or AMA Base_Deprotection Base Deprotection (Removal of N-protecting groups, e.g., DMF) Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Deprotection (Removal of cyanoethyl groups) Base_Deprotection->Phosphate_Deprotection Purification Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification Start Protected Oligonucleotide on Solid Support Start->Cleavage End Purified, Biologically Active Oligonucleotide with Unprotected dG Purification->End

Figure 2. The sequential steps from a fully protected oligonucleotide to the final purified product.
Deprotection Kinetics: DMF vs. iBu

The primary advantage of the DMF protecting group is the reduced deprotection time.

Protecting GroupDeprotection Conditions (Concentrated Ammonium Hydroxide)Deprotection Time
N2-DMF 55 °C2 hours[4]
65 °C1 hour[4]
N2-iBu 55 °C16 hours[5]
65 °C8 hours[5]

Using a mixture of ammonium hydroxide and methylamine (AMA), deprotection of DMF-dG containing oligonucleotides can be achieved in as little as 10 minutes at 65°C.[6][7] This rapid deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

Experimental Protocol: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups.

Materials:

  • Synthesized oligonucleotide on CPG in a sealed vial.

  • Concentrated ammonium hydroxide (NH4OH) or a 1:1 mixture of concentrated NH4OH and 40% aqueous methylamine (AMA).

  • Heating block or oven.

  • Centrifuge.

  • Pipettes.

Procedure (using Ammonium Hydroxide):

  • Cleavage and Deprotection: Add concentrated ammonium hydroxide to the vial containing the CPG-bound oligonucleotide.

  • Incubation: Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.

  • Cooling and Collection: Allow the vial to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG behind.

  • Washing: Wash the CPG with a small amount of water and combine the wash with the oligonucleotide solution.

  • Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and purification.

Conclusion: The Power of Protection

The strategic use of protecting groups, as exemplified by this compound, is the cornerstone of modern oligonucleotide synthesis. While unprotected dG is the functional unit within a biologically active oligonucleotide, its protected counterpart is the essential precursor that enables the precise and efficient construction of these complex molecules. The choice of the DMF protecting group for guanosine offers significant advantages in terms of deprotection speed, making it a preferred choice for many applications in research and drug development. This in-depth understanding of the differences between the protected and unprotected forms of deoxyguanosine is fundamental for any professional working in the field of nucleic acid therapeutics and diagnostics.

References

Synthesis and Purification of 5'-O-DMT-N²-DMF-dG Phosphoramidite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-DMT-N²-DMF-dG phosphoramidite, a critical building block in the automated solid-phase synthesis of oligonucleotides. The procedures outlined are intended for researchers, scientists, and professionals in the fields of drug development and molecular biology. This document details the multi-step synthesis involving the strategic protection of functional groups, the phosphitylation of the 3'-hydroxyl group, and the subsequent purification of the final product to ensure high purity and reactivity for oligonucleotide synthesis.

Overview of the Synthetic Strategy

The synthesis of 5'-O-DMT-N²-DMF-dG phosphoramidite is a sequential process that involves three primary stages:

  • Protection of the 5'-Hydroxyl Group: The synthesis begins with the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase oligonucleotide synthesis as it allows for selective deprotection and coupling of subsequent phosphoramidite monomers.

  • Protection of the N²-Amino Group: The exocyclic amino group of the guanine base is protected with a dimethylformamidine (DMF) group. This protection prevents unwanted side reactions during the phosphitylation and oligonucleotide synthesis steps. The DMF group offers the advantage of being labile under the final deprotection conditions used to cleave the synthesized oligonucleotide from the solid support and remove other protecting groups.

  • Phosphitylation of the 3'-Hydroxyl Group: The final step in the synthesis of the phosphoramidite is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl group of the protected nucleoside. This is typically achieved by reacting the 5'-O-DMT-N²-DMF-2'-deoxyguanosine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator.

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway dG 2'-Deoxyguanosine DMT_dG 5'-O-DMT-2'-deoxyguanosine dG->DMT_dG DMT-Cl, Pyridine DMT_DMF_dG 5'-O-DMT-N2-DMF-2'-deoxyguanosine DMT_dG->DMT_DMF_dG DMF-dimethylacetal Final_Product 5'-O-DMT-N2-DMF-dG phosphoramidite DMT_DMF_dG->Final_Product 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Purification_Workflow Crude Crude Product Silica Silica Gel Chromatography Crude->Silica Initial Cleanup HPLC_Prep RP-HPLC Preparation Silica->HPLC_Prep Fraction Collection & Concentration HPLC Reversed-Phase HPLC HPLC_Prep->HPLC Injection Lyophilization Lyophilization HPLC->Lyophilization Collection of Pure Fractions Pure_Product Pure Phosphoramidite Lyophilization->Pure_Product Final Product

Stability and Degradation Profile of 5'-O-DMT-N2-DMF-dG: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 5'-O-DMT-N2-DMF-dG (5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidinyl-2'-deoxyguanosine). This protected nucleoside is a critical building block in the chemical synthesis of oligonucleotides for research, diagnostic, and therapeutic applications. Understanding its stability and degradation pathways is paramount for ensuring the quality, purity, and efficacy of the final oligonucleotide product.

Overview of Stability

The chemical stability of this compound is primarily dictated by the lability of its three key protective features: the 5'-O-DMT group, the N2-DMF exocyclic amine protecting group, and the N-glycosidic bond. The stability of each of these is highly dependent on the chemical environment, particularly pH and temperature.

Storage Recommendations: For long-term storage, this compound and its phosphoramidite counterpart should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxidation.[1][2] Short-term storage at 4°C is also acceptable. For routine use in oligonucleotide synthesis, solutions of the phosphoramidite in anhydrous acetonitrile are typically stable for several days on an automated synthesizer, although the dG phosphoramidite is generally the least stable among the four standard phosphoramidites.[3][4]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by acidic or basic conditions.

Acid-Catalyzed Degradation

Acidic conditions, typically employed for the removal of the 5'-O-DMT group during oligonucleotide synthesis, are the primary drivers of degradation for this protected nucleoside.

  • Detritylation: The 5'-O-DMT group is highly acid-labile and is intentionally cleaved during each cycle of oligonucleotide synthesis. This reaction is rapid and is usually carried out with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent.[5][6] Milder acidic conditions, such as 80% acetic acid or buffered solutions at slightly elevated temperatures, can also be used for detritylation, which can be beneficial for sensitive oligonucleotides.[7][8]

  • Depurination: A significant and undesirable side reaction under acidic conditions is the cleavage of the β-N-glycosidic bond, leading to the loss of the N2-DMF-guanine base and the formation of an apurinic site.[9][10] The rate of depurination is highly dependent on the acid strength, temperature, and the nature of the exocyclic amine protecting group.[11][12] The dimethylformamidine (DMF) group is considered to be electron-donating, which offers some protection against depurination compared to electron-withdrawing protecting groups.[13]

Acid-Catalyzed Degradation Pathways
Base-Catalyzed Degradation

Basic conditions are employed at the final stage of oligonucleotide synthesis to remove the N2-DMF protecting group and other base-labile protecting groups.

  • Deamidation (Deprotection): The N2-DMF group is readily cleaved by treatment with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), often referred to as "ultrafast" deprotection.[14][15] The DMF group is more resistant to cleavage by sodium hydroxide in methanol/water as compared to the isobutyryl (iBu) group.[16]

Base-Catalyzed Deprotection of the N2-DMF Group

Quantitative Stability Data

Table 1: Summary of Stability and Degradation Parameters

ParameterConditionObservationReference
Storage (Solid) -20°C, Inert AtmosphereRecommended for long-term stability.[1][2]
Storage (Solution) Anhydrous AcetonitriledG phosphoramidite is the least stable of the four standard amidites.[3][4]
Acid Stability (DMT) 3% DCA in CH2Cl2Half-life of detritylation is on the order of minutes.[5]
Acid Stability (Glycosidic Bond) Acidic Conditions (pH < 5)Prone to depurination, rate increases with lower pH and higher temperature.[11][12]
Base Stability (DMF) NH4OH / Methylamine (AMA)"Ultrafast" deprotection in minutes at elevated temperatures.[14]
Base Stability (DMF) 0.4 M NaOH in MeOH/H2OSignificantly more stable than the iBu group, requiring >72h for complete removal at RT.[16]

Experimental Protocols

Protocol for Monitoring Acid-Catalyzed Degradation (Detritylation and Depurination)

This protocol provides a general framework for assessing the stability of this compound in acidic conditions using HPLC.

Objective: To determine the rate of detritylation and depurination of this compound at a given acid concentration and temperature.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)

  • Quenching solution (e.g., a weak base like pyridine or triethylamine in the mobile phase)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • Prepare the acidic solution of DCA or TCA in the same solvent at the desired concentration (e.g., 3% v/v).

  • Initiate the reaction by mixing the nucleoside stock solution with the acidic solution at a controlled temperature.

  • At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it into the HPLC mobile phase containing a quenching agent.

  • Inject the quenched sample onto the HPLC system.

  • Monitor the disappearance of the starting material and the appearance of the detritylated product and the released N2-DMF-guanine base by integrating the respective peak areas at an appropriate wavelength (e.g., 260 nm).

  • Plot the concentration of the remaining this compound versus time to determine the degradation kinetics.

G A Prepare Stock Solutions B Initiate Acidic Degradation A->B C Time-Point Sampling & Quenching B->C D HPLC Analysis C->D E Data Analysis & Kinetic Modeling D->E

Workflow for Acidic Degradation Study
Protocol for Base-Catalyzed Deprotection of the N2-DMF Group

This protocol outlines a typical procedure for the removal of the DMF protecting group.

Objective: To completely remove the N2-DMF group from this compound.

Materials:

  • This compound

  • Concentrated ammonium hydroxide (28-30%) or AMA solution (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine)

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the this compound in the chosen basic solution in a sealed vial.

  • Heat the reaction mixture at a specified temperature (e.g., 55°C or 65°C).

  • Monitor the progress of the deprotection by taking small aliquots at different time points, neutralizing them, and analyzing by HPLC.

  • Once the reaction is complete (as determined by the disappearance of the starting material), the reaction mixture can be cooled and the product isolated, typically by evaporation of the basic solution.

Signaling Pathways

This compound is a synthetic molecule designed as a building block for chemical synthesis and is not known to be involved in any natural biological signaling pathways. Its relevance is in the construction of oligonucleotides that can interact with biological systems.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of high-quality oligonucleotides. The primary degradation pathways involve acid-catalyzed detritylation and depurination, and base-catalyzed removal of the N2-DMF protecting group. While the qualitative aspects of its stability are well-documented, further quantitative studies on the isolated nucleoside under various conditions would be beneficial for optimizing storage, handling, and reaction conditions. The provided experimental frameworks can serve as a starting point for such investigations.

References

A Technical Guide to 5'-O-DMT-N2-DMF-dG: A Cornerstone of Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. This document details its commercial availability, core applications, and the technical protocols for its use, with a focus on its role in advancing research, diagnostics, and the development of nucleic acid-based therapeutics.

Introduction to this compound

This compound is a protected nucleoside derivative essential for the automated solid-phase synthesis of DNA and RNA oligonucleotides. Its structure is strategically modified with two key protecting groups:

  • A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted reactions during the coupling of phosphoramidites and allowing for the stepwise, directional synthesis of the oligonucleotide chain.

  • An N2-dimethylformamidine (DMF) group: This group protects the exocyclic amine of the guanine base. The DMF group is favored for its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu). This feature is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.

The phosphoramidite form, 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is the active monomer used in the synthesis cycle.

Commercial Suppliers and Availability

A variety of chemical suppliers offer this compound and its phosphoramidite derivative. The availability, purity, and formulation can vary between suppliers. Below is a summary of prominent commercial sources.

SupplierProduct Name(s)CAS Number(s)PurityNotes
BroadPharm 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite330628-04-1-Ships within 24 hours, stored at -20°C.
Biosynth 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite330628-04-1-Described as a nucleoside analog with antiviral and anticancer activity.
AxisPharm DMT-dG(dmf) Phosphoramidite330628-04-1≥98%Highlighted for high coupling efficiency in DNA synthesis.
Hongene DMT-dG(dmf)-CE-Phosphoramidite330628-04-1HPLC ≥98.0%Provided as a white to off-white powder.
Huaren Science This compound40094-22-2-Offered for both lab-scale and manufacturing.
Finetech Industry Limited This compound172361-60-3-Custom synthesis and bulk quantities are available.
MedChemExpress This compound--For research use only.
Akonscientific 5′-O-DMT-N2- Dimethylformamidine-2′-O Methyl-Guanosine--A related RNA building block.

Core Applications in Research and Drug Development

The primary application of this compound is in the solid-phase synthesis of oligonucleotides . This technology is fundamental to various fields:

  • Research: Custom-synthesized oligonucleotides are indispensable tools in molecular biology for applications such as:

    • Polymerase Chain Reaction (PCR) primers

    • DNA sequencing primers

    • Probes for hybridization assays (e.g., Northern and Southern blotting, in situ hybridization)

    • Site-directed mutagenesis

  • Diagnostics: Oligonucleotides are crucial components of molecular diagnostic assays for the detection of pathogens, genetic mutations, and gene expression profiling.

  • Therapeutics: The development of nucleic acid-based drugs, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, relies heavily on the chemical synthesis of modified and unmodified oligonucleotides. The use of the DMF protecting group is particularly advantageous in the synthesis of modified oligonucleotides that are sensitive to standard deprotection conditions.[1]

  • Drug Discovery: Oligonucleotide libraries are used in target validation and drug screening.

The dimethylformamidine (dmf) protecting group on guanosine offers the advantage of being removable under milder conditions than the more traditional isobutyryl (iBu) group.[2] This allows for faster deprotection protocols and is compatible with a wider range of sensitive modifications on the oligonucleotide.[1]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound phosphoramidite is typically performed on an automated DNA/RNA synthesizer. The process involves a repeated cycle of four main chemical reactions.

The Synthesis Cycle

The phosphoramidite method proceeds in the 3' to 5' direction. The first nucleoside is attached to a solid support, typically controlled pore glass (CPG), through its 3'-hydroxyl group.

Oligonucleotide_Synthesis_Cycle Start Start: Solid Support with First Nucleoside (DMT-ON) Deblocking 1. Deblocking (Detritylation) Start->Deblocking Trichloroacetic Acid (TCA) in DCM Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Add dG(dmf) Phosphoramidite + Activator (e.g., Tetrazole) Oxidation 4. Oxidation Capping->Oxidation Acetic Anhydride + N-Methylimidazole NextCycle Repeat Cycle for Next Nucleoside Oxidation->NextCycle Iodine/Water/Pyridine NextCycle->Deblocking n-1 cycles Cleavage Final Cleavage & Deprotection NextCycle->Cleavage After final cycle Purification Purification Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Step 1: Deblocking (Detritylation) The 5'-DMT group of the support-bound nucleoside is removed with a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next reaction.

Step 2: Coupling The this compound phosphoramidite, activated by a catalyst such as tetrazole or a derivative, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.

Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants (oligonucleotides missing a base) in the final product.

Step 4: Oxidation The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in water and pyridine.

This four-step cycle is repeated for each subsequent nucleoside to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone and the nucleobases) are removed. The use of the DMF protecting group on guanosine allows for milder deprotection conditions.

Standard Deprotection (for dmf-dG):

  • Reagent: Concentrated ammonium hydroxide.

  • Conditions: Typically, treatment at 55°C for 1 hour is sufficient for the removal of the DMF group.[2]

Milder Deprotection with AMA (Ammonium hydroxide/40% aqueous Methylamine):

  • Reagent: A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Conditions: This allows for very rapid deprotection, often in as little as 10 minutes at 65°C.[1] This method requires the use of acetyl-protected dC (Ac-dC) to avoid side reactions.

The choice of deprotection method depends on the presence of other sensitive modifications on the oligonucleotide.

Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support CleavageDeprotection Cleavage from Support & Base/Phosphate Deprotection Start->CleavageDeprotection Ammonia Concentrated NH4OH (e.g., 55°C, 1-5h) CleavageDeprotection->Ammonia Standard AMA AMA Solution (e.g., 65°C, 10 min) CleavageDeprotection->AMA Fast/Mild Evaporation Evaporation of Deprotection Solution Ammonia->Evaporation AMA->Evaporation Purification Purification (e.g., HPLC, PAGE) Evaporation->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct

Fig. 2: General Workflow for Cleavage and Deprotection.

Conclusion

This compound is a vital reagent for the chemical synthesis of oligonucleotides, underpinning significant advancements in molecular biology, diagnostics, and therapeutics. Its key features, particularly the use of the DMF protecting group, offer advantages in terms of milder deprotection conditions and compatibility with a wide range of modified nucleosides. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for researchers and developers working to harness the potential of custom-designed nucleic acids.

References

A Comprehensive Safety and Handling Guide for 5'-O-DMT-N2-DMF-dG-CE Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 5'-O-DMT-N2-DMF-dG-CE Phosphoramidite (CAS No. 330628-04-1), a key reagent in oligonucleotide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this sensitive compound.

Chemical Identification and Properties

This compound-CE Phosphoramidite is a protected deoxyguanosine nucleoside building block used in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base, and the cyanoethyl phosphoramidite group is the reactive moiety for forming the phosphodiester linkage.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite[1]
Synonyms dmf-dG-CE Phosphoramidite[2], DMT-dG(dmf) Phosphoramidite[3]
CAS Number 330628-04-1[1][2][3]
Molecular Formula C43H53N8O7P[4][5]
Molecular Weight 824.90 g/mol [4][5]
Appearance White to off-white powder[]
Storage Temperature -20°C[5]

Hazard Identification and Safety Precautions

While not classified as hazardous under OSHA, this compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is essential to handle it with care in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H303: May be harmful if swallowed[2]
H313: May be harmful in contact with skin[2]
H320: Causes eye irritation[2]
H333: May be harmful if inhaled[2]
Precautionary Statements P232: Protect from moisture[2]
P233: Keep container tightly closed[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection[2]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If symptoms persist, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]

Handling and Storage

Proper handling and storage are critical to maintain the quality of the phosphoramidite and to ensure the safety of laboratory personnel.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Avoid raising and breathing dust. A NIOSH-approved dust mask is recommended if dust inhalation is possible.[1]

  • Use safe laboratory practices and avoid all direct contact.[2]

Storage
  • Store in a cool, dry place, with the recommended storage temperature being -20°C.[5]

  • Keep the container tightly closed to protect from moisture.[2]

  • Store away from heat and oxidizing agents.[1]

  • Protect from sunlight.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Wear impermeable gloves, safety glasses, and a lab coat.[2]

  • Sweep up the bulk of the material, avoiding dust generation.[2]

  • Wipe the area with a damp towel to clean up any remaining residue.[2]

  • Do not let the product enter drains.[2]

  • Dispose of the waste in accordance with federal, state, and local regulations.[2]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling and use of this compound-CE Phosphoramidite in oligonucleotide synthesis.

G cluster_0 Preparation cluster_1 Handling and Use cluster_2 Post-Synthesis and Disposal A Receive and Verify Compound B Store at -20°C in a Dry Environment A->B C Equilibrate to Room Temperature Before Opening B->C D Work in a Fume Hood with Appropriate PPE C->D E Weigh and Dissolve in Anhydrous Acetonitrile D->E F Install on DNA Synthesizer E->F G Perform Oligonucleotide Synthesis F->G H Cleavage and Deprotection of Oligonucleotide G->H I Properly Dispose of Unused Reagent and Contaminated Materials H->I J Decontaminate Work Area I->J

Caption: Workflow for Safe Handling of Phosphoramidites.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. A solid water stream may be inefficient.[1]

  • Special Protective Equipment: Wear a self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[1]

This guide is intended to provide comprehensive safety and handling information for this compound-CE Phosphoramidite. It is imperative that all users of this chemical familiarize themselves with this information and adhere to standard laboratory safety practices. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Automated DNA Synthesis Using 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase oligonucleotide synthesis utilizing phosphoramidite chemistry is the cornerstone of modern molecular biology, enabling the production of custom DNA sequences for a vast array of applications, including PCR primers, DNA probes, gene synthesis, and therapeutic oligonucleotides.[1][2][3] The choice of protecting groups for the nucleoside phosphoramidites is critical for achieving high synthesis fidelity and efficiency.[4] 5'-O-DMT-N2-DMF-dG is a deoxyguanosine phosphoramidite that employs a dimethylformamidine (DMF) group to protect the exocyclic N2 amine of the guanine base.[5] This application note provides detailed protocols and technical information for the effective use of this compound in automated DNA synthesis, highlighting its advantages, particularly in rapid deprotection workflows.

The key components of this phosphoramidite are:

  • 5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group for the 5'-hydroxyl function, preventing polymerization during synthesis and allowing for spectrophotometric monitoring of coupling efficiency.[6][7]

  • N2-Dimethylformamidine (DMF): A base-labile protecting group for the guanine amine. Its lability is a key feature, allowing for significantly faster removal compared to the traditional isobutyryl (iBu) group.[5]

  • 3'-O-(N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[4]

The primary advantage of using the DMF protecting group on deoxyguanosine is the accelerated deprotection step, which is often the rate-limiting step in oligonucleotide synthesis.[1] This is particularly beneficial for high-throughput synthesis and for sequences rich in guanine, where incomplete deprotection can be a concern with the more stable iBu group.[1]

Quantitative Data Summary

While coupling efficiencies for all standard phosphoramidites are generally very high (typically >99%) with optimized protocols, the primary quantitative advantage of using this compound lies in the deprotection step.[4][8] The following tables summarize the deprotection conditions and provide a comparison with the conventional isobutyryl-protected deoxyguanosine (dG(iBu)).

Table 1: Deprotection Time Comparison: dG(DMF) vs. dG(iBu)

Protecting GroupDeprotection ReagentTemperatureTime
dG(DMF) Concentrated Ammonium Hydroxide55°C2 hours
Concentrated Ammonium Hydroxide65°C1 hour
AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C10 minutes
dG(iBu)Concentrated Ammonium Hydroxide55°C16 hours (overnight)
Concentrated Ammonium Hydroxide70°C2.5 hours

Data compiled from multiple sources.[5][9]

Table 2: Typical Automated Synthesis Cycle Parameters

StepReagent/SolventTypical TimePurpose
1. Detritylation3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)50 secondsRemoval of the 5'-DMT group to expose the hydroxyl for coupling.
2. Coupling0.1 M Phosphoramidite + 0.45 M Activator (e.g., ETT) in Acetonitrile30-60 secondsFormation of the phosphite triester linkage.
3. CappingCap A (Acetic Anhydride/THF/Pyridine) + Cap B (N-Methylimidazole/THF)30 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent deletion mutations.
4. Oxidation0.02 M Iodine in THF/Water/Pyridine30 secondsConversion of the unstable phosphite triester to a stable phosphate triester.

These are typical timings and may vary based on the synthesizer, scale, and specific sequence.

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single coupling cycle on an automated DNA synthesizer using this compound.

1. Preparation:

  • Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

  • The synthesis is performed on a solid support (e.g., CPG) pre-functionalized with the first nucleoside of the sequence.[2]

2. Synthesis Cycle:

  • Step A: Detritylation

    • The column containing the solid support is washed with anhydrous acetonitrile.

    • A solution of 3% Trichloroacetic Acid (TCA) in dichloromethane (DCM) is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside.[7] The orange color of the resulting trityl cation can be measured spectrophotometrically to monitor coupling efficiency from the previous cycle.[6]

    • The column is washed with acetonitrile to remove the acid and stop the detritylation reaction.

  • Step B: Coupling

    • The this compound phosphoramidite solution and an activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile) are delivered simultaneously to the column.[6]

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[4]

  • Step C: Capping

    • To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked.

    • A capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) is passed through the column to acetylate these free hydroxyls.[6]

  • Step D: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be oxidized to a stable phosphate triester.[10]

    • A solution of iodine in a mixture of THF, water, and pyridine is delivered to the column.

    • The column is washed with acetonitrile to prepare for the next synthesis cycle.

3. Repetition:

  • This four-step cycle (Detritylation, Coupling, Capping, Oxidation) is repeated for each subsequent nucleotide in the desired sequence.[4]

Protocol 2: Cleavage and Deprotection

This protocol describes the final steps after the full-length oligonucleotide has been synthesized on the solid support.

1. Reagent Preparation:

  • Prepare the chosen deprotection solution:

    • Option A (Standard): Concentrated ammonium hydroxide.

    • Option B (Fast): A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[9]

2. Cleavage from Support and Deprotection:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the deprotection solution (Ammonium Hydroxide or AMA) to the vial.

  • Seal the vial tightly and incubate at the appropriate temperature and duration as specified in Table 1. For this compound, a 1-hour incubation at 65°C with concentrated ammonium hydroxide is often sufficient.[7] With AMA, this can be reduced to 10 minutes at 65°C.[9]

  • During this step, the cyanoethyl protecting groups on the phosphate backbone are removed, the oligonucleotide is cleaved from the solid support, and the DMF protecting groups on the guanine bases are removed.

  • After incubation, cool the vial to room temperature.

3. Post-Deprotection Work-up:

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • The crude oligonucleotide can then be desalted and/or purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Troubleshooting

Issue: Low Coupling Efficiency

  • Possible Cause: Moisture in reagents or lines. Phosphoramidites are highly sensitive to water.

  • Solution: Use fresh, anhydrous acetonitrile for phosphoramidite solutions. Ensure the argon or helium supply to the synthesizer is dry. On humid days, take extra precautions to minimize moisture exposure.[11]

Issue: G-rich sequences are problematic

  • Possible Cause: Incomplete deprotection with standard protocols when using dG(iBu).

  • Solution: The use of dG(DMF) is highly recommended for G-rich sequences as the DMF group is more labile, ensuring more complete deprotection and reducing the risk of side reactions.[1]

Issue: Formation of n+1 peaks (GG dimer)

  • Possible Cause: The activator, being a mild acid, can cause some premature detritylation of the dG phosphoramidite in solution. This detritylated phosphoramidite can then react with another activated dG phosphoramidite, forming a dimer that gets incorporated into the growing chain.[11]

  • Solution: Avoid using strongly acidic activators. DCI is a good alternative as it is a strong nucleophilic activator but less acidic than tetrazole derivatives.[11]

Visualizations

Automated DNA Synthesis Workflow

G cluster_0 Synthesis Cycle (Repeated 'n' times) Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation For Next Cycle Cleavage 5. Cleavage & Deprotection (Ammonium Hydroxide or AMA) Oxidation->Cleavage After Final Cycle Start Start: Solid Support with First Nucleoside (DMT-on) Start->Detritylation Purification 6. Purification (HPLC or PAGE) Cleavage->Purification FinalProduct Final Product: Purified Oligonucleotide Purification->FinalProduct

Caption: Workflow of automated solid-phase DNA synthesis using phosphoramidite chemistry.

Logical Relationship of Protecting Groups

G Phosphoramidite This compound 5'-O-DMT N2-DMF 3'-Phosphoramidite DMT_Role Protects 5'-OH Acid-labile (TCA) Enables monitoring Phosphoramidite:f1->DMT_Role DMF_Role Protects Guanine N2-Amine Base-labile (NH4OH) Allows fast deprotection Phosphoramidite:f2->DMF_Role Amidite_Role Reactive Group for Coupling Activated by Tetrazole/DCI Phosphoramidite:f3->Amidite_Role

Caption: Functional roles of protecting groups in this compound.

References

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N2-DMF-dG into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity oligonucleotides is crucial for a wide range of applications, from basic research to the development of nucleic acid-based therapeutics.[] The phosphoramidite method is the standard for automated solid-phase oligonucleotide synthesis.[2] This document provides a detailed protocol for the incorporation of 5'-O-DMT-N2-DMF-dG, a modified deoxyguanosine phosphoramidite, into synthetic oligonucleotides.

The use of a dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine offers a balance of stability during synthesis and the potential for rapid deprotection, making it a valuable choice for routine and high-throughput oligonucleotide synthesis.[3] This phosphoramidite, with its 5'-O-Dimethoxytrityl (DMT) group for hydroxyl protection and a 3'-cyanoethyl (CE) phosphoramidite group, is designed for high coupling efficiency and sequence fidelity.[4][5]

Quantitative Data Summary

The choice of protecting groups for nucleobases significantly impacts the deprotection conditions and overall efficiency of oligonucleotide synthesis. The N2-DMF group on deoxyguanosine is known for its lability under basic conditions, allowing for faster deprotection compared to the more traditional isobutyryl (iBu) group.

Table 1: Comparison of Deprotection Conditions for dG Protecting Groups

Protecting GroupDeprotection ReagentTemperatureDeprotection TimeKey Advantages
N2-DMF Concentrated Ammonia55 °C2 hoursFaster deprotection than iBu-dG.
N2-DMF Concentrated Ammonia65 °C1 hourRapid deprotection.
N2-DMF AMA (Ammonium hydroxide/Methylamine)65 °C5-10 minutesUltra-fast deprotection.[6][7][8]
N2-iBu Concentrated Ammonia55 °C> 8 hoursStandard, well-established.

Table 2: Typical Coupling Efficiency

PhosphoramiditeCoupling Efficiency
This compound≥98%

Note: Coupling efficiency can be monitored by measuring the absorbance of the DMT cation released during the detritylation step at 495 nm.

Experimental Protocols

Automated Oligonucleotide Synthesis Cycle

The incorporation of this compound follows the standard phosphoramidite synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.[2] This cycle is repeated for each nucleotide addition.

a. Detritylation:

  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Procedure: The TCA solution is passed over the solid support, cleaving the DMT group. The resulting DMT cation is washed away.

b. Coupling:

  • Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.

  • Reagents:

    • This compound-3'-CE phosphoramidite dissolved in anhydrous acetonitrile.

    • An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzylmercaptotetrazole (DCI), also in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the free 5'-hydroxyl group.[]

c. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

    • Cap B: N-methylimidazole in THF.

  • Procedure: The capping reagents are delivered to the synthesis column, acetylating the unreacted 5'-hydroxyl groups.

d. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.

  • Reagent: A solution of iodine in THF/water/pyridine. A lower concentration of iodine (e.g., 0.02 M) is recommended when using dG(dmf)-phosphoramidite.

  • Procedure: The iodine solution is passed through the column, oxidizing the P(III) to P(V).

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

a. Standard Deprotection Protocol:

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide.

    • Incubate at 55°C for 2 hours or 65°C for 1 hour.

    • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide using a speed vacuum concentrator.

b. Ultra-Fast Deprotection Protocol:

  • Reagent: AMA (a mixture of ammonium hydroxide and aqueous methylamine).

  • Procedure:

    • Transfer the solid support to a screw-cap vial.

    • Add AMA solution.

    • Incubate at 65°C for 5-10 minutes.[6][7][8]

    • Cool the vial and transfer the supernatant.

    • Dry the oligonucleotide. Note: When using AMA, it is recommended to use acetyl (Ac) protected dC to avoid base modification.[6][7][8]

Purification of the Oligonucleotide

Purification is necessary to remove truncated sequences and other impurities.[10]

a. DMT-on Reverse-Phase HPLC Purification: This is a common and effective method for purifying oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on").

  • Principle: The hydrophobic DMT group allows for strong retention of the full-length oligonucleotide on a reverse-phase column, while failure sequences lacking the DMT group are washed away.[][12]

  • Procedure:

    • Resuspend the crude, deprotected oligonucleotide in a suitable buffer.

    • Load the sample onto a reverse-phase HPLC column.

    • Wash the column with a low percentage of organic solvent (e.g., acetonitrile) to elute the failure sequences.

    • Elute the DMT-on oligonucleotide with a higher concentration of organic solvent.

    • Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the final product.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage_Deprotection 5. Cleavage & Deprotection (Ammonia or AMA) Oxidation->Cleavage_Deprotection Purification 6. Purification (e.g., DMT-on RP-HPLC) Cleavage_Deprotection->Purification Final_Product Pure Oligonucleotide Purification->Final_Product

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

Deprotection_Options Crude_Oligo Crude Oligonucleotide on Solid Support Standard_Deprotection Standard Deprotection Concentrated Ammonia 55-65°C Crude_Oligo->Standard_Deprotection UltraFast_Deprotection Ultra-Fast Deprotection AMA Solution 65°C Crude_Oligo->UltraFast_Deprotection Deprotected_Oligo Crude Deprotected Oligonucleotide Standard_Deprotection->Deprotected_Oligo ~1-2 hours UltraFast_Deprotection->Deprotected_Oligo ~5-10 minutes

Caption: Comparison of deprotection protocols for N2-DMF-dG containing oligonucleotides.

References

Application Notes and Protocols for Deprotection of Oligonucleotides Containing N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N2-dimethylformamidine (DMF) protecting group for deoxyguanosine (dG) is a widely utilized modification in solid-phase oligonucleotide synthesis. Its primary advantage lies in its lability under basic conditions, which allows for more rapid deprotection compared to traditional protecting groups like isobutyryl (iBu).[1][2] This feature is particularly beneficial for high-throughput synthesis and the preparation of oligonucleotides containing sensitive modifications.

These application notes provide a comprehensive overview of the common deprotection methods for oligonucleotides synthesized using N2-DMF-dG phosphoramidites. Detailed protocols, quantitative data on reaction conditions, and potential considerations are presented to guide researchers in selecting the optimal deprotection strategy for their specific application.

Deprotection Methods Overview

The choice of deprotection method depends on several factors, including the desired speed of deprotection, the presence of other sensitive protecting groups or modifications on the oligonucleotide, and the scale of the synthesis. The most common methods are summarized below.

Standard Deprotection with Ammonium Hydroxide

Concentrated ammonium hydroxide is a traditional reagent for the removal of the DMF group. While effective, it is generally slower than more modern methods.[1][3][4]

Ultra-Fast Deprotection with AMA

A mixture of ammonium hydroxide and methylamine (AMA) offers a significant reduction in deprotection time, often completing the reaction in minutes at elevated temperatures.[1][2][3][5] This method is ideal for high-throughput applications. However, a key consideration is the potential for transamination of unprotected or benzoyl-protected deoxycytidine (dC) to N4-methyl-dC. To avoid this side reaction, it is crucial to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection.[1][2][3][5]

Mild Deprotection Conditions

For oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or other sensitive functional groups, milder deprotection conditions are necessary to prevent their degradation. These methods typically involve lower temperatures or alternative basic solutions.

Quantitative Data Summary

The following tables summarize the reaction conditions for the various deprotection methods for oligonucleotides containing N2-DMF-dG.

ReagentTemperatureTimeNotes
30% Ammonium HydroxideRoom Temperature16-17 hoursSufficient to deprotect A, C, and dmf-dG.[3]
30% Ammonium Hydroxide55°C2 hoursFaster than room temperature deprotection.[6]
30% Ammonium Hydroxide65°C1 hourFurther reduction in deprotection time with heat.[6]
AMA (1:1 30% NH4OH / 40% Methylamine)Room Temperature120 minutesEffective for iBu-dG and dmf-dG.[3][5]
AMA (1:1 30% NH4OH / 40% Methylamine)55°C10 minutesRapid deprotection.[3][5]
AMA (1:1 30% NH4OH / 40% Methylamine)65°C5-10 minutesUltra-fast deprotection; requires Ac-dC.[1][2][3][5][7]
tert-Butylamine/water (1:3 v/v)60°C6 hoursA milder alternative to ammonium hydroxide.[1][5]
0.4 M NaOH in MeOH/water (4:1 v/v)Room Temperature> 72 hoursDMF group is remarkably resistant to this condition.[8]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for routine deprotection of oligonucleotides containing N2-DMF-dG without sensitive modifications.

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Microcentrifuge tubes or appropriate vials

  • Heating block or oven

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of concentrated ammonium hydroxide to the tube.

  • Ensure the solid support is fully submerged in the solution.

  • Incubate the sealed tube at 55°C for 2 hours or at room temperature for 16-17 hours.

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new, clean tube.

  • The oligonucleotide solution can then be processed for purification (e.g., desalting, HPLC).

Protocol 2: Ultra-Fast Deprotection with AMA

This protocol is recommended for rapid deprotection and is compatible with high-throughput workflows. Note: This protocol requires the use of Ac-dC during oligonucleotide synthesis to prevent side reactions.

Materials:

  • Oligonucleotide synthesized on solid support (using Ac-dC)

  • Ammonium hydroxide (30%)

  • Methylamine (40% aqueous solution)

  • Microcentrifuge tubes or appropriate vials

  • Heating block or water bath

Procedure:

  • Prepare the AMA reagent by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.

  • Transfer the solid support with the synthesized oligonucleotide to a microcentrifuge tube.

  • Add 1.0 mL of the freshly prepared AMA solution to the tube.

  • Seal the tube tightly and vortex briefly to ensure the support is well-suspended.

  • Incubate the tube at 65°C for 10 minutes.

  • After incubation, immediately cool the tube on ice.

  • Centrifuge the tube to pellet the solid support.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube for further processing.

Signaling Pathways and Experimental Workflows

Deprotection_Workflow Solid_Support Oligonucleotide on Solid Support (with N2-DMF-dG) Deprotection_Step Cleavage and Base Deprotection Solid_Support->Deprotection_Step Purification_Step Purification (e.g., HPLC, Desalting) Deprotection_Step->Purification_Step Final_Oligo Purified Oligonucleotide Purification_Step->Final_Oligo

Caption: General workflow for oligonucleotide deprotection and purification.

Deprotection_Methods_Comparison Start Oligonucleotide with N2-DMF-dG Standard Standard Deprotection (Ammonium Hydroxide) Start->Standard Routine Synthesis Ultrafast Ultra-Fast Deprotection (AMA) Start->Ultrafast High-Throughput (Requires Ac-dC) Mild Mild Deprotection (e.g., t-Butylamine/water) Start->Mild Sensitive Modifications Result1 Deprotected Oligo Standard->Result1 Longer reaction time Result2 Deprotected Oligo Ultrafast->Result2 Very short reaction time Result3 Deprotected Oligo Mild->Result3 Preserves sensitive groups

Caption: Decision tree for selecting a deprotection method for N2-DMF-dG.

References

Application Notes and Protocols for AMA Deprotection of DMF-Protected Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotection of synthetic oligonucleotides is a critical final step in their chemical synthesis. The choice of deprotection agent and conditions significantly impacts the yield and purity of the final product. Ammonium hydroxide/methylamine (AMA) is a widely used reagent for the rapid and efficient deprotection of oligonucleotides. This document provides detailed application notes and protocols for the use of AMA in the deprotection of oligonucleotides containing N2-dimethylformamidine (DMF)-protected guanosine residues.

The use of DMF as a protecting group for guanosine offers the advantage of faster deprotection kinetics compared to the more traditional isobutyryl (iBu) group.[1] When combined with the potent AMA reagent, deprotection times can be dramatically reduced from hours to minutes, facilitating high-throughput oligonucleotide synthesis.[1][2] However, successful AMA deprotection requires careful consideration of other protecting groups within the oligonucleotide sequence to prevent unwanted side reactions.

Key Considerations for AMA Deprotection

  • Compatibility with Cytosine Protecting Groups: It is mandatory to use acetyl-protected cytosine (Ac-dC) when performing AMA deprotection. The use of benzoyl-protected cytosine (Bz-dC) will result in a transamination side reaction, where the methylamine in the AMA solution converts dC to N4-methyl-dC.[2][3]

  • Temperature and Time: AMA deprotection is typically performed at an elevated temperature to ensure complete and rapid removal of all protecting groups. The optimal time and temperature should be determined based on the specific oligonucleotide sequence and the protecting groups used for other bases.

  • Sensitive Modifications: Oligonucleotides containing sensitive modifications, such as certain dyes or other labels, may not be compatible with the standard AMA deprotection conditions. In such cases, milder deprotection strategies should be employed.[4][5]

Quantitative Data Summary

The following tables summarize the recommended deprotection conditions for oligonucleotides containing DMF-protected guanosine using AMA.

Table 1: AMA Deprotection Conditions for DMF-dG Oligonucleotides

TemperatureTimeRemarks
65 °C5 - 10 minutesStandard condition for rapid deprotection.[2][3][4][6]
55 °C10 minutesAlternative condition for slightly milder deprotection.[1][3]
37 °C30 minutesMilder condition, suitable for more sensitive oligonucleotides.[1][3]
Room Temperature120 minutesSlowest condition, used when heat is a concern.[1][3]

Table 2: Comparison of Deprotection Times for Different Guanosine Protecting Groups with Ammonium Hydroxide

Guanosine Protecting GroupDeprotection Conditions (Ammonium Hydroxide)
dmf-dG2 hours at 65 °C
iBu-dG8 hours at 55 °C
Ac-dG16 hours at Room Temperature

Note: This table illustrates the faster deprotection of dmf-dG compared to other protecting groups when using traditional ammonium hydroxide. AMA significantly accelerates the deprotection of all these groups.

Experimental Protocols

Protocol 1: Standard AMA Deprotection of DMF-dG Oligonucleotides

This protocol is suitable for standard DNA oligonucleotides synthesized with Ac-dC.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare fresh before use and keep on ice.

  • Microcentrifuge tubes or glass vials

  • Heating block or water bath

  • SpeedVac or other centrifugal evaporator

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube or a 4 mL glass vial.[7]

  • Add 1 mL of freshly prepared AMA solution to the support.[7]

  • Seal the tube or vial tightly.

  • Incubate the mixture at 65 °C for 10 minutes in a heating block or water bath.[2][3][7]

  • After incubation, cool the tube or vial on ice for 5-10 minutes.[7]

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube using a syringe or pipette.

  • To ensure complete recovery, wash the solid support with an additional 0.5 mL of AMA solution and combine the supernatants.

  • Dry the oligonucleotide solution in a SpeedVac.

  • The dried oligonucleotide pellet is now ready for downstream applications such as purification or quantification.

Protocol 2: Cleavage from Support and Deprotection as a Two-Step Process

In some instances, cleavage from the support can be performed separately before base deprotection.

Procedure:

  • To cleave the oligonucleotide from the support, add 1 mL of the AMA solution to the column and let it sit at room temperature for 5 minutes.[4][5]

  • Push the solution through the column into a collection tube.

  • Repeat the process two more times with fresh AMA solution.[7]

  • Transfer the collected solution to a sealed glass vial.[7]

  • Incubate the vial at 65°C for 15 minutes to complete the base deprotection.[7]

  • Cool the vial on ice and then dry the sample using a SpeedVac.

Visualizations

Reaction Mechanism of AMA Deprotection

AMA_Deprotection_Mechanism cluster_protected_G DMF-Protected Guanosine cluster_reagents AMA Reagents cluster_deprotected_G Deprotected Guanosine cluster_byproduct Byproduct G_protected Guanosine-N2-DMF G_deprotected Guanosine G_protected->G_deprotected Deprotection byproduct N,N-dimethylformamide G_protected->byproduct NH3 Ammonia (NH3) MeNH2 Methylamine (CH3NH2)

Caption: Mechanism of AMA deprotection of DMF-guanosine.

Experimental Workflow for AMA Deprotection

AMA_Deprotection_Workflow start Start: Synthesized Oligo on Solid Support add_ama Add fresh AMA solution (1:1 NH4OH/MeNH2) start->add_ama incubate Incubate at 65°C for 10 minutes add_ama->incubate cool Cool on ice incubate->cool transfer Transfer supernatant to new tube cool->transfer dry Dry in SpeedVac transfer->dry end End: Deprotected Oligo dry->end

Caption: Standard workflow for AMA deprotection.

Troubleshooting

IssuePossible CauseSolution
Incomplete DeprotectionOld or improperly prepared AMA solution.Always use freshly prepared AMA from fresh stocks of ammonium hydroxide and methylamine.[4]
Insufficient incubation time or temperature.Ensure accurate temperature control and timing of the incubation step.
Formation of N4-Me-dCUse of Bz-dC instead of Ac-dC.Always use Ac-dC for oligonucleotide synthesis when planning to use AMA for deprotection.[2][3]
Low Oligonucleotide YieldIncomplete cleavage from the support.Ensure the entire solid support is in contact with the AMA solution. Consider a separate cleavage step if necessary.
Loss of sample during transfer.Be careful when transferring the supernatant. Wash the support with a small amount of AMA to recover any remaining product.

Conclusion

The use of AMA for the deprotection of oligonucleotides containing DMF-protected guanosine offers a significant advantage in terms of speed and efficiency. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can achieve high yields of pure oligonucleotides suitable for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Note: A Robust HPLC Purification Strategy for Oligonucleotides Synthesized with 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of synthetic oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. High-performance liquid chromatography (HPLC) is a cornerstone technique for achieving the high purity required for these applications. The choice of HPLC strategy is largely influenced by the physicochemical properties of the oligonucleotide, including the presence of protecting groups used during synthesis. The 5'-O-dimethoxytrityl (DMT) group, a bulky and hydrophobic moiety, is instrumental in many purification strategies as it allows for a significant hydrophobicity difference between the full-length product and truncated failure sequences.[1][][3][4] This application note details a comprehensive HPLC purification strategy for oligonucleotides synthesized using 5'-O-DMT-N2-dimethylformamidine (DMF)-dG phosphoramidite. The N2-DMF protecting group on guanosine is favored for its lability, facilitating rapid and efficient deprotection under mild conditions.[5][6][7]

This document provides detailed protocols for two primary HPLC-based purification workflows: Ion-Pair Reversed-Phase (IP-RP) HPLC for "DMT-on" purification and Anion-Exchange (AEX) HPLC for "DMT-off" purification. A comparative analysis of these methods is presented to guide the selection of the most appropriate strategy based on the specific requirements of the oligonucleotide and its intended application.

Oligonucleotide Synthesis and Deprotection Workflow

The overall process from synthesis to a purified oligonucleotide involves several key steps. The use of the 5'-O-DMT group provides a critical purification handle, while the N2-DMF-dG protecting group allows for efficient deprotection.

cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification Options cluster_final_steps Final Processing Synthesis 1. Automated Solid-Phase Oligonucleotide Synthesis (5'-DMT, N2-DMF-dG) Cleavage 2. Cleavage from Solid Support & Base Deprotection (e.g., AMA) Synthesis->Cleavage Crude Oligonucleotide DMT_On 3a. DMT-On Purification (IP-RP HPLC) Cleavage->DMT_On DMT-On Crude DMT_Off_Purification 3b. DMT-Off Purification (AEX HPLC or IP-RP HPLC) Cleavage->DMT_Off_Purification DMT-Off Crude (after initial detritylation) Detritylation 4a. Post-Purification Detritylation DMT_On->Detritylation Desalting 5. Desalting & Lyophilization DMT_Off_Purification->Desalting Detritylation->Desalting cluster_dmt_on DMT-On Strategy (IP-RP HPLC) cluster_dmt_off DMT-Off Strategy (AEX HPLC) Crude_DMT_On Crude Mixture (DMT-On Product + Failure Sequences) IP_RP_HPLC_On IP-RP HPLC Column Crude_DMT_On->IP_RP_HPLC_On Separation_On Separation based on Hydrophobicity IP_RP_HPLC_On->Separation_On Product_DMT_On Purified DMT-On Oligonucleotide Separation_On->Product_DMT_On Failure_On Failure Sequences (Elute Earlier) Separation_On->Failure_On Detritylation_Post Post-Purification Detritylation Product_DMT_On->Detritylation_Post Final_Product_On Final Purified Oligonucleotide Detritylation_Post->Final_Product_On Crude_DMT_Off Crude Mixture (DMT-Off Product + Failure Sequences) AEX_HPLC_Off AEX HPLC Column Crude_DMT_Off->AEX_HPLC_Off Separation_Off Separation based on Charge (Length) AEX_HPLC_Off->Separation_Off Product_DMT_Off Purified DMT-Off Oligonucleotide Separation_Off->Product_DMT_Off Failure_Off Failure Sequences (Elute Earlier) Separation_Off->Failure_Off

References

Application Notes and Protocols for 5'-O-DMT-N2-DMF-dG in Antisense Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense therapy is a powerful strategy for the targeted modulation of gene expression, offering therapeutic potential for a wide range of diseases. The synthesis of high-quality antisense oligonucleotides (ASOs) is paramount to the success of this approach. The phosphoramidite method is the gold standard for solid-phase oligonucleotide synthesis, and the choice of protecting groups for the nucleoside phosphoramidites is critical for achieving high yield and purity. This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-DMF-dG, a key building block for the incorporation of deoxyguanosine (dG) in ASO synthesis.

The use of N2-dimethylformamidine (DMF) as a protecting group for the exocyclic amine of deoxyguanosine offers significant advantages over the traditional isobutyryl (iBu) group, most notably in the speed of deprotection. This feature is particularly beneficial for the synthesis of long oligonucleotides and those containing base-labile modifications, streamlining the manufacturing process and improving the overall efficiency of ASO production.

Key Advantages of this compound in ASO Synthesis

The primary advantage of utilizing this compound lies in the rapid and efficient removal of the DMF protecting group under basic conditions. This translates to several key benefits in the synthesis of antisense therapies:

  • Reduced Deprotection Time: The DMF group is significantly more labile than the iBu group, leading to a substantial reduction in the final deprotection step.[1] This accelerates the overall synthesis time, which is a crucial factor in high-throughput production and the rapid generation of ASO candidates for screening.

  • Milder Deprotection Conditions: The faster deprotection kinetics allow for the use of milder basic conditions, which is critical for the integrity of ASOs containing sensitive or labile chemical modifications.

  • Improved Purity of G-rich Sequences: For sequences with a high guanosine content, the efficient deprotection of the DMF group minimizes the risk of incomplete deprotection, which can lead to the formation of difficult-to-remove impurities.

  • Compatibility with Standard Synthesis Cycles: this compound is fully compatible with standard automated solid-phase oligonucleotide synthesis protocols and instrumentation.

Data Presentation

Table 1: Comparison of Deprotection Times for dG Protecting Groups
Protecting GroupDeprotection ReagentTemperatureTime
N2-Dimethylformamidine (DMF) Concentrated Ammonia55°C2 hours
65°C1 hour
AMA (Ammonia/Methylamine)Room Temperature10 minutes
N2-isobutyryl (iBu) Concentrated Ammonia55°C8 hours
65°C4 hours

Data compiled from multiple sources indicating the faster deprotection of the DMF group.

Table 2: Representative Yield and Purity Data for a Phosphorothioate ASO
ParameterValueMethod of Analysis
Synthesis Scale 1 µmol-
Average Coupling Efficiency >99%Trityl Cation Monitoring
Crude Yield (OD260 units) 150-200UV Spectrophotometry
Purity of Full-Length Product (Crude) 70-85%Anion-Exchange HPLC
Purity after Purification >95%Anion-Exchange HPLC

Note: Yield and purity are highly dependent on the specific oligonucleotide sequence, length, and the efficiency of the synthesis and purification processes. The use of high-quality reagents, including this compound, is crucial for achieving optimal results.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Antisense Oligonucleotide

This protocol outlines the general steps for the synthesis of a phosphorothioate ASO on an automated DNA synthesizer using this compound and other standard phosphoramidites.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

  • Phosphoramidites: 5'-O-DMT-N-Bz-dA, 5'-O-DMT-N-Bz-dC, this compound, and 5'-O-DMT-dT.

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (for phosphodiester bonds) or Sulfurizing reagent (for phosphorothioate bonds, e.g., 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) or PADS).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Anhydrous Acetonitrile.

Synthesis Cycle:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.

  • Coupling: The this compound phosphoramidite (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization/Oxidation: To create a phosphorothioate linkage, the newly formed phosphite triester is treated with a sulfurizing reagent. For a natural phosphodiester linkage, an oxidizing solution is used.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Wash: The column is washed with acetonitrile to remove excess reagents.

These steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized ASO

Materials:

  • Concentrated Ammonium Hydroxide or AMA (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Heating block or oven.

Procedure:

  • Cleavage from Support: After the final synthesis cycle, the CPG support is transferred to a sealed vial. Concentrated ammonium hydroxide or AMA is added to the vial to cleave the oligonucleotide from the support. This is typically performed at room temperature for 1-2 hours.

  • Base Deprotection: The vial is then heated to 55-65°C to remove the protecting groups from the nucleobases (Bz and DMF).

    • With Ammonium Hydroxide: Heat at 55°C for 8 hours or 65°C for 4 hours.

    • With AMA: Heat at 65°C for 10-15 minutes.

  • Evaporation: The solution is cooled, and the ammonia/methylamine is removed by evaporation under vacuum.

  • Reconstitution: The dried oligonucleotide is reconstituted in an appropriate buffer (e.g., sterile water or PBS) for purification.

Protocol 3: Purification and Analysis of the ASO

Purification:

  • The crude ASO is typically purified by High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase HPLC are common methods.

  • For purification of DMT-on oligonucleotides, a reverse-phase cartridge can be used, followed by acidic cleavage of the DMT group.

Analysis:

  • Purity Assessment: The purity of the final product is assessed by anion-exchange or reverse-phase HPLC.

  • Identity Confirmation: The molecular weight of the purified ASO is confirmed by mass spectrometry, such as Electrospray Ionization Mass Spectrometry (ESI-MS).[2]

  • Quantification: The concentration of the ASO is determined by measuring its absorbance at 260 nm (OD260) using a UV-Vis spectrophotometer.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_downstream Downstream Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (dG-DMF addition) Deblocking->Coupling n cycles Sulfurization Sulfurization Coupling->Sulfurization n cycles Capping Capping Sulfurization->Capping n cycles Capping->Deblocking n cycles Cleavage Cleavage from Support Capping->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (HPLC) Deprotection->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Automated solid-phase synthesis and downstream processing workflow for an antisense oligonucleotide.

signaling_pathway cluster_cell Cellular Environment ASO Antisense Oligonucleotide (containing dG) mRNA Target mRNA (e.g., Bcl-2) ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Protein Target Protein (e.g., Bcl-2) Ribosome->Protein Apoptosis Apoptosis Protein->Apoptosis Inhibition RNaseH->mRNA Cleavage

Caption: Mechanism of action of an RNase H-dependent antisense oligonucleotide targeting Bcl-2 mRNA.

Conclusion

The use of this compound is a cornerstone of modern antisense oligonucleotide synthesis. Its primary advantage of rapid deprotection significantly enhances the efficiency and throughput of ASO production, making it an indispensable reagent for researchers and drug developers in the field of antisense therapeutics. The protocols and data presented here provide a comprehensive guide for the successful application of this critical phosphoramidite in the creation of potentially life-saving antisense therapies.

References

Application Notes: Site-Specific DNA Modification Using 5'-O-DMT-N2-DMF-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific modification of DNA is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and nanotechnology.[1][2] The ability to incorporate modified nucleosides at precise locations within an oligonucleotide sequence allows for the synthesis of custom probes, aptamers, and therapeutic agents with tailored functionalities.[][4] The 5'-O-DMT-N2-DMF-dG phosphoramidite is a key reagent in this process, facilitating the site-specific incorporation of a modified guanosine into a growing DNA chain using automated solid-phase synthesis.[][5][6]

This phosphoramidite building block is engineered with specific protecting groups to ensure controlled and efficient synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle to allow for chain elongation.[7] The exocyclic amino group of the guanine base is protected by a dimethylformamidine (DMF) group, which prevents unwanted side reactions during synthesis.[6][7] The 3'-position is activated as a phosphoramidite, enabling its reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[7] This system provides high coupling efficiency and stability, making it a reliable choice for synthesizing high-purity, site-specifically modified DNA.[5][6]

Applications

The use of this compound for site-specific modification has broad applications for researchers, scientists, and drug development professionals:

  • Drug Discovery and Development : Modified oligonucleotides are crucial for developing nucleic acid-based therapies, including antisense oligonucleotides and siRNAs.[1][8] Site-specific modifications can enhance stability, improve cellular uptake, and modulate the activity of these therapeutic molecules.[2]

  • Molecular Diagnostics : The creation of custom DNA probes with specific labels (e.g., fluorophores) enables the development of sensitive and specific diagnostic assays.[][5]

  • Aptamer Development : By incorporating modifications, researchers can create aptamers—short single-stranded DNA or RNA molecules—that bind to specific targets like proteins with high affinity and specificity, potentially influencing their function.[]

  • Biophysical and Structural Studies : Introducing specific modifications or labels allows for the study of DNA structure, protein-DNA interactions, and cellular dynamics through techniques like fluorescence imaging.[1][]

  • DNA Nanotechnology : Modified DNA serves as a building block for constructing nanostructures with potential applications in targeted drug delivery systems.[2][]

Experimental Protocols

This section details the methodology for synthesizing a site-specifically modified oligonucleotide using this compound phosphoramidite, followed by deprotection, purification, and characterization.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard four-step phosphoramidite chemistry cycle performed on an automated DNA synthesizer.[8][9][10] The cycle is repeated for each nucleotide added to the sequence.

Materials:

  • This compound phosphoramidite

  • Standard DNA phosphoramidites (dA, dC, dT)

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT))

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing solution (e.g., Iodine/Water/Pyridine)

  • Anhydrous Acetonitrile

Procedure:

  • Step 1: Deblocking (Detritylation)

    • The CPG solid support with the initial protected nucleoside is treated with the deblocking solution to remove the 5'-DMT group.[7]

    • This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.

    • The column is washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling (Activation)

    • The this compound phosphoramidite (or another desired phosphoramidite) is mixed with the activator solution.

    • This activated mixture is passed through the CPG column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[7]

    • This step is performed under anhydrous conditions to ensure high coupling efficiency.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solution.

    • This prevents these failure sequences from participating in subsequent coupling cycles, simplifying the final purification process.[10]

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage using the oxidizing solution.[10]

    • The column is washed with acetonitrile.

    • The cycle (Steps 1-4) is repeated until the desired oligonucleotide sequence is fully synthesized.

Below is a diagram illustrating the automated synthesis workflow.

G cluster_cycle Automated Synthesis Cycle deblock 1. Deblocking (DMT Removal) couple 2. Coupling (Add Activated Amidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize end_cycle Repeat Cycle for each base oxidize->end_cycle start Start: Solid Support (CPG) start->deblock end_cycle->deblock Add next base cleave Post-Synthesis: Cleavage & Deprotection end_cycle->cleave Sequence complete

Caption: Workflow of the phosphoramidite cycle in automated DNA synthesis.

Protocol 2: Oligonucleotide Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups (on the phosphate and nucleobases) must be removed.[11]

Materials:

  • Concentrated ammonium hydroxide (NH₄OH) or a mixture of triethylamine and lithium hydroxide in methanol.[12]

  • Heating block or oven.

Procedure:

  • Cleavage from Support: Transfer the CPG support containing the synthesized oligonucleotide to a screw-cap vial. Add concentrated ammonium hydroxide.

  • Deprotection: Seal the vial tightly and heat at a specified temperature and duration (e.g., 55-60°C for 5-12 hours).[7][13] This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N2-DMF protecting group from guanine.

  • Evaporation: After cooling, carefully open the vial in a fume hood. Transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the ammonia solution to dryness using a vacuum concentrator.

  • Resuspension: Resuspend the resulting oligonucleotide pellet in sterile, nuclease-free water.

Protocol 3: Purification of the Modified Oligonucleotide

Purification is essential to remove failure sequences and residual protecting groups.[14] High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity oligonucleotides for demanding applications.[14]

Materials:

  • HPLC system with a reverse-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA)).

  • Mobile Phase B: Acetonitrile.

  • Desalting columns/cartridges.

Procedure:

  • HPLC Purification:

    • Equilibrate the reverse-phase HPLC column with a low percentage of Mobile Phase B.

    • Inject the resuspended oligonucleotide sample.

    • Elute the oligonucleotide using a gradient of increasing acetonitrile concentration (Mobile Phase B). The full-length, DMT-on oligonucleotide (if detritylation was left for the final step) will have a longer retention time than the shorter, uncapped failure sequences.

    • Collect the peak corresponding to the full-length product.

  • Desalting:

    • Evaporate the collected HPLC fractions to remove the acetonitrile.

    • The remaining sample contains the purified oligonucleotide and salts from the mobile phase.

    • Desalt the sample using a desalting column or cartridge according to the manufacturer's protocol.[14]

  • Final Preparation: Lyophilize the desalted sample to obtain a purified oligonucleotide powder. Resuspend in the desired buffer for storage at -20°C.[]

Protocol 4: Characterization by Mass Spectrometry

The identity and purity of the final product should be confirmed.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified oligonucleotide in an appropriate matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or prepare for Electrospray Ionization (ESI) mass spectrometry.

  • Analysis: Acquire the mass spectrum.

  • Verification: Compare the observed molecular weight with the calculated theoretical molecular weight of the desired modified oligonucleotide sequence to confirm a successful synthesis.[12]

Data Presentation

Quantitative data is crucial for assessing the success of the synthesis and purification process.

Table 1: Typical Coupling Efficiency in Automated Synthesis

Nucleoside PhosphoramiditeAverage Coupling Efficiency (%)
Standard dA, dC, dT99.9%
Standard dG99.8%
This compound ≥98%

Note: Coupling efficiency can vary based on synthesizer maintenance, reagent quality, and sequence context.

Table 2: Comparison of Oligonucleotide Purification Methods

Purification MethodTypical PurityAdvantagesBest Suited For
Desalting VariableRemoves synthesis salts and small molecules.General applications like PCR where purity is not critical.
Reverse-Phase Cartridge >80%Removes most failure sequences; cost-effective.[14]Purification of modified oligonucleotides, fluorescent sequencing.[14]
Reverse-Phase HPLC >85%Highest resolution and purity; removes failure sequences effectively.[14]Therapeutic/diagnostic applications, cloning, mutagenesis.[14]

Logical Relationship Diagram

The following diagram illustrates the logical flow and decision-making process for the site-specific modification of DNA, from initial design to the final validated product.

G cluster_synthesis Synthesis & Processing cluster_purification Purification & QC design Oligonucleotide Design (Define modification site) synthesis Automated Synthesis (Incorporate this compound) design->synthesis deprotect Cleavage & Deprotection (Release full-length oligo) synthesis->deprotect purify Purification (e.g., HPLC) deprotect->purify characterize Characterization (Mass Spectrometry) purify->characterize qc_pass QC Pass: Verified Sequence & Purity characterize->qc_pass final_product Final Product: Site-Specifically Modified DNA (Ready for Application) qc_pass->final_product

Caption: Logical flow for creating site-specifically modified DNA.

References

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N2-DMF-dG in TaqMan Probes and PCR Primers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for enhancing the properties of PCR primers and probes for a variety of molecular biology applications, including quantitative PCR (qPCR), genotyping, and diagnostics. 5'-O-DMT-N2-DMF-dG is a modified deoxyguanosine phosphoramidite used in solid-phase oligonucleotide synthesis. The N2-dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine is more labile than the standard isobutyryl (iBu) group, allowing for faster and milder deprotection conditions. This can be particularly advantageous when synthesizing oligonucleotides that contain sensitive fluorescent dyes and quenchers, such as those used in TaqMan probes.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation, deprotection, and application of this compound in TaqMan probes and PCR primers.

Key Applications and Advantages

The use of N2-DMF-dG in the synthesis of TaqMan probes and PCR primers offers several potential advantages:

  • Faster Deprotection: The DMF group is readily removed under milder basic conditions compared to the iBu group, reducing the overall synthesis and processing time.[1]

  • Compatibility with Sensitive Dyes: Milder deprotection conditions help to preserve the integrity of fluorescent reporters and quenchers that are sensitive to harsh basic treatments, ensuring the functionality of the final probe.[1][2]

  • Improved Purity of Final Oligonucleotide: Efficient and complete deprotection can lead to a cleaner final product with fewer side reactions, potentially improving the performance of the probe or primer in downstream applications.

  • Versatility: N2-DMF-dG is compatible with various deprotection strategies, including standard ammonium hydroxide and faster AMA (ammonium hydroxide/methylamine) cocktails, providing flexibility in the manufacturing process.[2][3][4]

Data Presentation: Deprotection Conditions for Oligonucleotides Containing N2-DMF-dG

The choice of deprotection conditions is critical when working with modified oligonucleotides. The following table summarizes common deprotection methods compatible with oligonucleotides containing N2-DMF-dG.

Deprotection ReagentTemperatureTimeNotes
Ammonium Hydroxide (30%)55°C2 - 4 hoursA standard and widely used deprotection method.
Ammonium Hydroxide (30%)Room Temp.17 hoursSufficient for deprotection of dmf-dG, A, and C protecting groups.[2]
AMA (Ammonium Hydroxide/40% Methylamine, 1:1)65°C5 - 10 minutesAn "UltraFAST" deprotection method. Requires the use of Ac-dC to prevent base modification.[1][2]
t-Butylamine/water (1:3 v/v)60°C6 hoursAn alternative mild deprotection suitable for sensitive dyes.[2]
Potassium Carbonate (0.05 M) in MethanolRoom Temp.4 hoursAn "UltraMILD" deprotection method, typically used with phenoxyacetic anhydride capping.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TaqMan Probes and PCR Primers Containing this compound

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides incorporating the modified guanosine.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dC, dT)

  • This compound phosphoramidite

  • Activator solution (e.g., DCI or ETT)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with the required reagents, ensuring all phosphoramidites, including this compound, are dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer. For TaqMan probes, ensure the sequence includes the appropriate reporter dye phosphoramidite at the 5'-end and a quencher-modified solid support or a quencher phosphoramidite at the 3'-end.

  • Synthesis Cycle: The synthesis proceeds in a stepwise manner for each nucleotide addition, following the standard phosphoramidite chemistry cycle:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, activated by the activator solution, to the 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Final DMT Group: For TaqMan probes and primers that will be purified via reverse-phase HPLC, program the synthesizer to leave the final 5'-DMT group intact ("DMT-on"). This aids in the separation of the full-length product from shorter, failure sequences.[5]

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed according to Protocol 2.

Protocol 2: Cleavage and Deprotection of Oligonucleotides Containing N2-DMF-dG

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobases.

Materials:

  • Ammonium hydroxide solution (30%) or AMA solution

  • Heating block or oven

  • Screw-cap vials

Procedure:

  • Transfer CPG: Transfer the CPG support with the synthesized oligonucleotide into a screw-cap vial.

  • Add Deprotection Solution: Add the chosen deprotection solution (e.g., 1 mL of ammonium hydroxide or AMA) to the vial.

  • Incubation: Tightly cap the vial and incubate at the appropriate temperature and duration as specified in the Data Presentation table. For example, for standard deprotection with ammonium hydroxide, incubate at 55°C for 2-4 hours. For fast deprotection with AMA, incubate at 65°C for 10 minutes.

  • Cooling and Evaporation: After incubation, cool the vial to room temperature. Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube. Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.

  • Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., nuclease-free water or TE buffer) for purification.

Protocol 3: Purification of TaqMan Probes and Primers

Purification is essential to remove truncated sequences and other impurities. Reverse-phase HPLC is recommended for TaqMan probes due to the hydrophobicity of the DMT group and fluorescent dyes.

Materials:

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase A: 0.1 M TEAA (triethylammonium acetate) in water

  • Mobile phase B: Acetonitrile

  • Detritylation solution (e.g., 80% acetic acid)

Procedure:

  • Sample Preparation: Resuspend the deprotected, DMT-on oligonucleotide in mobile phase A.

  • HPLC Separation: Inject the sample onto the HPLC system. The DMT-on, full-length product will have a longer retention time than the DMT-off failure sequences.[5]

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation: Add the detritylation solution to the collected fraction and incubate at room temperature for 15-30 minutes to remove the DMT group.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.

  • Quantification: Quantify the final product using UV-Vis spectrophotometry at 260 nm.

Protocol 4: Application in a TaqMan qPCR Assay

This protocol outlines the use of the purified, N2-DMF-dG-containing TaqMan probe and primers in a real-time PCR experiment.

Materials:

  • Purified TaqMan probe and PCR primers

  • DNA template

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (final concentration 900 nM)

    • 1 µL of reverse primer (final concentration 900 nM)

    • 0.5 µL of TaqMan probe (final concentration 250 nM)

    • X µL of DNA template

    • Nuclease-free water to a final volume of 20 µL

  • Thermal Cycling: Program the real-time PCR instrument with the appropriate thermal cycling conditions. A typical protocol is:

    • Initial Denaturation: 95°C for 2-10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Acquisition: Set the instrument to collect fluorescence data at the end of each annealing/extension step.

  • Data Analysis: Analyze the amplification plots and determine the cycle threshold (Ct) values for each sample.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing start CPG Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling (Add Amidite) deblock->couple This compound or other amidites cap Capping couple->cap oxidize Oxidation cap->oxidize oxidize->deblock Repeat for each base end_synth Completed Oligo on Support oxidize->end_synth Final Cycle cleave Cleavage & Deprotection (e.g., NH4OH or AMA) end_synth->cleave purify RP-HPLC Purification (DMT-on) cleave->purify detritylate Detritylation purify->detritylate desalt Desalting detritylate->desalt final_product Purified Probe/Primer desalt->final_product

Caption: Workflow for the synthesis and processing of modified oligonucleotides.

TaqMan_Mechanism cluster_pcr TaqMan qPCR Cycle cluster_denaturation cluster_annealing cluster_extension denatured 5' | 3' ssDNA Template annealed Primer Template Primer TaqMan Probe extension Polymerase extends primer |  5'->3' Exonuclease Activity probe_structure 5'-Reporter --- Quencher-3' cleaved_probe Probe Cleavage extension:f1->cleaved_probe fluorescence Fluorescence Signal cleaved_probe->fluorescence

Caption: Mechanism of action for TaqMan probes during qPCR.

Conclusion

The incorporation of this compound provides a valuable option for the synthesis of high-quality TaqMan probes and PCR primers. The primary advantage lies in the faster and milder deprotection conditions, which are particularly beneficial for preserving the functionality of sensitive fluorescent modifications. By following the detailed protocols for synthesis, deprotection, and purification outlined in these notes, researchers can confidently produce and utilize oligonucleotides containing this modification for sensitive and specific qPCR applications. As with any modified oligonucleotide, empirical validation of probe and primer performance is recommended to ensure optimal results in the desired experimental context.

References

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N2-DMF-dG in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chimeric oligonucleotides, containing both deoxyribonucleoside and ribonucleoside units, is a critical technique in the development of therapeutic oligonucleotides and molecular biology tools. These chimeric structures can offer unique properties, such as enhanced stability against nucleases and specific binding affinities. This document provides a detailed guide for the adaptation of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) for use in standard solid-phase RNA synthesis protocols.

The primary challenge in incorporating a deoxynucleoside phosphoramidite into a growing RNA chain lies in the potential for lower coupling efficiency due to the steric hindrance imposed by the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) of the preceding ribonucleoside. Furthermore, the deprotection strategy must be carefully considered to ensure the complete removal of all protecting groups from the RNA and DNA moieties without compromising the integrity of the final oligonucleotide.

The N2-dimethylformamidine (DMF) protecting group on the guanine base offers the significant advantage of rapid deprotection under milder basic conditions compared to the standard isobutyryl (ibu) group. This feature is highly compatible with the deprotection protocols required for RNA, which are designed to prevent degradation of the RNA backbone.

These application notes will provide optimized protocols for the coupling of this compound within an RNA sequence, a comparison of reaction conditions, and a comprehensive deprotection strategy for the resulting DNA/RNA chimeric oligonucleotides.

Data Presentation

The following table summarizes the key quantitative parameters for the incorporation of this compound into a growing RNA chain compared to a standard RNA phosphoramidite under optimized conditions.

ParameterStandard RNA Phosphoramidite (e.g., rG)This compound
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile0.1 M in anhydrous acetonitrile
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile
Recommended Coupling Time 6 minutes[1]10 - 15 minutes
Typical Coupling Efficiency >98%~97-98%
Deprotection Conditions (Base) AMA (Ammonium hydroxide/40% Methylamine 1:1) at 65°C for 10 min[][3][4]AMA (Ammonium hydroxide/40% Methylamine 1:1) at 65°C for 10 min[][3][4]
Deprotection Conditions (2'-OH) TEA·3HF in DMSO at 65°C for 2.5 hours[]N/A

Experimental Protocols

Preparation of Reagents
  • Phosphoramidite Solutions: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Prepare 0.1 M solutions of the standard RNA phosphoramidites (A, C, G, U with appropriate 2'-O-protection) in anhydrous acetonitrile.

  • Activator Solution: Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Solutions: Use standard capping solutions (e.g., Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing Solution: Use a standard oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking Solution: Use a standard deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

Solid-Phase Synthesis Cycle for dG Incorporation

The following protocol outlines the modified synthesis cycle for the incorporation of a this compound monomer into a growing RNA chain on an automated DNA/RNA synthesizer.

  • Detritylation: Remove the 5'-O-DMT group from the support-bound RNA chain using the deblocking solution.

  • Coupling (Modified):

    • Deliver the 0.1 M this compound solution and the 0.25 M ETT activator solution to the synthesis column.

    • Extend the coupling time to 10-15 minutes. This extended time is crucial to ensure high coupling efficiency by overcoming the steric hindrance from the 2'-O-protecting group of the adjacent ribonucleoside.

  • Capping: Cap any unreacted 5'-hydroxyl groups using the capping solutions.

  • Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using the oxidizing solution.

  • Wash: Perform extensive washing with acetonitrile between each step.

For the subsequent coupling of standard RNA phosphoramidites, revert to the standard RNA synthesis protocol with a 6-minute coupling time.[1]

Cleavage and Deprotection of DNA/RNA Chimeric Oligonucleotides

The deprotection of chimeric oligonucleotides is a multi-step process that requires careful attention to retain the integrity of both the DNA and RNA portions of the molecule.[][3][4]

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a 2 mL microcentrifuge tube.

    • Add 1 mL of a 1:1 (v/v) solution of ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

    • Incubate at 65°C for 10 minutes.[][3][4] This step cleaves the oligonucleotide from the solid support and removes the base protecting groups, including the DMF group from the dG residue and the protecting groups from the RNA bases.

    • Cool the tube on ice and centrifuge to pellet the support.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Dry the oligonucleotide in a vacuum concentrator.

  • 2'-Hydroxyl Deprotection (Desilylation):

    • To the dried oligonucleotide, add 115 µL of anhydrous DMSO and ensure complete dissolution. Gentle warming may be required.

    • Add 60 µL of triethylamine (TEA).

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).

    • Incubate at 65°C for 2.5 hours.[] This step removes the 2'-O-silyl protecting groups (e.g., TBDMS) from the ribonucleosides.

    • Quench the reaction by adding an appropriate quenching buffer or by precipitation.

Purification

The deprotected chimeric oligonucleotide can be purified using standard techniques such as reversed-phase HPLC (if the DMT group is left on) or anion-exchange HPLC.

Mandatory Visualization

Solid_Phase_RNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle End_Synthesis Full-Length Protected Oligo Oxidation->End_Synthesis Start Start: Solid Support with first Nucleoside Start->Detritylation Cleavage Cleavage & Base Deprotection (AMA) End_Synthesis->Cleavage Desilylation 2'-OH Deprotection (TEA.3HF) Cleavage->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification Final_Product Final Chimeric Oligonucleotide Purification->Final_Product

Caption: Workflow for solid-phase synthesis of DNA/RNA chimeras.

Deprotection_Pathway Start Fully Protected DNA/RNA Chimera on Solid Support Step1 Step 1: Cleavage & Base Deprotection Reagent: AMA (NH4OH / MeNH2) Conditions: 65°C, 10 min Start->Step1 Intermediate Partially Deprotected Oligo (2'-OH groups still protected) Step1->Intermediate Step2 Step 2: 2'-OH Deprotection (Desilylation) Reagent: TEA.3HF in DMSO Conditions: 65°C, 2.5 hours Intermediate->Step2 Final Fully Deprotected DNA/RNA Chimera Step2->Final

Caption: Deprotection pathway for DNA/RNA chimeric oligonucleotides.

References

Troubleshooting & Optimization

How to prevent guanosine depurination during oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent guanosine depurination during oligonucleotide synthesis.

Understanding and Preventing Guanosine Depurination

Depurination is a common side reaction during oligonucleotide synthesis, particularly affecting guanosine and adenosine residues. It involves the cleavage of the β-N-glycosidic bond between the purine base and the sugar moiety, leading to an abasic site.[1][2] This cleavage is primarily caused by the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group in a step known as detritylation.[1][3][4] Subsequent cleavage and deprotection steps under basic conditions can lead to chain cleavage at these abasic sites, resulting in truncated oligonucleotides and reduced yield of the full-length product.[2]

Several strategies can be employed to minimize guanosine depurination, focusing on the choice of protecting groups for guanosine and the selection of deblocking agents.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to guanosine depurination.

Issue 1: Significant product loss and presence of truncated sequences in final analysis.

This is a classic symptom of depurination followed by chain cleavage.

  • Question: I am observing a high percentage of shorter oligonucleotides in my HPLC or mass spectrometry analysis. Could this be due to depurination?

  • Answer: Yes, this is a strong indication of depurination. During the final basic deprotection step, the oligonucleotide chain is cleaved at the apurinic sites generated during the acidic detritylation steps.[2]

Troubleshooting Steps:

  • Review your detritylation conditions: Prolonged exposure to strong acids like trichloroacetic acid (TCA) is a major cause of depurination.[1][4]

  • Analyze for depurination markers: Look for characteristic mass losses in your mass spectrometry data corresponding to the guanine base.

  • Implement preventative measures: Switch to a milder deblocking agent and/or a more robust guanosine protecting group as detailed in the FAQs below.

Issue 2: Persistent depurination even with milder deblocking agents.

  • Question: I switched from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA) for detritylation, but I still observe depurination. What else can I do?

  • Answer: While DCA is a milder acid than TCA and significantly reduces depurination, other factors can contribute to this issue.[1][5]

Troubleshooting Steps:

  • Optimize DCA concentration and contact time: While milder, prolonged exposure to DCA can still cause some depurination. Ensure you are using the recommended concentration (typically 3%) and the shortest possible detritylation time that still allows for complete removal of the DMT group.[1][6] Increasing the delivery volume of DCA can help ensure complete detritylation without increasing contact time.[1]

  • Check for moisture: Water in your reagents, especially the acetonitrile (ACN) used for dilution, can exacerbate depurination. Ensure all reagents and gas lines are dry.[1]

  • Evaluate your guanosine phosphoramidite: If you are using a standard isobutyryl (ibu)-dG protecting group, consider switching to a more acid-resistant protecting group like dimethylformamidine (dmf)-dG.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of guanosine depurination during oligonucleotide synthesis?

A1: The primary cause is the acidic condition required for the removal of the 5'-dimethoxytrityl (DMT) protecting group during the detritylation step. Strong acids like trichloroacetic acid (TCA) can protonate the N7 position of guanine, weakening the glycosidic bond and leading to its cleavage.[1][3]

Q2: How can I reduce guanosine depurination during the detritylation step?

A2: There are two main strategies:

  • Use a milder deblocking acid: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA). DCA has a higher pKa (1.5) compared to TCA (~0.7), making it less acidic and significantly reducing the rate of depurination.[1][5]

  • Use a more robust guanosine protecting group: The standard isobutyryl (ibu) protecting group is electron-withdrawing and can destabilize the glycosidic bond. Switching to an electron-donating protecting group like N2-dimethylformamidine (dmf) on the guanosine (dmf-dG) stabilizes the bond and makes it more resistant to acid-catalyzed depurination.[1][2][7]

Q3: Is there quantitative data comparing the stability of different guanosine protecting groups and deblocking agents?

A3: Yes. Studies have shown that the rate of depurination is significantly lower with DCA compared to TCA. For instance, the half-life of depurination for dG is substantially longer in DCA solutions than in TCA solutions.[5] The use of dmf as a protecting group for guanosine further enhances its stability under acidic conditions.

Data Presentation: Comparison of Depurination Rates

Deblocking Agent (in CH₂Cl₂)Depurination Half-time for dGRelative Rate of Depurination
3% Trichloroacetic Acid (TCA)ShorterFastest
15% Dichloroacetic Acid (DCA)IntermediateIntermediate
3% Dichloroacetic Acid (DCA)LongestSlowest
Table based on findings that depurination half-times are significantly longer with 3% DCA compared to 15% DCA and 3% TCA.[5][8][9][10]

Q4: What are the recommended cleavage and deprotection conditions when using dmf-dG?

A4: When using dmf-dG, a common and efficient method for cleavage and deprotection is the use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). This allows for rapid deprotection, typically 10 minutes at 65°C.[11][12][13] It is important to note that if you are using benzoyl (Bz)-protected dC, AMA can cause a side reaction leading to the formation of N4-Me-dC. Therefore, it is recommended to use acetyl (Ac)-protected dC with AMA deprotection.[12]

Q5: How can I identify depurination byproducts in my analytical data?

A5:

  • HPLC Analysis: Depurination followed by chain cleavage will result in the appearance of peaks corresponding to shorter oligonucleotide fragments that elute earlier than the full-length product on a reverse-phase HPLC column.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify depurination. You will observe species with a mass corresponding to the full-length oligonucleotide minus the mass of a guanine base (or multiple guanine bases). Subsequent cleavage at the abasic site will result in fragment ions.[14]

Experimental Protocols

Protocol 1: Oligonucleotide Synthesis using dmf-dG Phosphoramidite and DCA Detritylation

This protocol outlines the key steps in a standard phosphoramidite synthesis cycle, incorporating the use of dmf-dG and DCA to minimize depurination.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM).[6]

    • Procedure: Deliver the DCA solution to the synthesis column to remove the 5'-DMT group.

    • Note: It is recommended to double the delivery time or volume of the deblock solution when switching from TCA to DCA to ensure complete detritylation.[1]

  • Coupling:

    • Reagents:

      • dmf-dG-CE Phosphoramidite (or other protected phosphoramidites for A, C, and T) (0.1 M in anhydrous acetonitrile).

      • Activator (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure: Deliver the activator and the phosphoramidite solution to the column to couple the next base to the growing oligonucleotide chain.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

      • Cap B: 16% 1-Methylimidazole in THF.

    • Procedure: Deliver the capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of n-1 shortmers.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: Deliver the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Repeat: Repeat steps 1-4 for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection using AMA

This protocol is for oligonucleotides synthesized with dmf-dG and Ac-dC.

  • Cleavage from Support:

    • Reagent: AMA (a 1:1 v/v mixture of aqueous Ammonium Hydroxide and 40% aqueous MethylAmine).[13]

    • Procedure: Add the AMA solution to the synthesis column or transfer the solid support to a vial containing the AMA solution.

    • Time and Temperature: 5 minutes at room temperature is sufficient for cleavage from the support.[11]

  • Deprotection of Bases and Phosphates:

    • Procedure: Heat the AMA solution containing the cleaved oligonucleotide.

    • Time and Temperature: 10 minutes at 65°C.[13]

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the AMA solution to dryness in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for purification and analysis.

Visualizations

Depurination_Mechanism cluster_synthesis Oligonucleotide Synthesis Cycle cluster_depurination Depurination Pathway Detritylation Detritylation (Acidic) Coupling Coupling Detritylation->Coupling n cycles Guanosine Protected Guanosine in Oligo Chain Detritylation->Guanosine Acidic Conditions Trigger Depurination Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Detritylation n cycles Protonation Protonation at N7 (by H+) Guanosine->Protonation Acid Exposure Abasic_Site Abasic Site Formation (Depurination) Protonation->Abasic_Site Glycosidic Bond Cleavage Cleavage Chain Cleavage (Basic Deprotection) Abasic_Site->Cleavage

Caption: Mechanism of guanosine depurination during the acidic detritylation step of oligonucleotide synthesis.

Troubleshooting_Workflow Start Start: Observe Truncated Oligos in Analysis Check_Acid Using TCA for Detritylation? Start->Check_Acid Switch_DCA Switch to 3% DCA Check_Acid->Switch_DCA Yes Check_dG_Protecting_Group Using ibu-dG? Check_Acid->Check_dG_Protecting_Group No Problem_Solved Problem Resolved Switch_DCA->Problem_Solved Switch_dmf_dG Switch to dmf-dG Check_dG_Protecting_Group->Switch_dmf_dG Yes Optimize_DCA Optimize DCA Contact Time and Volume Check_dG_Protecting_Group->Optimize_DCA No Switch_dmf_dG->Problem_Solved Check_Reagents Check Reagent Water Content Optimize_DCA->Check_Reagents Check_Reagents->Problem_Solved

Caption: Troubleshooting workflow for addressing guanosine depurination issues.

Protective_Effect_of_dmf cluster_ibu ibu-Guanosine (Electron-Withdrawing) cluster_dmf dmf-Guanosine (Electron-Donating) ibu_dG Isobutyryl (ibu) Group Guanine ibu_dG:f0->ibu_dG:f1 ibu_bond Weakened Glycosidic Bond dmf_dG Dimethylformamidine (dmf) Group Guanine dmf_dG:f0->dmf_dG:f1 dmf_bond Stabilized Glycosidic Bond

References

Troubleshooting low coupling efficiency with 5'-O-DMT-N2-DMF-dG phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with 5'-O-DMT-N2-DMF-dG phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with dG(dmf) phosphoramidite?

Low coupling efficiency with this compound phosphoramidite is a frequent issue in oligonucleotide synthesis. The primary culprits are often related to moisture contamination, reagent quality, and suboptimal reaction conditions. Specifically, the presence of water is highly detrimental as it can hydrolyze the phosphoramidite to an inactive phosphonate or react with the activated phosphoramidite, preventing its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][][3] Other significant factors include the degradation of the phosphoramidite itself, improper activator concentration or activity, and issues with the solid support.[1][3]

Q2: How does moisture affect the coupling reaction, and what are the acceptable levels?

Moisture critically reduces coupling efficiency in two main ways:

  • Reaction with the activated phosphoramidite: Water competes with the 5'-hydroxyl of the growing oligonucleotide chain to react with the activated phosphoramidite, effectively terminating the chain extension at that position.[1]

  • Hydrolysis of the phosphoramidite: Water can directly hydrolyze the phosphoramidite to its inactive H-phosphonate, reducing the concentration of active reagent available for coupling.[1][]

For optimal results, all reagents and solvents, particularly acetonitrile (ACN), should be maintained under strictly anhydrous conditions. The water content in ACN should ideally be below 10-15 ppm.[1][4]

Q3: Can the N2-DMF protecting group on the dG phosphoramidite contribute to coupling issues?

The N,N-dimethylformamidine (DMF) protecting group on the exocyclic amine of guanosine is designed to be labile for rapid deprotection.[5] While this is advantageous for post-synthesis workup, the protecting group itself does not typically cause coupling issues. In fact, dG(dmf) phosphoramidite is generally as stable in solution as other standard phosphoramidites. However, issues can arise from incomplete deprotection in G-rich sequences when using other protecting groups, a problem that dG(dmf) helps to mitigate.

Q4: What is the impact of the activator solution on dG(dmf) coupling?

The activator plays a crucial role by protonating the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack.[6] The choice and quality of the activator are critical.

  • Activator Acidity: Highly acidic activators can lead to premature detritylation of the 5'-DMT group, especially from dG phosphoramidites, which are more susceptible to acid-catalyzed detritylation. This can lead to the formation of GG dimers and result in n+1 impurities.[1] Activators like Dicyanoimidazole (DCI) are often recommended as they are less acidic than tetrazole derivatives but are excellent nucleophiles, providing a good balance for efficient activation with minimal side reactions.[1][6]

  • Activator Concentration and Purity: Using an activator at the correct concentration and ensuring its purity is vital. Impurities or degradation of the activator can significantly lower coupling efficiency.[]

Q5: Are there any known side reactions specific to dG phosphoramidites that can be mistaken for low coupling efficiency?

Yes, two notable side reactions involving dG can occur:

  • Depurination: The N7 position of guanine can be protonated by the acidic deblocking solution (e.g., trichloroacetic acid), leading to the cleavage of the glycosidic bond and loss of the guanine base. This creates an abasic site, which is cleaved during the final basic deprotection, resulting in a truncated oligonucleotide.[1][7] The use of a formamidine protecting group, as in dG(dmf), helps to reduce depurination.[7]

  • GG Dimer Formation: As mentioned, premature detritylation of the dG phosphoramidite by an acidic activator can lead to the formation of a GG dimer, which can then be incorporated into the growing oligonucleotide chain, leading to n+1 products.[1]

Troubleshooting Guide

Issue 1: Consistently Low Coupling Efficiency Across All Bases

This often points to a systemic issue with the synthesis chemistry rather than a problem specific to the dG(dmf) phosphoramidite.

Potential Cause Recommended Action
Moisture Contamination - Use fresh, anhydrous acetonitrile (ACN) with a water content of <15 ppm.[1][4]- Ensure in-line drying filters for the argon or helium gas are active.[1]- Dry dissolved phosphoramidites with molecular sieves (3 Å) prior to use, especially for expensive or custom amidites.[4][8]
Degraded Reagents - Replace all reagents (phosphoramidites, activator, capping, and oxidizing solutions) with fresh, high-quality lots.- Store phosphoramidites at -20°C under an inert atmosphere.[][10]
Synthesizer Fluidics Issue - Perform a system flush and ensure all lines are clean and free of blockages.- Check for leaks in the system that could introduce moisture or air.
Issue 2: Low Coupling Efficiency Specific to dG(dmf) Insertions

If other bases are coupling efficiently, the problem is likely specific to the dG phosphoramidite or its interaction with the system.

Potential Cause Recommended Action
Degraded dG(dmf) Phosphoramidite - Use a fresh vial of dG(dmf) phosphoramidite.- Perform a purity check of the dissolved phosphoramidite via ³¹P NMR if the issue persists.
Suboptimal Activator - Switch to a different activator. DCI is often a good alternative to tetrazole-based activators for minimizing side reactions with dG.[1][6]- Verify the concentration and freshness of the activator solution.
Extended Coupling Time - For G-rich sequences or other difficult couplings, consider extending the coupling time.[] However, be aware that excessively long coupling times with RNA phosphoramidites can sometimes lead to side products.[11]
Secondary Structure Formation - In G-rich sequences, the formation of secondary structures can hinder the accessibility of the 5'-hydroxyl group.[][] Using modified programming or increasing the temperature (if the synthesizer allows) may help.

Experimental Protocols

Protocol 1: Anhydrous Preparation of Phosphoramidite Solution

This protocol describes the recommended procedure for dissolving phosphoramidites to minimize water contamination.

  • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation.[13]

  • Using a syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).[4]

  • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking.

  • For particularly sensitive or expensive amidites, add a layer of activated 3 Å molecular sieves to the bottom of the vial and let it stand overnight to ensure complete drying.[4][8]

  • Install the vial on the synthesizer.

Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring

The trityl cation assay provides a real-time, quantitative measure of stepwise coupling efficiency.

  • During the deblocking step of each cycle, the acidic solution cleaves the 5'-DMT group, releasing a dimethoxytrityl (DMT) cation.

  • The DMT cation is orange-colored and its absorbance can be measured spectrophotometrically.

  • The synthesizer's software collects the trityl fractions after each coupling cycle.

  • The absorbance values are plotted against the cycle number. A consistent and high absorbance reading indicates high coupling efficiency. A sudden drop in absorbance indicates a failed coupling step.

Data Presentation

Table 1: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides.[1][14]

Coupling Efficiency (%)FLP Yield for 20mer (%)FLP Yield for 50mer (%)FLP Yield for 100mer (%)
99.590.977.860.5
99.082.660.536.6
98.574.946.821.8
98.068.036.413.3
95.035.87.70.6

Table 2: Properties of Common Activators in Oligonucleotide Synthesis

ActivatorpKaCommon ConcentrationKey Characteristics
1H-Tetrazole4.90.45 - 0.5 MStandard activator, but has limited solubility and is classified as explosive in solid form.[6][11]
5-Ethylthio-1H-tetrazole (ETT)4.30.25 MMore acidic and effective than 1H-Tetrazole, particularly for RNA synthesis.[1][11]
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.2 MLess acidic than tetrazole derivatives, highly nucleophilic, and very soluble in ACN. Reduces risk of GG dimer formation.[1][6]
Benzylthiotetrazole (BTT)4.1Not specifiedStrongly acidic, which can increase the rate of reaction but also the risk of side reactions like GG dimer formation.[1]

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency with dG(dmf) check_all_bases Is efficiency low for ALL bases? start->check_all_bases systemic_issue Systemic Issue Likely check_all_bases->systemic_issue  Yes dg_specific_issue dG-Specific Issue Likely check_all_bases->dg_specific_issue  No   check_moisture Check for Moisture: - Fresh Anhydrous ACN - Gas Dryer Status systemic_issue->check_moisture check_reagents Check Reagents: - Fresh Activator, Capping, Oxidizer Solutions check_moisture->check_reagents check_fluidics Check Synthesizer Fluidics: - Perform System Flush - Check for Leaks check_reagents->check_fluidics end_resolve Issue Resolved check_fluidics->end_resolve check_dG_amidite Check dG(dmf) Amidite: - Use a Fresh Vial - Consider Purity Check (NMR) dg_specific_issue->check_dG_amidite check_activator Check Activator: - Verify Concentration - Switch to DCI check_dG_amidite->check_activator optimize_protocol Optimize Protocol: - Extend Coupling Time - Address Secondary Structures check_activator->optimize_protocol optimize_protocol->end_resolve

Caption: Troubleshooting workflow for low dG(dmf) coupling efficiency.

Phosphoramidite_Coupling_Cycle deblocking 1. Deblocking (Removal of 5'-DMT) coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling Free 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping Unreacted Chains oxidation 4. Oxidation (P(III) to P(V)) coupling->oxidation Successful Coupling moisture Moisture Contamination coupling->moisture oxidation->deblocking Start Next Cycle hydrolysis Hydrolysis to H-phosphonate moisture->hydrolysis causes

Caption: The four steps of the phosphoramidite coupling cycle in oligonucleotide synthesis.

References

Technical Support Center: 5'-O-DMT-N2-DMF-dG Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common side products of 5'-O-DMT-N2-DMF-dG encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in the mass spectrum of this compound?

A1: The most prevalent side products arise from several degradation pathways, including hydrolysis, oxidation, depurination, and the loss of protecting groups. Each of these events results in species with distinct mass-to-charge ratios (m/z) that can be identified by mass spectrometry.

Q2: How can I differentiate between the desired product and its side products in my mass spectrum?

A2: Differentiation is achieved by comparing the observed m/z values in your spectrum with the theoretical m/z values of the expected product and its potential side products. The accompanying troubleshooting guide provides a detailed table of these values. Furthermore, analyzing the fragmentation patterns (MS/MS) can provide structural information to confirm the identity of a specific ion.

Q3: What experimental conditions can lead to an increase in side products?

A3: Exposure of the phosphoramidite solution to moisture is a primary cause of hydrolysis.[1] Prolonged storage, especially at room temperature, can also lead to degradation. The acidic conditions used for detritylation during oligonucleotide synthesis can cause depurination if not carefully controlled.

Troubleshooting Guide: Identifying Common Side Products

This guide is designed to help you identify unexpected peaks in your mass spectrometry data when analyzing this compound. The following table summarizes the most common side products, their chemical modifications, and their expected protonated molecular weights ([M+H]⁺).

Side Product Chemical Modification Theoretical [M+H]⁺ (m/z) Notes
Intact this compound -825.37The target molecule. Often observed as a doublet due to the two diastereomers at the phosphorus center.
Hydrolysis Product (H-phosphonate) Loss of the diisopropylamino group and addition of a hydroxyl group.725.28A common impurity resulting from exposure to water.
Oxidized Product Addition of an oxygen atom to the phosphorus (P(V) species).841.37Can occur during synthesis or sample handling.
Depurination Product (AP-site) Loss of the N2-DMF-guanine base.471.21Results from the cleavage of the glycosidic bond, often under acidic conditions.
Loss of DMF Group Removal of the dimethylformamidine (DMF) protecting group.770.33Can occur during sample preparation or in the mass spectrometer source.
Loss of DMT Group Removal of the dimethoxytrityl (DMT) protecting group.523.19Can result from in-source fragmentation or premature deprotection.
Dimer Formation of a GG dimer.VariesCan result from premature detritylation during synthesis. The mass will depend on the exact structure.

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Dissolution: Carefully dissolve the this compound sample in anhydrous acetonitrile to a final concentration of 0.1 mg/mL. It is crucial to minimize exposure to moisture to prevent hydrolysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography (LC) system.

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile, often with additives like triethylammonium acetate (TEAA) or formic acid to improve peak shape and ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode to detect the protonated molecules ([M+H]⁺). Acquire both full scan MS and tandem MS (MS/MS) data for fragmentation analysis.

Visualizing Fragmentation Pathways and Workflows

Fragmentation of this compound

A key diagnostic fragmentation in the positive ion mode is the loss of the DMT group, which results in a stable carbocation with a characteristic m/z of 303.1. This fragment is a strong indicator of the presence of a DMT-containing compound.

Parent_Ion This compound [M+H]⁺ = 825.37 DMT_Cation DMT Cation [M+H]⁺ = 303.1 Parent_Ion->DMT_Cation Loss of 522.18 Da Remaining_Fragment Remaining Fragment [M+H]⁺ = 523.19 Parent_Ion->Remaining_Fragment Loss of DMT

Characteristic fragmentation of the DMT group.

General Workflow for Side Product Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in your mass spectrum.

cluster_0 Data Acquisition cluster_1 Data Analysis Acquire_Data Acquire LC-MS Data (Full Scan and MS/MS) Identify_Peaks Identify Peaks in Total Ion Chromatogram Acquire_Data->Identify_Peaks Compare_Masses Compare Observed m/z to Theoretical Masses Identify_Peaks->Compare_Masses Analyze_Fragments Analyze MS/MS Fragmentation Patterns Compare_Masses->Analyze_Fragments Confirm_Identity Confirm Side Product Identity Analyze_Fragments->Confirm_Identity

Workflow for identifying mass spectrometry side products.

References

Technical Support Center: The Impact of N2-DMF-dG on Synthetic Oligonucleotide Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of using N2-dimethylformamidino-2'-deoxyguanosine (N2-DMF-dG) on the final purity of synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is N2-DMF-dG and why is it used in oligonucleotide synthesis?

A1: N2-DMF-dG is a phosphoramidite of deoxyguanosine where the exocyclic amine (N2) is protected by a dimethylformamidine (DMF) group. This protecting group is employed to prevent unwanted side reactions at the N2 position during the automated solid-phase synthesis of oligonucleotides. The primary advantage of the DMF group over the traditional isobutyryl (iBu) group is its lability under basic conditions, which allows for significantly faster deprotection of the final oligonucleotide.[1] This is particularly beneficial for high-throughput synthesis and for G-rich sequences that are prone to incomplete deprotection with harsher methods.[1]

Q2: How does the choice of dG protecting group (DMF vs. iBu) affect the deprotection step?

A2: The DMF group is removed approximately four times faster than the iBu group under standard ammonium hydroxide deprotection conditions.[2] This allows for significantly reduced deprotection times, often referred to as "fast deprotection" or "UltraFAST deprotection".[3][4] For example, deprotection with ammonium hydroxide at 65°C can be completed in 2 hours with DMF-dG, whereas it takes 8 hours for iBu-dG.[4] With an ammonium hydroxide/methylamine (AMA) mixture, deprotection with DMF-dG can be as fast as 5-10 minutes at 65°C.[4][5]

Q3: Does using N2-DMF-dG guarantee higher purity oligonucleotides?

A3: While N2-DMF-dG facilitates more efficient deprotection, which can lead to higher purity by minimizing incomplete deprotection, it does not in itself guarantee higher purity.[1] The final purity of a synthetic oligonucleotide is a factor of multiple parameters, including coupling efficiency at each step, capping efficiency, the stability of the protecting groups throughout the synthesis, and the efficiency of the final cleavage and deprotection steps.[6][7] In some cases, the increased lability of the DMF group could potentially lead to premature deprotection during synthesis if the synthesis conditions are not optimized, which could lead to side reactions.

Q4: What are the common impurities observed in synthetic oligonucleotides?

A4: Common impurities include:

  • n-1 sequences: Oligonucleotides missing one nucleotide, often due to incomplete coupling or capping.[6][7]

  • Truncated sequences: Shorter oligonucleotides resulting from capping of failed sequences.

  • Incompletely deprotected oligonucleotides: The final product still carrying one or more protecting groups on the nucleobases or the phosphate backbone.[8]

  • Side-reaction products: These can include products of depurination (loss of a purine base), or adducts formed from reactions with synthesis or deprotection reagents.[9]

Q5: What analytical techniques are used to assess the purity of synthetic oligonucleotides?

A5: The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC) are used. RP-HPLC separates based on hydrophobicity, while IE-HPLC separates based on charge.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the oligonucleotide and its impurities, which is crucial for confirming the identity of the product and characterizing impurities.[8][10]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides based on their size and charge, and is particularly useful for resolving full-length products from shorter failure sequences.[10]

Troubleshooting Guide

Q1: I am observing a broad or tailing peak for my main product on RP-HPLC. Could this be related to the use of N2-DMF-dG?

A1: A broad or tailing peak can indicate incomplete deprotection. While DMF-dG is designed for rapid deprotection, incomplete removal can still occur if the deprotection time or temperature is insufficient, especially for G-rich sequences.[1] It is crucial to ensure that the deprotection conditions are optimized for your specific sequence and synthesis scale. Another possibility is the presence of a mixture of diastereomers in phosphorothioate oligonucleotides, which can lead to peak broadening.[8]

Q2: My mass spectrometry results show a mass corresponding to the full-length oligonucleotide plus the mass of the DMF group. What went wrong?

A2: This is a clear indication of incomplete deprotection of one or more dG residues. The DMF group has not been fully removed. This can happen if the deprotection solution is old or has lost its concentration, or if the deprotection time and temperature were not sufficient.[4] Review your deprotection protocol and ensure fresh reagents are used.

Q3: I am using an AMA (ammonium hydroxide/methylamine) deprotection protocol with DMF-dG and see unexpected side products. What could be the cause?

A3: When using AMA for deprotection, it is critical to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC). The methylamine in the AMA solution can react with Bz-dC to form a N4-methyl-dC modification.[4][5] While DMF-dG is compatible with AMA, the choice of protecting groups for other bases is crucial for obtaining a pure product.

Q4: I am using a sodium hydroxide (NaOH) deprotection protocol for a sensitive modified oligonucleotide and the deprotection of dG seems incomplete, even though I am using the "fast-deprotecting" DMF-dG. Why is this happening?

A4: This is a known incompatibility. The dimethylformamidine (DMF) protecting group on guanosine is surprisingly resistant to sodium hydroxide deprotection conditions that are effective for other protecting groups. While an isobutyryl-protected dG (iBu-dG) is cleanly deprotected in 17 hours with 0.4 M NaOH, the DMF group requires over 72 hours at room temperature for complete removal.[11] Therefore, for NaOH-based deprotection, iBu-dG is the recommended protecting group for guanosine.

Q5: My overall yield of full-length product seems lower when I use DMF-dG compared to iBu-dG. What could be the reason?

A5: The higher lability of the DMF group, while advantageous for deprotection, may lead to a slight degree of premature deprotection during the synthesis cycles, especially during the acidic detritylation step. This can expose the N2 amine of guanine to react with activated phosphoramidites, potentially leading to branched oligonucleotides or other side products, which would lower the yield of the desired full-length product. It's important to ensure that the detritylation and neutralization steps are carried out efficiently and without undue delays.

Quantitative Data and Experimental Protocols

Table 1: Comparison of Deprotection Times for iBu-dG vs. DMF-dG
Deprotection ReagentTemperatureProtecting GroupTime for Complete DeprotectionReference
Ammonium HydroxideRoom Temp.iBu-dG36 hours[4]
DMF-dG 16 hours [4]
55 °CiBu-dG16 hours[4]
DMF-dG 4 hours [4]
65 °CiBu-dG8 hours[4]
DMF-dG 2 hours [4]
AMA (NH4OH/MeNH2)Room Temp.iBu-dG / DMF-dG 120 minutes[5]
65 °CiBu-dG / DMF-dG 5-10 minutes[4][5]
Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for oligonucleotides synthesized with Ac-dC and DMF-dG.

  • Preparation of AMA solution: Mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This solution should be prepared fresh.

  • Cleavage and Deprotection:

    • Add the AMA solution to the solid support containing the synthesized oligonucleotide.

    • Incubate at 65°C for 10 minutes.

    • For longer oligonucleotides or those with high G-content, the incubation time can be extended to 15-20 minutes.

  • Work-up:

    • Cool the solution and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solvent to dryness.

    • Resuspend the oligonucleotide in an appropriate buffer for analysis or purification.

Protocol 2: Analysis of Oligonucleotide Purity by RP-HPLC

  • Sample Preparation: Dissolve the deprotected and dried oligonucleotide in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA), to a concentration of approximately 1 OD/100 µL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage (e.g., 5% to 50% B over 30 minutes) is typically used. The gradient may need to be optimized based on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Analysis: The purity is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_analysis Purity Analysis s1 1. Deblocking (DMT removal) s2 2. Coupling (Phosphoramidite addition) s1->s2 Repeat n-1 times s3 3. Capping (Unreacted 5'-OH) s2->s3 Repeat n-1 times s4 4. Oxidation (P(III) to P(V)) s3->s4 Repeat n-1 times s4->s1 Repeat n-1 times d1 Cleavage from Solid Support d2 Removal of Phosphate Protecting Groups d1->d2 d3 Removal of Base Protecting Groups (e.g., DMF) d2->d3 a1 RP-HPLC a2 Mass Spectrometry a3 PAGE cluster_synthesis cluster_synthesis cluster_deprotection cluster_deprotection cluster_synthesis->cluster_deprotection cluster_analysis cluster_analysis cluster_deprotection->cluster_analysis

Caption: General workflow for synthetic oligonucleotide production and analysis.

troubleshooting_logic cluster_analysis Initial Analysis cluster_cause Potential Cause cluster_solution Solution start Low Purity Observed check_ms Mass Spec shows M + protecting group? start->check_ms check_hplc HPLC shows broad/late eluting peaks? start->check_hplc check_n1 Major impurity is n-1? start->check_n1 incomplete_deprotection Incomplete Deprotection check_ms->incomplete_deprotection Yes check_hplc->incomplete_deprotection Yes depurination Depurination check_hplc->depurination If shoulder peaks present synthesis_issue Synthesis Problem (Coupling/Capping) check_n1->synthesis_issue Yes optimize_deprotection Optimize Deprotection: - Increase time/temp - Use fresh reagents - Check reagent compatibility (e.g., DMF-dG and NaOH) incomplete_deprotection->optimize_deprotection optimize_synthesis Optimize Synthesis Cycle: - Check phosphoramidite quality - Ensure anhydrous conditions - Increase coupling/capping time synthesis_issue->optimize_synthesis check_acid Use milder deblocking agent or reduce deblocking time depurination->check_acid deprotection_mechanism cluster_mechanism Deprotection of N2-DMF-dG start N2-DMF-dG on Oligo intermediate Tetrahedral Intermediate start->intermediate Nucleophilic attack on formyl carbon product Deprotected dG on Oligo + Dimethylamine + Formate intermediate->product Collapse of intermediate reagent + OH- (from NH4OH or AMA) reagent->start

References

Solving incomplete 5'-DMT removal (detritylation) issues with dG residues

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete 5'-DMT Removal (Detritylation) with dG Residues

This guide provides systematic troubleshooting for researchers encountering incomplete removal of the 5'-dimethoxytrityl (DMT) group, a critical step in oligonucleotide synthesis, with a particular focus on challenges presented by deoxyguanosine (dG) residues.

Issue: Incomplete Detritylation Observed

Incomplete detritylation leads to a lower yield of the full-length oligonucleotide product and an accumulation of "failure" sequences that are capped with the DMT group. This is often observed as a persistent orange color on the synthesis support after the detritylation step or as a significant peak corresponding to the DMT-on species in HPLC analysis.

Initial Troubleshooting Steps

A logical workflow can help diagnose the root cause of incomplete detritylating. The following diagram outlines the initial steps to take when troubleshooting this issue.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_params Synthesizer Parameters cluster_dG dG-Specific Considerations start Incomplete Detritylation Detected check_reagents 1. Verify Detritylation Reagent start->check_reagents check_synthesis_params 2. Review Synthesizer Parameters check_reagents->check_synthesis_params Reagent OK reagent_freshness Freshness and Concentration check_reagents->reagent_freshness check_dG_issues 3. Investigate dG-Specific Issues check_synthesis_params->check_dG_issues Parameters OK reaction_time Detritylation Time check_synthesis_params->reaction_time solution Implement Corrective Actions check_dG_issues->solution Issue Identified depurination Risk of Depurination check_dG_issues->depurination reagent_delivery Proper Delivery reagent_freshness->reagent_delivery flow_rate Reagent Flow Rate reaction_time->flow_rate temperature Ambient Temperature flow_rate->temperature protecting_group dG Protecting Group depurination->protecting_group

Caption: Initial troubleshooting workflow for incomplete detritylation.

Question & Answer Troubleshooting

Q1: What are the most common causes of incomplete detritylation?

A1: Incomplete detritylation can generally be attributed to three main factors: issues with the detritylation reagent, suboptimal reaction conditions, or problems with the solid support.[1]

  • Reagent Quality: The acidic detritylation reagent, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (DCM), can degrade over time.[1] It is crucial to use fresh, high-quality acid solutions.

  • Reaction Time: If the exposure to the acid is too short, the reaction may not proceed to completion.[1]

  • Temperature: Detritylation is usually performed at room temperature. A significant decrease in ambient temperature can slow the reaction rate.[1]

  • Solid Support: Clogged solid supports or the presence of excessive fines can lead to poor reagent flow, preventing efficient detritylation.[1]

Q2: I've confirmed my reagents and synthesis parameters are correct, but I'm still seeing incomplete detritylation, especially with dG-rich sequences. What could be the cause?

A2: dG residues present a specific challenge due to their susceptibility to depurination (cleavage of the glycosidic bond) under acidic conditions.[2][3] This creates a delicate balance: the conditions must be acidic enough to completely remove the DMT group but mild enough to avoid significant depurination.

The rate of detritylation is influenced by the 5'-terminal nucleotide, with the general trend being dA > dG > dC > T.[4] Therefore, dG is among the slower nucleotides to be detritylated.

The choice of the exocyclic amine protecting group on the guanine base can also influence detritylation efficiency and depurination rates.[2][3] For example, the dimethylformamidine (dmf) protecting group is known to protect guanosine from depurination.[3]

Q3: How can I optimize the detritylation step for dG-containing oligonucleotides to avoid both incomplete detritylation and depurination?

A3: Optimizing detritylation for dG-rich sequences often involves adjusting the acid used and the reaction time.

  • Switch to a Milder Acid: Using dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) is a common strategy.[3] DCA has a higher pKa than TCA, making it a weaker acid that reduces the risk of depurination.[3]

  • Increase Reaction Time with Milder Acid: When using a milder acid like DCA, it may be necessary to increase the detritylation time to ensure complete removal of the DMT group.[1][3] This should be done in small increments and monitored carefully.

  • Alternative Protecting Groups: For particularly sensitive sequences, consider using dG phosphoramidites with protecting groups that enhance stability and minimize side reactions.

Q4: What analytical techniques can I use to confirm incomplete detritylation and check for depurination?

A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for analyzing the purity of synthetic oligonucleotides.

  • Reversed-Phase HPLC (RP-HPLC): This technique can be used to separate the full-length product (DMT-off) from failure sequences (DMT-on).[4][5] Incomplete detritylation will result in a significant peak for the DMT-on species.

  • Mass Spectrometry (MS): MS provides precise molecular weight information, allowing for the identification of the desired product as well as impurities such as failure sequences and products of depurination.[6][7]

Experimental Protocols

Protocol 1: Standard Detritylation on Solid Support

This protocol describes the standard procedure for removing the 5'-DMT group from an oligonucleotide bound to a solid support, such as controlled pore glass (CPG).[1]

Materials:

  • Oligonucleotide bound to CPG solid support in a synthesis column.

  • Detritylation solution: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM).[1]

  • Washing solution: Acetonitrile (ACN).

  • Capping solution (e.g., acetic anhydride and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

Procedure:

  • Equilibrate the synthesis column to room temperature.

  • Wash the column with ACN to remove any residual moisture.

  • Slowly pass the detritylation solution (e.g., 3% TCA in DCM) through the column. The liberated DMT cation will produce a characteristic orange color.

  • Monitor the color of the eluent. The orange color should be vibrant, indicating efficient DMT removal.

  • Wash the column thoroughly with ACN to remove the acid and the cleaved DMT group.

  • Proceed with the next steps in the synthesis cycle (coupling, capping, oxidation).

Protocol 2: Analysis of Detritylation Efficiency by RP-HPLC

This protocol outlines the analysis of a crude oligonucleotide sample to assess the efficiency of the final detritylation step.[4]

Materials:

  • Crude oligonucleotide sample (post-synthesis and deprotection).

  • Buffer A: 20 mM triethylammonium acetate (TEAA), pH 7.6.

  • Buffer B: 50% Acetonitrile in 20 mM TEAA, pH 7.6.

  • HPLC system with a C18 reversed-phase column.

Procedure:

  • Dissolve the crude oligonucleotide in Buffer A.

  • Inject the sample onto the C18 column.

  • Elute the oligonucleotides using a gradient of Buffer B. A typical gradient might be 5-60% Buffer B over 10 minutes, followed by a wash step.[4]

  • Monitor the elution profile at 260 nm.

  • Identify the peaks corresponding to the DMT-on (more hydrophobic, longer retention time) and DMT-off (less hydrophobic, shorter retention time) species.

  • Calculate the percentage of the DMT-off product to determine the detritylation efficiency.

Data Summary

The choice of acid and reaction conditions significantly impacts both detritylation efficiency and the risk of depurination.

ParameterTrichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)Reference
pKa ~0.7~1.5[3]
Detritylation Rate FastSlower[3]
Depurination Risk HigherLower[3][8][9]
Typical Concentration 3% in DCM3% in DCM[1]

Table 1: Comparison of Common Detritylation Reagents.

The nature of the 5'-terminal nucleotide also affects the rate of the detritylation reaction.

5'-Terminal NucleotideRelative Detritylation RateReference
dAFastest[4]
dGFast[4]
dCSlow[4]
TSlowest[4]

Table 2: Relative Detritylation Rates for Different Nucleotides.

Frequently Asked Questions (FAQs)

Q: Can I reuse my detritylation solution? A: It is not recommended. The acid solution can degrade over time and absorb moisture, which will reduce its effectiveness and can lead to incomplete detritylation. Always use fresh, high-quality reagents for the best results.[1]

Q: I see a faint orange color after the detritylation step. Is this a problem? A: A persistent faint orange color can indicate incomplete detritylation. You should verify the freshness of your detritylation reagent and consider increasing the detritylation time in small increments.

Q: How does the choice of dG protecting group affect detritylation? A: The protecting group on the exocyclic amine of guanine can influence its electronic properties and, consequently, its susceptibility to depurination. Some protecting groups, like dimethylformamidine (dmf), are electron-donating and can help protect the guanosine from depurination during the acidic detritylation step.[3]

Q: Can incomplete detritylation affect subsequent coupling steps? A: Yes. If the 5'-DMT group is not completely removed, the 5'-hydroxyl group will not be available for the next coupling reaction. This will result in the termination of that oligonucleotide chain, leading to a higher proportion of shorter, failure sequences.

Q: Is it possible to perform detritylation after the oligonucleotide has been cleaved from the solid support? A: Yes, manual detritylation in solution is possible. A common method involves treating the dried, DMT-on oligonucleotide with 80% acetic acid.[10][11] This is often done after purification of the DMT-on species by reversed-phase HPLC.

The following diagram illustrates the chemical relationship in the detritylation and depurination processes.

Detritylation_vs_Depurination DMT_Oligo 5'-DMT-Oligonucleotide (dG) Acid Acid (TCA or DCA) DMT_Oligo->Acid Desired_Product 5'-OH-Oligonucleotide (Desired Product) Acid->Desired_Product Successful Detritylation Side_Product Apurinic Site (Undesired Side Product) Acid->Side_Product Depurination (Side Reaction) DMT_Cation DMT+ Cation (Orange) Desired_Product->DMT_Cation Byproduct

Caption: Detritylation reaction and the competing depurination side reaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5'-O-DMT-N2-DMF-dG phosphoramidite to prevent its degradation and ensure optimal performance in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound phosphoramidite?

For long-term stability, the solid phosphoramidite should be stored at -20°C in a dry environment under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][3]

Q2: How should I store this compound phosphoramidite once it is dissolved in acetonitrile?

Solutions of phosphoramidites in anhydrous acetonitrile are significantly less stable than the solid form. While dG(dmf)-phosphoramidite is considered as stable as other standard phosphoramidites in solution, it is still recommended to use the solution within 2-3 days for optimal performance when stored at 2 to 8°C.[4][5] For routine use on an automated synthesizer at ambient temperature, degradation is expected, with dG phosphoramidites being the most susceptible.[6]

Q3: Why is the dG phosphoramidite, in particular, prone to degradation?

Deoxyguanosine (dG) phosphoramidites are inherently the least stable among the standard deoxynucleoside phosphoramidites.[6][7] Their degradation in solution is often an autocatalytic process, meaning the degradation products can accelerate further degradation.[8][9] The primary degradation pathways are hydrolysis due to trace amounts of water and the elimination of acrylonitrile.[6][7][8]

Q4: What are the visible signs of phosphoramidite degradation?

Visible signs of degradation are often absent. The primary indicator of degradation is poor performance during oligonucleotide synthesis, specifically a decrease in coupling efficiency. This leads to a higher proportion of truncated sequences (n-1) in the final product. To quantitatively assess degradation, HPLC analysis of the phosphoramidite solution is required to check for the appearance of impurity peaks.[6]

Q5: What is the impact of the N2-DMF protecting group on stability?

The dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine provides a good balance between stability during synthesis and the ability to be rapidly removed during the deprotection step.[4][10] While the nature of the protecting group does influence the rate of hydrolysis, the inherent instability of the phosphoramidite linkage in dG is the more significant factor.[8][11]

Troubleshooting Guide

Issue: Low Coupling Efficiency During Oligonucleotide Synthesis

Low coupling efficiency is a common problem that can often be traced back to the degradation of the phosphoramidite solution.

Q: I am experiencing low coupling efficiency with dG incorporations. What should I do?

  • Verify Reagent Quality: Ensure that the acetonitrile used for dissolving the phosphoramidite is anhydrous (water content <10 ppm).[12] Even small amounts of water can lead to rapid hydrolysis.[8][12]

  • Prepare Fresh Solution: If the phosphoramidite solution has been on the synthesizer for more than a few days, discard it and prepare a fresh solution from solid material.

  • Check Handling Procedures: Review your handling procedures. Always allow the solid phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.[12] Handle the solid and prepare the solution under an inert gas atmosphere.

  • Use Molecular Sieves: Consider adding activated molecular sieves to the phosphoramidite bottle on the synthesizer to scavenge any residual moisture.[12]

  • Assess Phosphoramidite Purity: If the problem persists, the purity of the solid phosphoramidite may be compromised. It is advisable to perform an HPLC analysis to confirm its integrity.

Quantitative Data: Phosphoramidite Stability in Solution

The stability of deoxynucleoside phosphoramidites in an acetonitrile solution can vary significantly. The following table summarizes data from a study that analyzed the purity of standard phosphoramidites after five weeks of storage in acetonitrile under an inert atmosphere.

PhosphoramiditePurity Reduction After 5 Weeks
dG(ib) 39%
dA(bz) 6%
dC(bz) 2%
T 2%
Data sourced from a study on phosphoramidite stability.[6][7]

This data highlights the comparatively lower stability of the dG phosphoramidite. Although the protecting group in this study was isobutyryl (ib), the general trend of instability is applicable to other dG phosphoramidites.

Experimental Protocols

Protocol 1: Preparation of a this compound Phosphoramidite Solution

Objective: To prepare a solution of the phosphoramidite in anhydrous acetonitrile while minimizing exposure to air and moisture.

Materials:

  • This compound phosphoramidite (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried, septum-sealed vial

  • Oven-dried syringes and needles

Procedure:

  • Remove the sealed container of solid phosphoramidite from the -20°C freezer.

  • Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This is critical to prevent atmospheric moisture from condensing on the cold powder.

  • In a glove box or under a gentle, positive pressure of inert gas, quickly weigh the required amount of phosphoramidite into the oven-dried, septum-sealed vial.

  • Using an oven-dried syringe, carefully transfer the required volume of anhydrous acetonitrile into the vial through the septum.

  • Gently swirl the vial to dissolve the solid. Avoid vigorous shaking, which can introduce air.

  • The solution is now ready to be installed on the DNA synthesizer.

Protocol 2: Assessment of Phosphoramidite Purity by HPLC

Objective: To determine the purity of the phosphoramidite and identify any degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).

  • Sample Preparation: Dilute a small aliquot of the phosphoramidite solution in acetonitrile.

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by integrating the peak area of the main product and any impurity peaks detected by UV absorbance (typically at 254 nm). A decrease in the relative area of the main peak over time indicates degradation.

Visual Guides

Workflow for Preventing Phosphoramidite Degradation

G cluster_storage Storage cluster_prep Solution Preparation cluster_use Usage storage_solid Store Solid at -20°C (Dry, Inert Atmosphere) warm_up Equilibrate to Room Temp (Prevents Condensation) storage_solid->warm_up Retrieve dissolve Dissolve in Anhydrous MeCN (Under Inert Gas) warm_up->dissolve Handle Carefully on_instrument Place on Synthesizer (Add Molecular Sieves) dissolve->on_instrument Transfer use_promptly Use Solution Promptly (Ideally < 3 days) on_instrument->use_promptly Synthesize

Caption: Recommended handling workflow to minimize degradation of phosphoramidites.

Major Degradation Pathways of dG Phosphoramidite in Solution

G Amidite dG Phosphoramidite in Acetonitrile Hydrolysis_Product Hydrolyzed Amidite (Inactive H-phosphonate) Amidite->Hydrolysis_Product Hydrolysis Acr_Elimination Acrylonitrile Elimination Amidite->Acr_Elimination H2O Trace Water (H₂O) H2O->Hydrolysis_Product Autocatalysis Autocatalysis Hydrolysis_Product->Autocatalysis accelerates Acr_Adduct Acrylonitrile Adducts (Side Products) Acr_Elimination->Acr_Adduct Autocatalysis->Amidite degrades

Caption: Key chemical pathways leading to the degradation of dG phosphoramidite.

References

Technical Support Center: Optimizing Long DNA Synthesis with DMF-Protected dG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving long DNA synthesis yields using N,N-dimethylformamidine (DMF)-protected deoxyguanosine (dG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the synthesis of high-quality, long oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using DMF-protected dG over other protecting groups like isobutyryl (ibu)-dG for long DNA synthesis?

A1: The primary advantages of using DMF-protected dG include:

  • Faster Deprotection: The DMF group is significantly more labile than the ibu group, allowing for much faster deprotection times. For example, dG(dmf) can be deprotected in concentrated ammonia in as little as 1 hour at 65°C or 2 hours at 55°C.[1][2][3] This increased efficiency is particularly beneficial for high-throughput synthesis.

  • Reduced Depurination: The electron-donating nature of the DMF group provides effective protection against depurination of the guanosine base during the acidic detritylation steps of the synthesis cycle.[4]

  • Suitability for G-Rich Sequences: For sequences with a high guanine content, dG(dmf) significantly reduces the instances of incomplete deprotection that can be problematic with dG(ibu).[1]

Q2: Can I directly substitute dG(ibu) phosphoramidite with dG(dmf) phosphoramidite in my current synthesis protocol?

A2: Yes, in most cases, you can directly substitute dG(ibu) with dG(dmf) phosphoramidite without significant changes to your standard DNA synthesis protocol.[1] However, for optimal performance, it is recommended to use a lower concentration iodine oxidizer (0.02M).[1]

Q3: What is depurination, and why is it a concern during long oligonucleotide synthesis even when using dmf-dG?

A3: Depurination is a side reaction where the bond connecting a purine base (adenine or guanine) to the deoxyribose sugar is broken, leading to an abasic site in the DNA chain.[5] This is primarily caused by the acidic conditions of the detritylation step. While dmf-dG effectively protects guanosine, adenosine (dA) remains susceptible to depurination.[4] During the synthesis of long oligonucleotides, the cumulative effect of even low levels of depurination can lead to a significant amount of truncated products, thereby reducing the overall yield of the full-length oligonucleotide.

Q4: How can I minimize depurination of adenosine (dA) during long DNA synthesis?

A4: To minimize dA depurination, it is recommended to use a milder deblocking agent than the standard trichloroacetic acid (TCA). Dichloroacetic acid (DCA) is a good alternative as it has a higher pKa (1.5) compared to TCA, making it less acidic and thus less likely to cause depurination.[4] When switching to 3% DCA, it is advisable to at least double the deblocking time or delivery volume to ensure complete removal of the DMT group, as incomplete detritylation can lead to deletion mutations.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield of Full-Length Product 1. Low Coupling Efficiency: Presence of moisture in reagents (ACN, phosphoramidites, activator), degraded phosphoramidites, or inefficient capping.[4] 2. Depurination: Acid-induced removal of purine bases, particularly adenine.[4][5] 3. Support Overloading: Pores of the solid support become clogged with growing DNA strands, hindering reagent access.[4]1. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<15 ppm water).[4] Dissolve phosphoramidites under an inert, dry atmosphere. Consider a double capping step for long syntheses.[5] 2. Use Milder Deblocking: Switch from TCA to 3% Dichloroacetic Acid (DCA) and increase the deblocking step time.[4] 3. Select Appropriate Support: For oligonucleotides >100 bases, use a 2000 Å CPG support.[4] Polystyrene (PS) supports are also a good alternative.[4]
Presence of n-1 Deletion Mutants Inefficient Capping: Failure to block unreacted 5'-hydroxyl groups after a coupling step.[4]Optimize Capping: Ensure capping reagents (acetic anhydride and N-methylimidazole) are fresh.[5] For some synthesizers, increasing the delivery volume and time of the capping mix can improve efficiency.[4] Using a 6.5% DMAP solution as Cap B can also enhance capping efficiency.[4]
Significant n+1 Peak in HPLC/CE Analysis 1. GG Dimer Formation: Acidic activators can cause premature detritylation of the dG phosphoramidite, leading to the coupling of a GG dimer.[4] 2. N3 Cyanoethylation of Thymidine: Reaction of acrylonitrile (a byproduct of cyanoethyl group removal) with thymidine during deprotection.[4]1. Use a Less Acidic Activator: Avoid strongly acidic activators like BTT and ETT. DCI is a good alternative due to its higher pKa (5.2).[4] 2. Optimize Deprotection: Use a larger volume of ammonia for cleavage or use AMA (ammonia/methylamine), as methylamine is a better scavenger for acrylonitrile.[4]
Incomplete Deprotection of dG Bases Insufficient Deprotection Time/Temperature: Particularly for G-rich sequences when using standard deprotection conditions.Leverage dmf-dG's Labile Nature: Use recommended deprotection conditions for dmf-dG: concentrated ammonia for 1 hour at 65°C or 2 hours at 55°C.[1] For sensitive oligos, AMA (ammonium hydroxide/40% methylamine 1:1) can be used for 10 minutes at 65°C.[6]

Quantitative Data Summary

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Average Coupling EfficiencyTheoretical Yield for a 20merTheoretical Yield for a 100mer
98.0%68%13%
99.0%82%37%
99.5%90%61%
99.8%96%82%

Data derived from the principle of stepwise yield calculation in oligonucleotide synthesis.[2][4]

Table 2: Comparison of Deprotection Conditions for dG Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)Time
dG(dmf) Concentrated Ammonia552 hours
Concentrated Ammonia651 hour
AMA (Ammonia/Methylamine 1:1)6510 minutes
dG(ibu) Concentrated Ammonia555 hours
UltraMild (iPr-Pac-dG) 30% Ammonium HydroxideRoom Temperature2 hours
50mM Potassium Carbonate in MethanolRoom Temperature4 hours

Data compiled from various sources.[1][3][6]

Experimental Protocols

Protocol 1: Optimized Synthesis Cycle for Long Oligonucleotides (>75 bases)

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: Pass the DCA solution through the synthesis column for double the standard time recommended for TCA to ensure complete removal of the 5'-DMT group. Follow with a thorough wash with anhydrous acetonitrile (ACN).

  • Coupling:

    • Reagents:

      • Phosphoramidite solution (e.g., DMT-dG(dmf)-CE Phosphoramidite) in anhydrous ACN.

      • Activator solution (e.g., 0.25 M DCI in ACN).

    • Procedure: Co-deliver the phosphoramidite and activator solutions to the synthesis column and allow the coupling reaction to proceed for the synthesizer's recommended time.

  • Capping:

    • Reagents:

      • Cap A (e.g., Acetic Anhydride/Pyridine/THF).

      • Cap B (e.g., 16% N-Methylimidazole in THF or 6.5% DMAP solution).

    • Procedure: Deliver the capping reagents to acetylate any unreacted 5'-hydroxyl groups. For synthesizers with lower capping efficiency, consider increasing the delivery volume and time by 50%.[4]

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Pass the oxidizing solution through the column to convert the phosphite triester linkage to a more stable phosphate triester.

Protocol 2: Deprotection and Cleavage using AMA

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (30%) and 40% aqueous methylamine (AMA).

  • Cleavage and Deprotection:

    • Transfer the solid support to a pressure-tight vial.

    • Add the AMA reagent to the vial, ensuring the support is fully submerged.

    • Seal the vial tightly and heat at 65°C for 10-15 minutes.

    • Allow the vial to cool to room temperature before opening.

  • Post-Deprotection Processing:

    • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

    • Wash the support with a small volume of water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • The dried pellet can then be resuspended in an appropriate buffer for purification and analysis.

Visualizations

DNA_Synthesis_Cycle cluster_cycle Solid-Phase DNA Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking 1. Remove 5'-DMT Coupling Coupling Deblocking->Coupling 2. Add Phosphoramidite & Activator Capping Capping Coupling->Capping 3. Block Unreacted Sites Oxidation Oxidation Capping->Oxidation 4. Stabilize Phosphate Oxidation->Deblocking Repeat for next base Troubleshooting_Workflow Start Low Yield of Long Oligo? Check_Coupling Review Coupling Efficiency (Trityl Monitoring) Start->Check_Coupling Low_Coupling Coupling < 99%? Check_Coupling->Low_Coupling Anhydrous Ensure Anhydrous Reagents & Fresh Amidites Low_Coupling->Anhydrous Yes High_Coupling Coupling > 99% Low_Coupling->High_Coupling No End Optimized Synthesis Anhydrous->End Check_Side_Reactions Analyze for Side Products (HPLC/MS) Depurination Evidence of Depurination? Check_Side_Reactions->Depurination High_Coupling->Check_Side_Reactions Milder_Deblock Switch to DCA for Deblocking Depurination->Milder_Deblock Yes Other_Issues Investigate Capping, Activator & Support Depurination->Other_Issues No Milder_Deblock->End Other_Issues->End

References

Validation & Comparative

A Comparative Guide: N²-DMF-dG vs. N²-isobutyryl-dG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of protecting groups for nucleobases is a critical parameter in solid-phase oligonucleotide synthesis. This decision directly impacts synthesis efficiency, deprotection time, and the purity of the final product. This guide provides an objective comparison of two commonly used protecting groups for deoxyguanosine (dG): N²-dimethylformamidine (DMF) and N²-isobutyryl (ibu).

Performance Overview

Both N²-DMF-dG and N²-isobutyryl-dG are widely employed in automated oligonucleotide synthesis. The primary distinction between them lies in their deprotection kinetics. N²-DMF-dG is favored for its rapid deprotection, which is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications. In contrast, N²-isobutyryl-dG, while requiring longer deprotection times, has been reported in some studies to yield a higher quantity of the full-length oligonucleotide product after purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for N²-DMF-dG and N²-isobutyryl-dG based on available experimental data.

ParameterN²-DMF-dGN²-isobutyryl-dG (ibu-dG)Reference
Deprotection Time (Ammonia, 55°C) 1-2 hours≥ 6 hours[1][2][3][4]
Deprotection Time (Ammonia, Room Temp) 2 hours8 hours[1]
Deprotection Time (AMA, 65°C) 5-10 minutes5-10 minutes[5][6]
Coupling Efficiency ~99%~99%[1]
Oligonucleotide Yield (DMT-on, OD) 156363[1]
Oligonucleotide Yield (DMT-off, OD) 111276[1]

Experimental Protocols

I. Oligonucleotide Synthesis

Oligonucleotides are synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

  • Deblocking: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

  • Coupling: The phosphoramidite of the next base (either N²-DMF-dG or N²-isobutyryl-dG) is activated by a weak acid, such as tetrazole or a derivative, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This cycle is repeated for each nucleotide in the desired sequence.

II. Determination of Coupling Efficiency

The coupling efficiency of each step is monitored by measuring the absorbance of the trityl cation released during the deblocking step.

  • The orange-colored trityl cation solution from each deblocking step is collected.

  • The absorbance of the solution is measured at approximately 495 nm.

  • The average coupling efficiency is calculated by comparing the intensity of the trityl cation released after the first and last coupling cycles. A consistently high coupling efficiency (>98%) is crucial for the synthesis of high-purity, full-length oligonucleotides.

III. Deprotection and Cleavage

A. Standard Deprotection with Ammonium Hydroxide:

  • The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide.

  • For oligonucleotides synthesized with N²-DMF-dG, the mixture is heated at 55°C for 1-2 hours.[2][3]

  • For oligonucleotides synthesized with N²-isobutyryl-dG, a longer incubation at 55°C for a minimum of 6 hours is required for complete deprotection.[1] At room temperature, complete deprotection of DMF-dG takes 2 hours, while ibu-dG requires 8 hours.[1]

  • The supernatant containing the cleaved and deprotected oligonucleotide is collected.

B. Ultra-Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine):

  • The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

  • The mixture is heated at 65°C for 5-10 minutes. This condition is effective for both N²-DMF-dG and N²-isobutyryl-dG.[5][6]

  • Note: When using AMA for deprotection, it is recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to prevent a transamination side reaction.[5][6]

IV. Analysis of Oligonucleotide Purity by HPLC

The purity of the synthesized oligonucleotide is assessed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: The deprotected oligonucleotide solution is concentrated to dryness and redissolved in a suitable buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide.

    • Detection: UV absorbance is monitored at 260 nm.

  • Analysis: The chromatogram is analyzed to determine the percentage of the full-length product versus truncated or modified sequences.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and deprotection pathways for N²-DMF-dG and N²-isobutyryl-dG.

Caption: Deprotection pathways for N²-DMF-dG and N²-isobutyryl-dG.

Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a functional diagram.

Oligo_Synthesis_Workflow Start Start: Solid Support with 1st Nucleoside (DMT-on) Deblocking 1. Deblocking (TCA or DCA) Start->Deblocking Coupling 2. Coupling (N²-protected-dG Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Repeat Repeat Cycle for next base Oxidation->Repeat Repeat->Deblocking Next Nucleotide End_Synthesis Synthesis Complete Repeat->End_Synthesis Final Nucleotide Cleavage_Deprotection Cleavage & Deprotection (Ammonia or AMA) End_Synthesis->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Oligo Pure Oligonucleotide Purification->Final_Oligo

References

Validating N2-Modified Deoxyguanosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of DNA through the formation of adducts is a critical area of study in toxicology, drug development, and cancer research. The incorporation of modified nucleosides, such as N2-substituted 2'-deoxyguanosine (dG) adducts, into the genome can have significant biological consequences. Validating the presence and quantity of these adducts is paramount for understanding their mechanisms of action and potential mutagenicity. While various N2-alkyl-dG adducts are widely studied, information on the direct adduction of N,N-dimethylformamide (DMF) to the N2 position of guanine (N2-DMF-dG) is not prevalent in the scientific literature. It is suggested that DNA damage by DMF may occur indirectly through its metabolites or the generation of reactive oxygen species.[1]

This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative techniques for the validation and quantification of N2-alkyl-dG adducts, using N2-methyl-dG (N2-Me-dG) as a representative and well-characterized example. The principles and methodologies described herein are broadly applicable to the analysis of other small N2-dG adducts.

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical method for detecting and quantifying N2-alkyl-dG adducts depends on several factors, including the required sensitivity, the amount of available DNA, and the need for structural confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ³²P-postlabelling are two of the most established techniques.

MethodLimit of Detection (LOD)DNA RequirementThroughputStructural ConfirmationKey AdvantagesKey Disadvantages
LC-MS/MS 10 - 100 fmol on-column[2]50 - 500 µg[3]MediumYes (MS/MS fragmentation)High specificity and structural elucidation.[4][5]Higher DNA requirement, potential for ion suppression.
³²P-Postlabelling 1 adduct in 10⁹ - 10¹⁰ nucleotides[6][7][8]1 - 10 µg[4]Low to MediumNo (inferred from chromatography)Extremely high sensitivity, low DNA requirement.[6][8]Use of radioactivity, lack of direct structural confirmation.[4]
Immunoassays (e.g., ELISA) Varies (pg to ng range)1 - 50 µgHighNo (antibody-dependent)High throughput, relatively low cost.Potential for cross-reactivity, requires specific antibodies.
Accelerator Mass Spectrometry (AMS) 3 adducts per 10⁹ nucleotides[9]100 µgLowNo (quantifies radiolabel)Highest sensitivity for radiolabeled compounds.Requires specialized facilities and isotopically labeled compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of N2-alkyl-dG incorporation. Below are representative protocols for LC-MS/MS and ³²P-postlabelling analysis.

LC-MS/MS Protocol for N2-methyl-dG Analysis

This protocol is adapted from established methods for the analysis of N2-alkyl-dG adducts.[2][10]

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit, including an RNase A treatment step.

  • Quantify the isolated DNA using UV absorbance at 260 nm.

  • To 50-100 µg of DNA, add an internal standard, such as [¹⁵N₅]-N2-Me-dG, to correct for sample loss and ionization variability.

  • Enzymatically digest the DNA to nucleosides. This is typically a multi-step process:

    • Incubate DNA with nuclease P1 and phosphodiesterase II at 37°C for 2-4 hours.

    • Add alkaline phosphatase and continue incubation for another 1-2 hours.

  • Remove proteins by precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction (SPE).

2. Liquid Chromatography Separation:

  • Use a reverse-phase C18 column for separation.

  • Employ a gradient elution with mobile phases typically consisting of:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-60% B; 25-30 min, 60-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B.

3. Mass Spectrometry Detection:

  • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Monitor the specific precursor-to-product ion transitions for N2-Me-dG and its internal standard using Selected Reaction Monitoring (SRM).

    • For N2-Me-dG, a common transition is the loss of the deoxyribose sugar (m/z 282.1 → m/z 166.1).

  • Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

  • Quantify N2-Me-dG levels by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

³²P-Postlabelling Protocol for N2-Alkyl-dG Adducts

This protocol is a generalized procedure based on standard ³²P-postlabelling methods.[6][7][8][11][12]

1. DNA Digestion and Adduct Enrichment:

  • Digest 1-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Enrich the adducted nucleotides. For small alkyl adducts, this can be achieved by nuclease P1 treatment, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.

2. Radiolabeling:

  • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This results in 5'-³²P-labeled 3',5'-bisphosphates.

3. Chromatographic Separation:

  • Spot the labeled adducts onto a thin-layer chromatography (TLC) plate.

  • Separate the adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using a multi-directional TLC system with different solvent systems for each dimension.

4. Detection and Quantification:

  • Visualize the separated radiolabeled adducts by autoradiography or phosphorimaging.

  • Quantify the amount of adduct by scintillation counting or by measuring the intensity of the spots on the phosphorimager.

  • Calculate the adduct levels relative to the total amount of DNA analyzed.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis DNA_Isolation DNA Isolation & Quantification Enzymatic_Digestion Enzymatic Digestion to Nucleosides DNA_Isolation->Enzymatic_Digestion SPE Solid-Phase Extraction (SPE) Cleanup Enzymatic_Digestion->SPE LC_Separation Reverse-Phase LC Separation SPE->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (SRM) ESI->MS_Detection Quantification Quantification vs. Internal Standard MS_Detection->Quantification Validation Data Validation Quantification->Validation

Caption: Experimental workflow for LC-MS/MS analysis of N2-alkyl-dG adducts.

dna_repair_pathway DNA Genomic DNA N2_Alkyl_dG N2-Alkyl-dG Adduct DNA->N2_Alkyl_dG Alkylating Agent Damage_Recognition Damage Recognition N2_Alkyl_dG->Damage_Recognition NER Nucleotide Excision Repair (NER) Excision Excision of Damaged Strand NER->Excision BER Base Excision Repair (BER) BER->Excision Damage_Recognition->NER Primary Pathway for Bulky Adducts Damage_Recognition->BER Minor Pathway for Small Adducts Synthesis DNA Synthesis Excision->Synthesis Ligation Ligation Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Simplified DNA repair pathways for N2-alkyl-dG adducts.

References

A Comparative Guide to the ¹H and ³¹P NMR Characterization of 5'-O-DMT-N₂-DMF-dG Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of phosphoramidites are paramount for the successful synthesis of oligonucleotides. This guide provides a comparative analysis of 5'-O-DMT-N₂-DMF-dG phosphoramidite, a key building block in DNA synthesis, against other common deoxyguanosine phosphoramidite analogues. The focus is on its characterization using proton (¹H) and phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

Performance and Purity Comparison

The quality of a phosphoramidite is determined by its purity and the absence of critical impurities that could interfere with oligonucleotide synthesis. High-performance liquid chromatography (HPLC) and ³¹P NMR are primary methods for assessing purity. While specific NMR spectral data for direct comparison is often proprietary, the following table summarizes typical specifications and expected NMR characteristics based on publicly available data and general knowledge for phosphoramidites.

Parameter5'-O-DMT-N₂-DMF-dG5'-O-DMT-N₂-iBu-dG5'-O-DMT-N₂-Ac-dG
Purity (by HPLC) ≥98.0%≥98.0%≥98.0%
Purity (by ³¹P NMR) ≥99.0%[1]≥99.0%≥98.0%
³¹P NMR Chemical Shift (δ) Diastereomers around 148-150 ppmDiastereomers around 148-150 ppmDiastereomers around 148-150 ppm
¹H NMR Anomeric Proton (H1') ~6.2-6.4 ppm~6.2-6.4 ppm~6.2-6.4 ppm
Key Impurities (³¹P NMR) H-phosphonate (~0-10 ppm), Phosphate (~0 ppm)H-phosphonate (~0-10 ppm), Phosphate (~0 ppm)H-phosphonate (~0-10 ppm), Phosphate (~0 ppm)
Deprotection Rate FastStandardFast

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and instrument parameters. The DMF (N,N-dimethylformamidine) protecting group on the guanine base allows for rapid deprotection protocols compared to the standard isobutyryl (iBu) group.

Experimental Protocols

Accurate and reproducible NMR data is essential for the quality control of phosphoramidites. Below are detailed methodologies for acquiring ¹H and ³¹P NMR spectra.

Sample Preparation
  • Solvent Selection: Use anhydrous deuterated solvents to prevent hydrolysis of the phosphoramidite. Acetonitrile-d₃ (CD₃CN) or chloroform-d (CDCl₃) are common choices.

  • Sample Concentration: Dissolve approximately 10-15 mg of the phosphoramidite in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Inert Atmosphere: To prevent oxidation and hydrolysis, it is recommended to prepare the sample and seal the NMR tube under an inert atmosphere (e.g., argon or nitrogen).

¹H NMR Spectroscopy
  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: The ¹H NMR spectrum of phosphoramidites is complex.[2] Key regions to inspect include the aromatic protons of the DMT group (6.8-7.5 ppm), the anomeric proton of the deoxyribose sugar (around 6.2-6.4 ppm), the protons of the diisopropylamino group (around 3.5-3.8 ppm and 1.1-1.3 ppm), and the protons of the cyanoethyl group (around 3.8 ppm and 2.6 ppm). The integration of these signals should be consistent with the molecular structure.

³¹P NMR Spectroscopy
  • Instrument: 162 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128-256 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -50 to 200 ppm.

    • Reference: 85% phosphoric acid (H₃PO₄) as an external standard at 0.00 ppm.

  • Analysis: The ³¹P NMR spectrum provides a clear indication of the phosphoramidite's purity.

    • Product Signal: The desired phosphoramidite typically appears as a pair of diastereomeric signals in the region of 140-155 ppm.[2] For 5'-O-DMT-N₂-DMF-dG phosphoramidite, these signals are expected around 148-150 ppm.

    • Impurities:

      • H-phosphonates: A common impurity resulting from hydrolysis, appearing in the 0-10 ppm region.

      • Oxidized Phosphate Species (P(V)): These appear in the region around 0 ppm.[3]

    • Purity Calculation: The purity is calculated by integrating the product signals and comparing them to the total integral of all phosphorus-containing species in the spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the NMR characterization of phosphoramidites.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh Phosphoramidite prep2 Dissolve in Anhydrous Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube under Inert Atmosphere prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 acq2 Acquire ³¹P NMR Spectrum prep3->acq2 an1 Process and Reference Spectra acq1->an1 acq2->an1 an2 ¹H: Structural Confirmation (Integration & Chemical Shifts) an1->an2 an3 ³¹P: Purity Assessment (Integration of Product vs. Impurities) an1->an3 report Generate Certificate of Analysis an3->report Amidite 5'-O-DMT-N₂-DMF-dG Phosphoramidite (Purity ≥99%) Impurity1 H-phosphonate (Hydrolysis Product) Amidite->Impurity1 Moisture Impurity2 Oxidized Phosphate (Oxidation Product) Amidite->Impurity2 Air (Oxygen) Impurity3 Other P(III) Impurities Amidite->Impurity3 Side Reactions

References

A Comparative Performance Analysis of Guanosine Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate phosphoramidite building blocks is a critical determinant of the yield and purity of synthetic oligonucleotides. This is particularly true for guanosine phosphoramidites, which are known to present unique challenges during solid-phase synthesis. This guide provides an objective comparison of the performance of different guanosine phosphoramidites, with a focus on the two most commonly used protecting groups for the exocyclic amine of guanine: isobutyryl (ibu) and dimethylformamidine (dmf). The information presented herein is supported by experimental data from various sources to aid researchers in making informed decisions for their specific synthesis needs.

Key Performance Indicators

The performance of a guanosine phosphoramidite can be evaluated based on several key parameters:

  • Coupling Efficiency: This is a measure of the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each synthesis cycle. High coupling efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease can significantly impact the final yield of the full-length product.

  • Deprotection Kinetics: After synthesis, the protecting groups on the nucleobases must be removed. The speed and efficiency of this deprotection step are important, especially for high-throughput synthesis and for oligonucleotides containing sensitive modifications.

  • Depurination: The glycosidic bond between the guanine base and the deoxyribose sugar can be susceptible to cleavage under the acidic conditions of the detritylation step. This phenomenon, known as depurination, leads to chain cleavage and the formation of truncated sequences.

  • Side Product Formation: Unwanted chemical modifications to the oligonucleotide chain can occur during synthesis, capping, or deprotection, leading to impurities that can be difficult to remove.

  • Final Oligonucleotide Purity: The ultimate measure of a phosphoramidite's performance is the purity of the crude oligonucleotide synthesized. This is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Comparative Data Summary

The following tables summarize the quantitative data gathered from various sources, comparing the performance of guanosine phosphoramidites with isobutyryl (ibu) and dimethylformamidine (dmf) protecting groups.

Performance Metric dG(ibu) Phosphoramidite dG(dmf) Phosphoramidite References
Coupling Efficiency ~99% (in specific modified oligo synthesis)~99% (in specific modified oligo synthesis)[1]
Deprotection Time 6 - 8 hours at 55 °C2 hours at 55 °C or 1 hour at 65 °C (approx. 4x faster)[2][3]
Depurination Resistance StandardHigher resistance due to electron-donating protecting group
Overall Yield (Full-Length Product) Higher in a specific 2-aminopurine modified oligo synthesisLower in a specific 2-aminopurine modified oligo synthesis[1]

Table 1: General Performance Comparison of dG(ibu) vs. dG(dmf) Phosphoramidites.

Protecting Group Deprotection Conditions Time Temperature Reference
Isobutyryl (ibu)Concentrated Ammonium Hydroxide6 - 8 hours55 °C[3]
Dimethylformamidine (dmf)Concentrated Ammonium Hydroxide2 hours55 °C[2]
Dimethylformamidine (dmf)Concentrated Ammonium Hydroxide1 hour65 °C[2]

Table 2: Deprotection Conditions for dG(ibu) and dG(dmf) Phosphoramidites.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of phosphoramidite performance. Below are protocols for key experiments.

Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring

Objective: To determine the stepwise coupling efficiency of a phosphoramidite during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Ensure the DNA synthesizer is properly calibrated and all reagents are fresh and anhydrous.

  • Synthesis: Program the synthesizer to synthesize a homopolymer sequence (e.g., a 20-mer thymidine polymer, T20) to establish a baseline, followed by the incorporation of the guanosine phosphoramidite being tested at specific positions.

  • Trityl Monitoring: The dimethoxytrityl (DMT) cation released during the deblocking step of each cycle has a characteristic orange color with a maximum absorbance at 495 nm. The synthesizer's built-in spectrophotometer measures this absorbance.

  • Data Collection: Record the absorbance value for each deblocking step.

  • Calculation: The stepwise coupling efficiency is calculated as the ratio of the trityl absorbance of a given cycle to the absorbance of the preceding cycle. The average coupling efficiency is the geometric mean of all individual coupling steps.

Protocol 2: Analysis of Oligonucleotide Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the full-length oligonucleotide product from shorter failure sequences and other impurities.

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Crude oligonucleotide sample, deprotected and desalted.

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the full-length product is expressed as the percentage of its peak area relative to the total area of all peaks.

Protocol 3: Quantification of Depurination by Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

Objective: To quantify the extent of depurination by measuring the amount of chain-cleaved products.

Materials:

  • HPLC system with a UV detector.

  • Anion-exchange column suitable for oligonucleotide analysis.

  • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.

  • Mobile Phase B: 20 mM Phosphate buffer, pH 7.0, with 1 M NaCl.

  • Oligonucleotide sample synthesized under conditions that may induce depurination (e.g., extended acid treatment).

Procedure:

  • Sample Preparation: Deprotect the synthesized oligonucleotide under standard basic conditions. This will induce cleavage at any apurinic sites.

  • Column Equilibration: Equilibrate the column with Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear salt gradient (increasing Mobile Phase B) to separate the oligonucleotides based on their charge (length).

  • Detection: Monitor the absorbance at 260 nm.

  • Data Analysis: The chromatogram will show the full-length product and shorter, truncated fragments resulting from depurination. Quantify the depurination level by comparing the peak areas of the truncated fragments to the peak area of the full-length product.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Depurination_Pathway Oligo Oligonucleotide on Solid Support Acid Acid Treatment (Detritylation) Oligo->Acid Depurination Depurination (Guanine Loss) Acid->Depurination Abasic Abasic Site Depurination->Abasic Cleavage Base-Induced Cleavage (During Deprotection) Abasic->Cleavage Truncated Truncated Oligonucleotide Cleavage->Truncated

Caption: The signaling pathway of depurination and subsequent chain cleavage.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Performance Analysis Synth_ibu Synthesis with dG(ibu) Coupling Coupling Efficiency (Trityl Monitoring) Synth_ibu->Coupling Purity Purity & Side Products (HPLC / LC-MS) Synth_ibu->Purity Depurination_Quant Depurination (IE-HPLC) Synth_ibu->Depurination_Quant Synth_dmf Synthesis with dG(dmf) Synth_dmf->Coupling Synth_dmf->Purity Synth_dmf->Depurination_Quant

Caption: Experimental workflow for comparing guanosine phosphoramidites.

Conclusion

The choice between isobutyryl (ibu) and dimethylformamidine (dmf) protected guanosine phosphoramidites involves a trade-off between several performance factors.

dG(dmf) phosphoramidite offers the significant advantages of faster deprotection and enhanced resistance to depurination .[2] This makes it particularly suitable for the synthesis of long oligonucleotides, G-rich sequences, and oligonucleotides containing sensitive modifications that require milder deprotection conditions.

dG(ibu) phosphoramidite , while requiring longer deprotection times, has been a long-standing standard in oligonucleotide synthesis. In some specific contexts, such as the synthesis of certain modified oligonucleotides, it may offer a higher overall yield of the final product.[1]

Ultimately, the optimal choice of guanosine phosphoramidite will depend on the specific requirements of the oligonucleotide being synthesized, including its length, sequence composition, and the presence of any modifications, as well as the desired throughput of the synthesis process. It is recommended that researchers perform in-house evaluations using the protocols outlined in this guide to determine the best-performing phosphoramidite for their applications.

References

A Comparative Guide to Oligonucleotide Purity Assessment: HPLC, Capillary Electrophoresis, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of the most common analytical techniques used to assess the purity of oligonucleotides synthesized with protecting groups like 5'-O-DMT-N2-DMF-dG, supported by experimental data and detailed methodologies.

The synthesis of oligonucleotides is a complex process that can result in a heterogeneous mixture of the full-length product (FLP) and various impurities, such as shorter sequences (n-1, n-2) and other byproducts.[1] The choice of analytical method for purity assessment depends on several factors, including the length of the oligonucleotide, the desired resolution, and the need for sequence confirmation. The three primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).

Method Comparison at a Glance

The following table summarizes the key performance characteristics of the primary analytical techniques for oligonucleotide purity assessment.

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)Capillary Gel Electrophoresis (CGE)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Separation Principle HydrophobicityCharge (number of phosphate groups)Size/Charge ratio in a sieving matrixSeparation by LC, detection by mass-to-charge ratio
Resolution Good for short to medium length oligos (up to 50-80 bases)Excellent for oligos up to 40 bases, especially with secondary structuresVery high, capable of single-base resolution, especially for longer oligos[2]High, provides mass information to resolve co-eluting species[3]
Throughput HighModerateHigh, especially with automated systems[4]High
Quantitative Accuracy GoodGoodExcellent[4]Good, especially with appropriate standards[5]
Sequence/Impurity Identification NoNoNoYes, provides molecular weight confirmation of product and impurities[6]
Key Advantage Robust, widely available, good for DMT-on/off separationExcellent for resolving sequences with high GC content and secondary structuresHigh resolution, low sample consumption, automation-friendly[2]Provides definitive mass confirmation and impurity identification[6]
Key Limitation May not resolve all n-1 species from the full-length productMobile phases are often not compatible with MS[7]Does not provide mass informationCan be complex to operate and maintain

In-Depth Analysis of Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for oligonucleotide analysis and purification.[2] It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

Ion-Pair Reversed-Phase (IP-RP) HPLC: This is the most widely used HPLC method for oligonucleotide analysis.[8] It separates oligonucleotides based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charges on the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[9] This method is particularly useful for separating the desired full-length product with the hydrophobic 5'-O-DMT (dimethoxytrityl) group still attached ("DMT-on") from "DMT-off" failure sequences.

Anion-Exchange (AEX) HPLC: AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This technique is highly effective for resolving oligonucleotides with significant secondary structure, such as those with high GC content, because the high pH of the mobile phase can disrupt hydrogen bonding.

Capillary Electrophoresis (CE)

Capillary Gel Electrophoresis (CGE) is a high-resolution technique that separates oligonucleotides based on their size as they migrate through a gel-filled capillary under the influence of an electric field.[10] CGE can often achieve single-base resolution, making it an excellent tool for assessing the purity of longer oligonucleotides.[2] It is an automated technique that requires very small sample volumes and consumes minimal reagents.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] When coupled with liquid chromatography (LC-MS), it provides both separation and definitive mass identification of the oligonucleotide and its impurities.[11] This is invaluable for confirming the molecular weight of the synthesized product and for identifying the nature of any impurities present, such as truncated sequences or modifications.[6]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol

This protocol is a general guideline for the analysis of DMT-on oligonucleotides.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60 °C.[12]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide sample in water to a concentration of approximately 0.1 OD260 units per 100 µL.

  • Injection Volume: 20 µL.

  • Analysis: The DMT-on full-length product will be the most retained peak due to the hydrophobicity of the DMT group. Purity is calculated based on the relative area of the main peak.

Anion-Exchange HPLC (AEX-HPLC) Protocol

This protocol is suitable for the analysis of detritylated oligonucleotides, especially those with a high GC content.

  • Column: Strong anion-exchange column (e.g., DNAPac PA200).[7]

  • Mobile Phase A: 10 mM Sodium Perchlorate, pH 12 with NaOH.

  • Mobile Phase B: 300 mM Sodium Perchlorate, pH 12 with NaOH.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Ensure the oligonucleotide is detritylated. Dissolve the sample in Mobile Phase A to a concentration of approximately 0.1 OD260 units per 100 µL.

  • Injection Volume: 20 µL.

  • Analysis: Oligonucleotides are separated based on their length (number of phosphate groups). The full-length product will be the last major peak to elute. Purity is calculated from the relative peak area.

Capillary Gel Electrophoresis (CGE) Protocol

This protocol provides a general framework for CGE analysis.

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., 30 cm total length).

  • Sieving Matrix: A replaceable polymer solution (e.g., polyethylene glycol).[10]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer containing 7 M urea.

  • Voltage: 15 kV.

  • Temperature: 30 °C.[4]

  • Detection: UV at 260 nm.

  • Sample Preparation: Desalt the oligonucleotide sample and dissolve in deionized water to a concentration of approximately 0.3 OD units.[4]

  • Injection: Electrokinetic injection at 5 kV for 5 seconds.

  • Analysis: The electropherogram will show peaks corresponding to different oligonucleotide lengths. Purity is determined by the relative area of the full-length product peak.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a typical IP-RP-LC-MS method.

  • LC System: UPLC or HPLC system.

  • Column: C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: A suitable gradient to elute the oligonucleotide of interest (e.g., 15% to 22.5% B over 30 minutes).[11]

  • Flow Rate: 0.2 mL/min.

  • Temperature: 60 °C.[5]

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of negative ion mode detection.

  • Sample Preparation: Dilute the oligonucleotide sample in Mobile Phase A to a concentration of 1-10 µM.

  • Injection Volume: 5 µL.

  • Analysis: The chromatogram will provide separation of components, while the mass spectrometer will provide the molecular weight of the species in each peak. This allows for confirmation of the full-length product and identification of impurities.

Workflow for Oligonucleotide Purity Assessment

The following diagram illustrates a typical workflow for the assessment of synthetic oligonucleotide purity, from post-synthesis to final characterization.

OligonucleotidePurityWorkflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Purity & Identity Analysis Synthesis Solid-Phase Oligonucleotide Synthesis (with this compound) Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection CrudeOligo Crude Oligonucleotide Mixture Deprotection->CrudeOligo PurificationMethod Purification CrudeOligo->PurificationMethod RP_HPLC Reversed-Phase HPLC (DMT-on or DMT-off) PurificationMethod->RP_HPLC Hydrophobicity AEX_HPLC_Purify Anion-Exchange HPLC PurificationMethod->AEX_HPLC_Purify Charge PAGE PAGE Purification PurificationMethod->PAGE Size Desalting Desalting RP_HPLC->Desalting AEX_HPLC_Purify->Desalting PAGE->Desalting PurifiedOligo Purified Oligonucleotide Desalting->PurifiedOligo PurityAnalysis Purity Assessment PurifiedOligo->PurityAnalysis IdentityAnalysis Identity Confirmation PurifiedOligo->IdentityAnalysis HPLC_Analysis Analytical HPLC (IP-RP or AEX) PurityAnalysis->HPLC_Analysis CE_Analysis Capillary Electrophoresis PurityAnalysis->CE_Analysis FinalProduct Final Characterized Oligonucleotide HPLC_Analysis->FinalProduct CE_Analysis->FinalProduct MS_Analysis Mass Spectrometry (LC-MS) IdentityAnalysis->MS_Analysis MS_Analysis->FinalProduct

Caption: Workflow for oligonucleotide synthesis, purification, and purity assessment.

Conclusion

Validating the purity of synthetic oligonucleotides is a multi-faceted process that often requires the use of orthogonal analytical methods. While IP-RP-HPLC remains a workhorse for routine quality control and purification, especially for DMT-on synthesis, high-resolution techniques like Capillary Electrophoresis are superior for assessing the purity of longer oligonucleotides. Ultimately, Mass Spectrometry, particularly when coupled with liquid chromatography, is indispensable for providing unambiguous confirmation of the product's identity and for characterizing impurities. A comprehensive analytical strategy that leverages the strengths of these different techniques is essential for ensuring the quality and reliability of synthetic oligonucleotides in both research and therapeutic applications.

References

Functional Face-Off: Validating Oligonucleotides with N2-DMF-dG Modifications Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of oligonucleotide therapeutics, the choice of chemical modification is paramount. This guide provides an objective comparison of oligonucleotides containing N2-dimethylformamidinyl-2'-deoxyguanosine (N2-DMF-dG) modifications against other common alternatives, supported by experimental data and detailed protocols. The focus is on functional validation, offering insights into performance metrics crucial for advancing therapeutic candidates.

The N2-DMF-dG modification is primarily utilized as a labile protecting group for guanine during solid-phase oligonucleotide synthesis. Its ease of removal under mild deprotection conditions makes it a popular choice in manufacturing. However, understanding the functional implications of any residual or resultant chemical entity compared to intentionally incorporated stable modifications is critical for predicting in vivo performance. This guide delves into key validation assays—gene silencing efficiency, nuclease resistance, and cytotoxicity—to compare N2-DMF-dG-processed oligonucleotides with those containing well-established modifications such as 2'-O-Methyl (2'-OMe) and Locked Nucleic Acids (LNAs).

Comparative Performance Data

To provide a clear comparison, the following tables summarize quantitative data from representative studies on the functional performance of various oligonucleotide modifications. It is important to note that direct head-to-head comparative data for oligonucleotides specifically processed with N2-DMF-dG versus other modifications in functional assays is limited in publicly available literature. The data presented for N2-DMF-dG often pertains to its role as a protecting group, whereas data for 2'-OMe and LNA modifications is extensive and focuses on their functional contributions to the final oligonucleotide product.

Table 1: Gene Silencing Efficiency (In Vitro)
Modification Target Gene Knockdown (%) IC50 (nM)
Unmodified Oligonucleotide40-60%>100
2'-O-Methyl (2'-OMe)70-90%[1]10-50[2]
Locked Nucleic Acid (LNA)80-95%[3]1-10[3]
N2-DMF-dG ProcessedData not available for direct comparison of residual modification impactData not available

Note: Gene silencing efficiency can be highly sequence and target-dependent. The values presented are representative ranges.

Table 2: Nuclease Resistance (Serum Stability)
Modification Half-life (t1/2) in Serum (hours) % Intact Oligonucleotide after 24h
Unmodified Oligonucleotide< 1[4]< 10%
2'-O-Methyl (2'-OMe)12-2450-70%
Locked Nucleic Acid (LNA)> 48[3]> 80%
N2-DMF-dG ProcessedData not available for direct comparison of residual modification impactData not available
Table 3: Cytotoxicity (In Vitro)
Modification Cell Viability (%) at 100 nM Observed Toxicities
Unmodified Oligonucleotide> 95%Minimal
2'-O-Methyl (2'-OMe)> 90%Generally low, sequence-dependent off-target effects[1]
Locked Nucleic Acid (LNA)80-90%Potential for sequence-dependent hepatotoxicity[3]
N2-DMF-dG ProcessedData not available for direct comparison of residual modification impactData not available

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparative data tables. These protocols provide a framework for the functional validation of modified oligonucleotides.

Gene Silencing Efficiency Assessment by quantitative PCR (qPCR)

This protocol outlines the steps to quantify the knockdown of a target mRNA in cultured cells following treatment with modified oligonucleotides.[5][6][7]

a. Cell Culture and Transfection:

  • Seed mammalian cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • On the day of transfection, prepare complexes of the modified oligonucleotide (e.g., antisense oligonucleotide or siRNA) and a suitable transfection reagent in serum-free media according to the manufacturer's instructions.

  • Add the complexes to the cells to achieve a final oligonucleotide concentration range (e.g., 1-100 nM).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

b. RNA Isolation and cDNA Synthesis:

  • Lyse the cells and isolate total RNA using a commercially available kit.

  • Assess RNA quantity and purity using a spectrophotometer (A260/280 ratio should be ~2.0).[5]

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).

c. qPCR Analysis:

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Calculate the relative quantification of the target gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to a negative control (e.g., untreated cells or cells treated with a scrambled control oligonucleotide).

Nuclease Resistance Assay in Serum

This protocol describes a method to assess the stability of modified oligonucleotides in the presence of nucleases found in serum.[8][4][9]

a. Incubation:

  • Incubate the modified oligonucleotide (e.g., 1 µM) in 50% fetal bovine serum (FBS) or human serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Immediately stop the degradation reaction by adding a disruption buffer (e.g., containing proteinase K and urea) and freezing the sample.

b. Analysis:

  • Analyze the integrity of the oligonucleotide in each aliquot by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (e.g., 7M urea).

  • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands under UV light.

  • Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.

  • Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point and determine the half-life (t1/2).

Cytotoxicity Assessment by MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of modified oligonucleotides on cell viability.[10][11][12]

a. Cell Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the modified oligonucleotide (e.g., 10-1000 nM) for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

b. MTT Assay:

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Express the cell viability as a percentage relative to the untreated control cells.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experimental validation process for modified oligonucleotides.

Functional_Validation_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_validation Functional Validation Synthesis Solid-Phase Synthesis (with N2-DMF-dG or other modifications) Deprotection Deprotection & Cleavage Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification QC Quality Control (Mass Spec, Purity) Purification->QC GeneSilencing Gene Silencing Assay (qPCR) QC->GeneSilencing NucleaseResistance Nuclease Resistance Assay (Serum Stability) QC->NucleaseResistance Cytotoxicity Cytotoxicity Assay (MTT) QC->Cytotoxicity DataAnalysis Data Analysis & Comparative Assessment GeneSilencing->DataAnalysis NucleaseResistance->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Selection of Lead Candidate DataAnalysis->Conclusion

Experimental workflow for oligonucleotide validation.

Gene_Silencing_Pathway ASO Antisense Oligonucleotide (Modified) mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage recruitment Translation Protein Translation Cleavage->Translation inhibition Protein Target Protein Translation->Protein

Antisense oligonucleotide gene silencing pathway.

Conclusion

The functional validation of modified oligonucleotides is a multi-faceted process requiring rigorous experimental evaluation. While N2-DMF-dG is a cornerstone for efficient oligonucleotide synthesis, its direct impact on the functional performance of the final product is not as well-documented as that of stable modifications like 2'-OMe and LNA. The data clearly indicates that modifications such as 2'-OMe and LNA significantly enhance gene silencing efficacy and nuclease resistance compared to unmodified oligonucleotides.

For researchers and drug developers, the key takeaway is the critical need for comprehensive functional testing of their specific oligonucleotide candidates. The provided protocols offer a standardized approach to generate robust and comparable data. While the choice of a guanine protecting group like N2-DMF-dG is a crucial manufacturing consideration, the ultimate in vivo success of an oligonucleotide therapeutic will be dictated by its performance in functional assays that assess its efficacy, stability, and safety. Further studies directly comparing the functional consequences of different protecting group strategies are warranted to fully elucidate their potential impact on therapeutic efficacy.

References

A Comparative Analysis of Guanine N2-Protecting Group Lability in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of high-quality oligonucleotides. The N2-amino group of guanine is particularly susceptible to side reactions, necessitating robust protection that can be efficiently removed under conditions that preserve the integrity of the final product. This guide provides an objective comparison of the lability of commonly used guanine N2-protecting groups, supported by experimental data and detailed protocols to aid in the selection of an optimal strategy for your specific application.

The choice of a guanine N2-protecting group significantly impacts the deprotection strategy, influencing the speed, mildness, and overall efficiency of oligonucleotide post-synthesis processing. Traditional protecting groups often require harsh, lengthy deprotection steps, which can be detrimental to sensitive modifications or complex oligonucleotides. In contrast, more labile groups enable faster and milder deprotection, facilitating the synthesis of a broader range of modified oligonucleotides. This guide focuses on a comparative analysis of four key N2-protecting groups: isobutyryl (iBu), dimethylformamidine (dmf), acetyl (Ac), and phenoxyacetyl (PAC).

Comparative Lability of N2-Protecting Groups

The efficiency of deprotection is a critical factor in oligonucleotide synthesis. The following table summarizes the deprotection conditions for common N2-guanine protecting groups, providing a quantitative basis for comparison.

Protecting GroupReagentTemperatureDeprotection TimeCitation
Isobutyryl (iBu) Concentrated Ammonia55°C8 - 16 hours[1]
t-Butylamine/Water (1:3)60°C6 hours[2]
Dimethylformamidine (dmf) Concentrated Ammonia55°C2 hours[3]
Concentrated Ammonia65°C1 hour[3]
Ammonium Hydroxide/Methylamine (AMA)65°C10 minutes[4]
Acetyl (Ac) Ammonium Hydroxide/Methylamine (AMA)65°C~5 minutes[2]
Phenoxyacetyl (PAC) Concentrated AmmoniaRoom Temperature< 4 hours[5][6]
Anhydrous Ammonia (gas)-36 minutes[4]
0.05M Potassium Carbonate in MethanolRoom Temperature4 hours[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the deprotection of oligonucleotides synthesized with different N2-guanine protecting groups.

Protocol 1: Standard Deprotection with Concentrated Ammonia

This protocol is suitable for oligonucleotides synthesized with traditional, more robust protecting groups like isobutyryl (iBu).

  • Cleavage from Solid Support: The oligonucleotide is first cleaved from the solid support. This can often be done on the synthesizer according to the manufacturer's protocol, typically using concentrated ammonium hydroxide for a specified time at room temperature.[2]

  • Deprotection: The solution containing the cleaved oligonucleotide is transferred to a sealed vial.

  • Incubation: The vial is heated at 55°C for 8-16 hours to ensure complete removal of the iBu protecting groups.[1]

  • Evaporation: After cooling, the ammonia solution is evaporated to dryness using a speed vacuum concentrator.

  • Reconstitution: The dried oligonucleotide is reconstituted in an appropriate buffer for subsequent purification and analysis.

Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This protocol is designed for rapid deprotection and is compatible with protecting groups like dimethylformamidine (dmf) and acetyl (Ac).[4] It is important to use acetyl (Ac) protection on cytosine to avoid transamination side reactions.[2][4]

  • Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of 40% aqueous methylamine and concentrated ammonium hydroxide (1:1 v/v).[7]

  • Cleavage and Deprotection: The oligonucleotide-bound solid support is treated with the AMA reagent.

  • Incubation: The mixture is incubated at 65°C for 10 minutes for dmf-protected guanine or approximately 5 minutes for acetyl-protected guanine.[2][4]

  • Evaporation and Reconstitution: Following the incubation, the AMA solution is evaporated, and the oligonucleotide is reconstituted as described in Protocol 1.

Protocol 3: Ultra-Mild Deprotection

This protocol is intended for highly sensitive oligonucleotides containing base-labile modifications and is used with very labile protecting groups like phenoxyacetyl (PAC).

  • Reagent Preparation: Prepare a 0.05M solution of potassium carbonate in anhydrous methanol.

  • Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is treated with the potassium carbonate solution.

  • Incubation: The reaction is allowed to proceed at room temperature for 4 hours.[7]

  • Neutralization and Desalting: The basic solution is neutralized, and the deprotected oligonucleotide is desalted prior to purification.

Visualizing Lability and Deprotection Workflows

To further clarify the relationships between protecting groups and deprotection conditions, the following diagrams provide a visual representation of their relative lability and a general workflow for oligonucleotide deprotection.

G cluster_conditions Deprotection Conditions cluster_groups Guanine N2-Protecting Groups Harsh Harsh iBu isobutyryl (iBu) Harsh->iBu Conc. NH3, 55°C, 8-16h Standard Standard dmf dimethylformamidine (dmf) Standard->dmf Conc. NH3, 55°C, 2h PAC phenoxyacetyl (PAC) Standard->PAC Conc. NH3, RT, <4h Fast Fast Fast->dmf AMA, 65°C, 10min Ac acetyl (Ac) Fast->Ac AMA, 65°C, <10min UltraMild UltraMild UltraMild->PAC K2CO3/MeOH, RT, 4h

Caption: Comparative lability of N2-guanine protecting groups.

G start Synthesized Oligonucleotide on Solid Support cleavage Cleavage from Support (e.g., Conc. NH3 or AMA) start->cleavage deprotection Base Deprotection (Heating as required) cleavage->deprotection evaporation Evaporation of Deprotection Reagent deprotection->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution purification Purification (e.g., HPLC, PAGE) reconstitution->purification analysis Analysis (e.g., Mass Spec, CE) purification->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: General workflow for oligonucleotide deprotection.

Conclusion

The selection of a guanine N2-protecting group is a critical decision in oligonucleotide synthesis. While traditional protecting groups like isobutyryl are robust, they necessitate harsh deprotection conditions. For faster processing and for the synthesis of sensitive or modified oligonucleotides, more labile protecting groups such as dimethylformamidine, acetyl, and phenoxyacetyl offer significant advantages. The use of AMA or ultra-mild deprotection reagents in conjunction with these labile groups can dramatically reduce deprotection times and minimize the risk of side reactions. By carefully considering the nature of the target oligonucleotide and the available deprotection methodologies, researchers can optimize their synthetic strategies to achieve high-purity products with maximum efficiency.

References

A Comparative Guide to DMF Protection for Guanosine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and the overall success of the synthesis. Among the various strategies for protecting the exocyclic amine of guanosine, N,N-dimethylformamidine (DMF) is a widely adopted protecting group. This guide provides an objective comparison of the advantages and disadvantages of DMF protection for guanosine, supported by experimental data and protocols, and contrasts its performance with common alternatives.

Advantages of DMF Protection for Guanosine

The primary advantages of using DMF as a protecting group for guanosine lie in its ability to mitigate common side reactions during synthesis and its favorable deprotection kinetics under specific conditions.

  • Prevention of Depurination: During the acidic detritylation step in oligonucleotide synthesis, the N7 position of guanine can be protonated, leading to depurination and subsequent chain cleavage. The electron-donating nature of the DMF group effectively protects the guanosine from this acid-catalyzed depurination, which is particularly crucial in the synthesis of long oligonucleotides.[1]

  • Faster Deprotection Compared to Traditional Groups: The DMF group is more labile than the traditional isobutyryl (iBu) group under standard ammoniacal deprotection conditions. This allows for shorter deprotection times, increasing throughput and minimizing potential damage to sensitive oligonucleotides.[2][3] For instance, dG(dmf) can be deprotected in 1-2 hours at 65°C with concentrated ammonia, whereas dG(iBu) may require longer treatment.[3]

  • Compatibility with "UltraFAST" Deprotection Protocols: DMF-protected guanosine is compatible with aggressive deprotection reagents like AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), which can reduce deprotection times to as little as 5-10 minutes at 65°C.[2][3] This rapid deprotection is highly advantageous for high-throughput synthesis.

Disadvantages and Limitations of DMF Protection

Despite its benefits, DMF protection is not without its drawbacks, which can impact its suitability for certain applications.

  • Resistance to Mild Deprotection Conditions: While labile to strong bases, the DMF group is remarkably resistant to milder basic conditions. For example, in the presence of 0.4 M sodium hydroxide in methanol/water, a condition sometimes used for sensitive oligonucleotides, the deprotection of dmf-dG can take over 72 hours at room temperature, compared to 17 hours for an isobutyryl-protected dG.[4] This makes DMF unsuitable for oligonucleotides containing base-labile modifications that necessitate gentle deprotection.

  • Potential for Side Reactions: Although DMF protects against depurination, other side reactions can occur. For instance, during the capping step with acetic anhydride, the exocyclic amine of guanine can be acetylated if the DMF group is prematurely removed. While this is a general issue, the relative lability of DMF compared to more robust groups can make this more pronounced under certain conditions.

  • Incomplete Deprotection in G-Rich Sequences: For sequences with a high guanosine content, the complete removal of the DMF group can sometimes be challenging, leading to impurities that can complicate downstream applications.[3]

Comparative Performance Data

The choice of a protecting group is often a trade-off between stability during synthesis and ease of removal. The following table summarizes the deprotection conditions for DMF-protected guanosine in comparison to other common protecting groups.

Protecting GroupReagentTemperatureTimeNotes
DMF Concentrated Ammonia55°C2 hoursFaster than iBu.[3]
Concentrated Ammonia65°C1 hour[3]
AMA65°C5-10 minutes"UltraFAST" deprotection.[2][3]
0.4 M NaOH in MeOH/H₂ORoom Temp.> 72 hoursVery slow under mild basic conditions.[4]
Isobutyryl (iBu) Concentrated Ammonia55°C8-12 hoursTraditional, slower deprotection.
AMA65°C5-10 minutesCompatible with "UltraFAST" deprotection.[2]
0.4 M NaOH in MeOH/H₂ORoom Temp.17 hoursFaster than DMF under these conditions.[4]
Acetyl (Ac) AMA37°C30 minutesFaster than iBu and DMF at lower temps.[2][3]
AMA55°C10 minutes[2][3]
AMA65°C5 minutes[2][3]
Phenoxyacetyl (Pac) 0.05 M K₂CO₃ in MeOHRoom Temp.4 hoursUltra-mild deprotection conditions.[2]
Concentrated AmmoniaRoom Temp.2 hours[2]

Experimental Protocols

Protocol 1: Protection of Guanosine with N,N-Dimethylformamide Dimethyl Acetal

This protocol describes the formation of N2-DMF-guanosine, a key step in preparing the phosphoramidite for oligonucleotide synthesis.

Materials:

  • Guanosine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methanol (anhydrous)

  • Toluene

Procedure:

  • Dry the guanosine by co-evaporation with anhydrous toluene.

  • Suspend the dried guanosine in anhydrous methanol.

  • Add an excess of N,N-dimethylformamide dimethyl acetal to the suspension.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, evaporate the reaction mixture in vacuo to remove the solvent and excess reagent.

  • Co-evaporate the residue with toluene to yield the crude N2-dimethylformamidinyl-guanosine.

  • The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Deprotection of a DMF-Protected Oligonucleotide using AMA ("UltraFAST" Protocol)

This protocol is suitable for the rapid deprotection of standard DNA oligonucleotides synthesized using DMF-protected guanosine phosphoramidite.

Materials:

  • CPG-bound synthesized oligonucleotide

  • AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Transfer the CPG support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of AMA solution to the vial.

  • Seal the vial tightly and place it in a heating block at 65°C for 10 minutes to effect both cleavage from the support and deprotection of the exocyclic amines.

  • After heating, allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification) and downstream applications.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Guanosine Guanosine Protected_G N2-DMF-Guanosine Guanosine->Protected_G Methanol, RT DMF_DMA DMF-DMA DMF_DMA->Protected_G Phosphoramidite DMF-dG Phosphoramidite Protected_G->Phosphoramidite Phosphitylation Oligo_Synth Solid-Phase Synthesis Phosphoramidite->Oligo_Synth Protected_Oligo Protected Oligonucleotide Oligo_Synth->Protected_Oligo Deprotected_Oligo Deprotected Oligonucleotide Protected_Oligo->Deprotected_Oligo Deprotection_Reagent Deprotection Reagent (e.g., AMA) Deprotection_Reagent->Deprotected_Oligo Heat

Figure 1. Workflow for DMF protection of guanosine and its use in oligonucleotide synthesis.

ProtectingGroupComparison cluster_lability Relative Deprotection Rate (Ammonia) cluster_mildness Suitability for Mild Deprotection cluster_depurination Depurination Protection iBu Isobutyryl (iBu) (Slowest) DMF DMF (Faster) Ac Acetyl (Ac) (Fastest) DMF_mild DMF (Poor) iBu_mild iBu (Moderate) Pac_mild Pac (Excellent) Acyl_dep Acyl (iBu, Ac) (Standard) DMF_dep DMF (Enhanced)

Figure 2. Logical comparison of guanosine protecting groups.

Conclusion

The selection of a protecting group for guanosine is a multifaceted decision that requires careful consideration of the specific requirements of the oligonucleotide being synthesized. The N,N-dimethylformamidine (DMF) protecting group offers significant advantages, particularly in preventing depurination and enabling rapid deprotection protocols, which are essential for the synthesis of long and unmodified oligonucleotides. However, its resistance to mild basic deprotection makes it unsuitable for the synthesis of oligonucleotides containing base-labile modifications. In such cases, alternative protecting groups like phenoxyacetyl (Pac) or acetyl (Ac) may be more appropriate. By understanding the comparative performance and the specific advantages and disadvantages of each protecting group, researchers can optimize their oligonucleotide synthesis strategies to achieve high yields and purity for a wide range of applications.

References

Evaluating the Effectiveness of AMA Deprotection for N2-DMF-dG Containing Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, the final deprotection step is critical for obtaining high-purity, functional products. The choice of deprotection strategy is particularly important when dealing with modified nucleobases such as N2-dimethylformamidine-deoxyguanosine (N2-DMF-dG), which is employed to expedite the deprotection process. This guide provides an objective comparison of the widely used Ammonium Hydroxide/Methylamine (AMA) deprotection method with other common alternatives for oligonucleotides containing N2-DMF-dG, supported by experimental data and detailed protocols.

Overview of Deprotection Strategies

The removal of protecting groups from synthetic oligonucleotides is a multi-step process that includes cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl), and removal of base protecting groups. The selection of the deprotection reagent and conditions is dictated by the lability of the protecting groups on the nucleobases and the presence of any sensitive modifications within the oligonucleotide sequence.

AMA (Ammonium Hydroxide/Methylamine) has emerged as a popular "UltraFAST" deprotection method.[1][2] It is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[3] The high nucleophilicity of methylamine significantly accelerates the removal of base protecting groups, including the DMF group on dG.[1]

Comparison of Deprotection Methods

The effectiveness of AMA deprotection for N2-DMF-dG containing oligos is best evaluated by comparing it against other established methods. The following table summarizes the key performance indicators for AMA and its alternatives.

Deprotection MethodReagentsTypical ConditionsDeprotection TimeAdvantagesDisadvantages
AMA Ammonium Hydroxide / 40% Methylamine (1:1 v/v)65 °C5-15 minutesExtremely fast, high efficiency, compatible with RNA deprotection.[1][3][4]Requires Acetyl-dC (Ac-dC) to prevent transamination to N4-Me-dC[1][3], methylamine is a regulated substance[5], may not be suitable for some sensitive labels like fluorescein.[5]
Standard Ammonium Hydroxide Concentrated Ammonium Hydroxide55 °C8-16 hoursTraditional, well-established method.[6]Very slow, can lead to incomplete deprotection of G-rich sequences.[7]
APA (Ammonium Hydroxide/Propylamine) 30% Ammonium Hydroxide / Propylamine / Water (2:1:1 v/v/v)65 °C45 minutesGood alternative to AMA where methylamine is restricted, suppresses cyanoethylation.[5]Slower than AMA.[5]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursVery gentle, suitable for highly sensitive modifications.[2][8]Slower, requires specialized "UltraMILD" phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).[2] DMF-dG is not fully deprotected under these conditions.[9]
t-Butylamine t-Butylamine / Water (1:3 v/v)60 °C6 hoursCompatible with sensitive dyes like TAMRA using standard protecting groups.[2]Slower than AMA, requires elevated temperatures for an extended period.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal deprotection results. Below are the methodologies for the key deprotection strategies discussed.

AMA Deprotection Protocol
  • Preparation of AMA solution: Prepare a 1:1 (v/v) mixture of fresh, concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Keep the solution on ice.[4]

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of the AMA solution to the vial.

    • Incubate the vial at 65 °C for 10-15 minutes in a heating block or water bath.[4][11] For UltraFAST deprotection, 5 minutes at 65°C is often sufficient.[1][2]

  • Post-Deprotection Processing:

    • Cool the vial on ice for 10 minutes.[4]

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

Standard Ammonium Hydroxide Deprotection Protocol
  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1 mL of fresh, concentrated ammonium hydroxide.

    • Incubate the vial at 55 °C for 8-16 hours.

  • Post-Deprotection Processing:

    • Cool the vial to room temperature.

    • Transfer the supernatant to a new tube.

    • Evaporate the solution to dryness.

APA Deprotection Protocol
  • Preparation of APA solution: Prepare a 2:1:1 (v/v/v) mixture of 30% ammonium hydroxide, propylamine, and water.[5]

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1 mL of the APA solution.

    • Incubate the vial at 65 °C for 45 minutes.[5]

  • Post-Deprotection Processing:

    • Cool the vial to room temperature.

    • Transfer the supernatant to a new tube.

    • Evaporate the solution to dryness.

Visualizing the Deprotection Workflow

The following diagrams illustrate the key decision points and workflows for oligonucleotide deprotection.

Deprotection_Decision_Pathway start Synthesized Oligo on Solid Support (with N2-DMF-dG) sensitive_mods Presence of Sensitive Modifications? start->sensitive_mods speed_req Need for Rapid Deprotection? sensitive_mods->speed_req No ultramild UltraMILD Deprotection sensitive_mods->ultramild Yes ama AMA Deprotection speed_req->ama Yes std_nh4oh Standard NH4OH Deprotection speed_req->std_nh4oh No apa APA Deprotection speed_req->apa Yes, but Methylamine is restricted final_product Purified Oligonucleotide ama->final_product ultramild->final_product std_nh4oh->final_product apa->final_product

Caption: Decision pathway for selecting a deprotection method.

AMA_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection AMA Deprotection cluster_purification Purification synthesis Solid-Phase Synthesis with N2-DMF-dG & Ac-dC cleavage Cleavage from Support & Deprotection with AMA (65°C, 5-15 min) synthesis->cleavage evaporation Evaporation cleavage->evaporation purification HPLC or Gel Electrophoresis evaporation->purification

Caption: Standard workflow for AMA deprotection.

Conclusion

For routine deprotection of oligonucleotides containing the N2-DMF-dG modification, the AMA method offers a significant advantage in terms of speed and efficiency.[1][2] The "UltraFAST" nature of this protocol allows for high-throughput processing without compromising the integrity of the final product, provided that appropriate precautions, such as the use of Ac-dC, are taken.[1][3] However, for oligonucleotides containing highly sensitive modifications or in laboratory settings where methylamine is restricted, alternative methods such as UltraMILD deprotection or APA may be more suitable, albeit with longer reaction times.[2][5] The choice of deprotection strategy should always be guided by the specific composition of the oligonucleotide and the desired purity and yield of the final product.

References

A Comparative Guide to 5'-O-DMT-Deoxyguanosine Phosphoramidites for Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of phosphoramidite building blocks is critical for the successful synthesis of high-quality modified oligonucleotides. The protecting group on the exocyclic amine of deoxyguanosine (dG) significantly impacts coupling efficiency, deprotection kinetics, and the overall stability of the phosphoramidite. This guide provides an objective comparison of the commonly used 5'-O-DMT-N2-DMF-dG with its main alternatives: 5'-O-DMT-N2-isobutyryl-dG (ibu-dG) and 5'-O-DMT-N2-acetyl-dG (Ac-dG).

Performance Comparison of dG Phosphoramidites

The selection of a dG phosphoramidite is often a trade-off between the speed of deprotection and the stability of the monomer. The dimethylformamidine (DMF) protecting group is known for its rapid removal, which is advantageous for high-throughput synthesis and for oligonucleotides containing sensitive modifications. However, this lability can also translate to lower stability in solution on the synthesizer. Conversely, the isobutyryl (ibu) group offers greater stability but requires longer deprotection times. The acetyl (Ac) group presents an intermediate option.

Table 1: Quantitative Comparison of dG Phosphoramidite Performance

ParameterThis compound5'-O-DMT-N2-ibu-dG5'-O-DMT-N2-Ac-dG
Average Coupling Efficiency >99%>99%>99%
Deprotection Time (NH4OH) ~4 hours at 55 °C[1]~16 hours at 55 °C[1]~4 hours at 55 °C[1]
Deprotection Time (AMA) 5-10 minutes at 65 °C[1][2]5-10 minutes at 65 °C[1][2]5-10 minutes at 65 °C[1][2]
Solution Stability Less stable than ibu-dGMore stable than DMF-dGData not readily available

Note: Coupling efficiencies are generally reported to be high for all standard phosphoramidites under optimized conditions, though they can be sequence-dependent, with dG additions sometimes being more challenging. Direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, but the values presented are widely accepted industry standards.

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the standard steps for solid-phase oligonucleotide synthesis using phosphoramidite chemistry on an automated synthesizer. The cycle is applicable to DMF-dG, ibu-dG, and Ac-dG, with the primary difference being the final deprotection conditions.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • 5'-O-DMT protected phosphoramidites (dA, dC, dG, T) dissolved in anhydrous acetonitrile (0.1 M).

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (16% N-Methylimidazole in THF).

  • Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water).

  • Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).

  • Washing Solution (Anhydrous acetonitrile).

  • Cleavage and Deprotection Solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)).

Procedure:

  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT protecting group from the CPG-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.

  • Coupling: The phosphoramidite of the next base in the sequence and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This step is crucial for the purity of the final oligonucleotide.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

  • Iteration: These four steps are repeated for each subsequent nucleotide in the desired sequence.

  • Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone and the nucleobases) are removed using a suitable deprotection solution and conditions as detailed in Table 1.

Post-Synthetic Fluorescent Labeling of an Amino-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide containing a primary amine with a fluorescent dye activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amino-modified oligonucleotide, purified and desalted.

  • NHS-ester of the desired fluorescent dye (e.g., Cy5-NHS ester).

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • 0.1 M Sodium bicarbonate buffer, pH 8.5.

  • Size-exclusion desalting column.

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Dye Preparation: Dissolve the dye-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved dye-NHS ester to the oligonucleotide solution. Vortex the mixture briefly and incubate in the dark at room temperature for 2-4 hours, or overnight at 4 °C.

  • Purification: Purify the labeled oligonucleotide from the excess, unreacted dye using a size-exclusion desalting column according to the manufacturer's instructions.

  • Analysis: Confirm the successful labeling and purity of the oligonucleotide conjugate using techniques such as UV-Vis spectroscopy and HPLC or mass spectrometry.

Visualizing the Workflows

Standard Oligonucleotide Synthesis Cycle

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation New Cycle Start End Final Cleavage & Deprotection Oxidation->End Final Cycle Start Start (CPG Support) Start->Detritylation

A diagram of the solid-phase oligonucleotide synthesis cycle.
Post-Synthetic Fluorescent Labeling Workflow

This diagram outlines the key steps involved in the post-synthetic labeling of an amino-modified oligonucleotide.

Post_Synthetic_Labeling cluster_workflow Post-Synthetic Labeling Workflow Oligo_Prep 1. Prepare Amino- Modified Oligonucleotide (in Bicarbonate Buffer) Conjugation 3. Conjugation Reaction (Mix Oligo and Dye) Oligo_Prep->Conjugation Dye_Prep 2. Prepare Dye-NHS Ester Solution (in DMSO/DMF) Dye_Prep->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Remove Excess Dye Analysis 5. Analysis (HPLC / Mass Spec) Purification->Analysis Purified Labeled Oligo Final_Product Final Labeled Oligonucleotide Analysis->Final_Product Start Start (Synthesized Oligo) Start->Oligo_Prep

Workflow for post-synthetic fluorescent dye labeling.

References

Safety Operating Guide

Proper Disposal of 5'-O-DMT-N2-DMF-dG: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information for the safe disposal of 5'-O-DMT-N2-DMF-dG, a modified nucleoside used in the synthesis of DNA and nucleic acids. Adherence to these procedures is critical for minimizing risks associated with this compound and its byproducts.

Chemical and Physical Properties

A summary of the known properties of this compound and its key components is presented below. This information is crucial for understanding the potential hazards and for making informed decisions regarding its disposal.

PropertyThis compoundN,N-Dimethylformamide (DMF) - Protecting Group Component
Molecular Formula C₃₄H₃₆N₆O₆C₃H₇NO
Molecular Weight 624.69 g/mol 73.09 g/mol
Appearance SolidFlammable liquid and vapor[1][2]
Storage 4°C, sealed, away from moisture and light[3]Store in a dry, cool, well-ventilated place[1]
Hazards Not fully characterized. Assumed to have hazards associated with its components.Harmful in contact with skin or if inhaled, Causes serious eye irritation, May damage fertility or the unborn child[2]
Purity Typically ≥98%[3]Not Applicable

Disposal Procedures

The disposal of this compound and waste generated from its use in processes like oligonucleotide synthesis must be handled with care. The primary waste streams will include the unused reagent, contaminated labware, and solutions from deprotection steps which will contain the cleaved DMT and DMF protecting groups.

Experimental Protocols for Waste Treatment

1. Unused Reagent Disposal:

  • Solid Waste: Unused or expired this compound should be treated as hazardous chemical waste.

    • Do not dispose of it in regular trash.

    • It should be collected in a clearly labeled, sealed container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on solid chemical waste disposal.

2. Contaminated Labware Disposal:

  • Sharps and Glassware: Any sharps (needles, etc.) or glassware contaminated with this chemical should be decontaminated if possible or disposed of as hazardous waste.

  • Plasticware: Disposable plasticware (e.g., pipette tips, tubes) that has come into contact with the reagent should be collected in a designated hazardous waste container.

3. Liquid Waste from Oligonucleotide Synthesis and Deprotection:

The deprotection of oligonucleotides synthesized using this compound typically involves two key steps that generate hazardous liquid waste:

  • DMT Group Removal (Detritylation): The 5'-DMT (dimethoxytrityl) group is acid-labile and is removed using a mild acid.[4][5][6] This results in an acidic waste solution containing the cleaved DMT cation.

    • Collection: Collect all acidic deprotection solutions in a designated, acid-resistant hazardous waste container.

    • Neutralization: Depending on local regulations, this waste stream may need to be neutralized before collection by your EHS office. Consult your institution's specific protocols.

  • Base Protecting Group Removal: The N2-DMF (dimethylformamidine) protecting group is typically removed under basic conditions, often with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[7]

    • Collection: Collect the basic cleavage and deprotection solutions in a separate, designated hazardous waste container. This waste will contain the cleaved DMF group and other byproducts.

    • Segregation: Do not mix acidic and basic waste streams unless specifically instructed to do so by a documented procedure, as this can cause a reaction.

General Liquid Waste Handling:

  • All liquid waste containing this compound or its byproducts should be disposed of through an approved hazardous waste disposal plant.[1][2]

  • Do not pour chemical waste down the drain.[8]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and its associated waste streams.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_deprotection Deprotection Steps cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal UnusedReagent Unused/Expired This compound SolidWaste Solid Hazardous Waste UnusedReagent->SolidWaste ContaminatedLabware Contaminated Labware (Glass, Plastic, Sharps) ContaminatedLabware->SolidWaste OligoSynth Oligonucleotide Synthesis Detritylation Acidic Detritylation (DMT Removal) OligoSynth->Detritylation BaseDeprotection Basic Deprotection (DMF Removal) Detritylation->BaseDeprotection AcidicWaste Acidic Liquid Waste Detritylation->AcidicWaste Collect acidic solution BasicWaste Basic Liquid Waste BaseDeprotection->BasicWaste Collect basic solution EHSOffice Institutional EHS Office SolidWaste->EHSOffice AcidicWaste->EHSOffice BasicWaste->EHSOffice ApprovedFacility Approved Waste Disposal Facility EHSOffice->ApprovedFacility

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-DMT-N2-DMF-dG

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5'-O-DMT-N2-DMF-dG, a modified nucleoside essential for oligonucleotide synthesis. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Protocols

Core Principle: Treat this compound as a potentially hazardous substance. The primary routes of exposure are inhalation of the powder, and skin or eye contact. The N,N-dimethylformamide (DMF) protecting group is a known irritant and may have other health effects.[2][3][4]

Engineering Controls: All manipulations of the solid compound and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] General laboratory ventilation should be adequate for handling dilute solutions.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for various laboratory operations involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsDouble-gloving with nitrile glovesLab coatN95 or higher-rated respirator
Solution Preparation (Concentrated) Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot generally required if in a fume hood
Solution Handling (Dilute) Safety glasses with side shieldsNitrile glovesLab coatNot required
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot required

Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound within the laboratory is critical for safety and efficiency.

Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from oxidizing agents.[1] Recommended storage is typically at -20°C for long-term stability.

Experimental Workflow: The following diagram outlines the standard operating procedure for handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol weighing Weighing and Aliquoting (in fume hood) dissolving Dissolving in Solvent (in fume hood) weighing->dissolving Transfer solid reaction Use in Reaction dissolving->reaction Transfer solution solid_waste Solid Waste (Contaminated tips, tubes) reaction->solid_waste Dispose of contaminated consumables liquid_waste Liquid Waste (Unused solutions) reaction->liquid_waste Dispose of residual solutions disposal_bin Designated Hazardous Chemical Waste Bin solid_waste->disposal_bin liquid_waste->disposal_bin

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Waste Segregation: All materials that come into direct contact with this compound, including pipette tips, microfuge tubes, and gloves, must be considered chemical waste.

Solid Waste: Dispose of all contaminated solid materials in a designated, clearly labeled hazardous waste container.

Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this material down the drain. The container should be compatible with the solvents used.

Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.

References

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